molecular formula C9H9N3O B085008 2-Hydrazinylquinolin-8-ol CAS No. 15011-37-7

2-Hydrazinylquinolin-8-ol

Cat. No.: B085008
CAS No.: 15011-37-7
M. Wt: 175.19 g/mol
InChI Key: FKQJACHAEBSDHQ-UHFFFAOYSA-N
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Description

2-Hydrazinylquinolin-8-ol is a high-value chemical building block and investigational compound designed for professional research applications. Its core structure combines the metal-chelating properties of the 8-hydroxyquinoline (8-HQ) pharmacophore with a reactive hydrazine moiety at the 2-position, creating a versatile scaffold for chemical synthesis and biochemical exploration . In medicinal chemistry, this compound has been identified as a potent inhibitor of Botulinum Neurotoxin A (BoNT/A) Light Chain, a zinc metalloprotease. Docking studies suggest that the molecule acts as a bidentate chelator of the active-site zinc ion via its 8-hydroxyquinoline core, while the 2-hydrazino group forms a critical hydrogen bond with residue Glu262, contributing to a sub-micromolar inhibitory potency (K i ) . This inhibitory activity has been validated in cell-based assays and ex vivo models for BoNT/A-mediated muscle paralysis, highlighting its potential as a lead structure for developing anti-botulism therapeutics . Beyond its direct bioactivity, 2-Hydrazinylquinolin-8-ol serves as a key synthon in organic synthesis. The hydrazine functional group enables the construction of diverse heterocyclic systems and complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) around the privileged 8-hydroxyquinoline structure . Furthermore, its physicochemical properties make it suitable for use as a derivatization agent in analytical chemistry, where it can enhance the detection of metabolites in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows . Applications Summary: • Lead compound for the inhibition of zinc metalloproteases, specifically BoNT/A Light Chain . • Versatile chemical intermediate for synthesizing novel quinoline derivatives and hybrid molecules . • Potential derivatization agent for LC-MS analysis of carbonyl and carboxyl compounds . Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should review the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJACHAEBSDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295717
Record name 2-hydrazinylquinolin-8-ol
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15011-37-7
Record name 15011-37-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinylquinolin-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Hydrazino-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 2-hydrazino-8-hydroxyquinoline (CAS 15011-37-7) , structured for researchers in medicinal chemistry, analytical science, and drug discovery.

CAS: 15011-37-7 | Molecular Formula: C


H

N

O | MW: 175.19 g/mol Synonyms: 2-hydrazino-8-quinolinol; 8-hydroxy-2-quinolinehydrazine; 2-hydrazinylquinolin-8-ol

Executive Summary

2-Hydrazino-8-hydroxyquinoline (2-HHQ) is a bifunctional quinoline scaffold that integrates the metal-chelating pharmacophore of 8-hydroxyquinoline (8-HQ) with the high nucleophilic reactivity of a hydrazine moiety at the C2 position. This dual functionality makes it a critical intermediate in two distinct fields:

  • Medicinal Chemistry: As a precursor for synthesizing hydrazone-based multidrug resistance (MDR) reversal agents and antimicrobial compounds.

  • Analytical Chemistry: As a "fluorogenic" derivatization reagent for carbonyls (aldehydes/ketones), where the 8-HQ core enables metal-enhanced fluorescence (MEF) upon chelation with ions like Al(III) or Zn(II).

This guide details the synthesis, reaction mechanisms, and handling protocols for 2-HHQ, emphasizing its utility as a "turn-on" fluorescent probe and a bioactive building block.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDataNote
Appearance Yellow to orange crystalline solidColor intensifies upon oxidation or metal binding.
Solubility Low in neutral water; Soluble in dilute acid (protonation), DMSO, Ethanol (hot).Hydrazine group allows pH-dependent solubility.
Stability Sensitive to oxidation (air/light).Hydrazines can degrade to azo compounds; store under inert gas.
pKa ~4.0 (quinoline N), ~9.8 (phenolic OH)Estimated based on 8-HQ parent scaffold.
Melting Point 143–145 °C (decomposition)Varies by purity/solvate form; often decomposes upon melting.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis of 2-HHQ relies on the nucleophilic displacement of a halogen (typically chlorine) at the activated 2-position of the quinoline ring by hydrazine. This reaction is favored due to the electron-deficient nature of the pyridine ring in the quinoline system.

Core Reaction

Precursor: 2-chloro-8-hydroxyquinoline (CAS 14459-86-0) Reagent: Hydrazine hydrate (


)
Solvent:  Ethanol or 1-Propanol
Step-by-Step Methodology

Based on the foundational work of Terry et al. (1967) and optimized for modern laboratory standards.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-8-hydroxyquinoline (1.0 eq) in ethanol (10–20 volumes).

  • Addition: Add hydrazine hydrate (excess, typically 3.0–5.0 eq) dropwise to the stirring solution.

    • Note: Excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, replaced by the more polar product (Rf ~0.4).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter directly. If not, concentrate the solvent volume by 50% under reduced pressure and add cold water to induce precipitation.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in hot ethanol, filter while hot to remove insoluble impurities, and cool slowly to crystallize.

    • Drying: Dry under vacuum at 40 °C. Avoid high heat to prevent hydrazine decomposition.

Synthesis Start 2-Chloro-8-hydroxyquinoline (Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate Reflux (EtOH) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product 2-Hydrazino-8-hydroxyquinoline (Target) Intermediate->Product - HCl (Elimination)

Caption: Nucleophilic aromatic substitution pathway transforming 2-chloro-8-hydroxyquinoline into 2-hydrazino-8-hydroxyquinoline.

Mechanistic Applications

A. Derivatization of Carbonyls (Schiff Base Formation)

The primary utility of the 2-hydrazino group is its reactivity toward aldehydes and ketones to form hydrazones . This is critical in metabolomics for "tagging" carbonyl metabolites.

  • Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl carbon, followed by dehydration to form a

    
     double bond.
    
  • Advantage: The resulting hydrazone conjugates the target molecule to the 8-HQ core, conferring metal-chelating properties to the target.

B. Metal-Enhanced Fluorescence (MEF)

The 8-hydroxyquinoline moiety is weakly fluorescent on its own due to excited-state intramolecular proton transfer (ESIPT). However, upon chelation with diamagnetic metals (e.g.,


, 

), the ESIPT is blocked, and the structure becomes rigid, leading to a massive increase in fluorescence quantum yield.
  • Logic: React 2-HHQ with a non-fluorescent analyte (e.g., an aldehyde)

    
     Form Hydrazone 
    
    
    
    Add
    
    
    
    
    Strong Fluorescence .

Mechanism Ligand 2-Hydrazino-8-HQ (Weak Fluorescence) Hydrazone Hydrazone Conjugate (Chelation Competent) Ligand->Hydrazone + Analyte (-H2O) Analyte Target Aldehyde/Ketone Analyte->Hydrazone Complex Metal-Ligand Complex (Rigidified) Hydrazone->Complex + Metal Ion Metal Zn(II) or Al(III) Metal->Complex Signal Strong Fluorescence (Turn-On Response) Complex->Signal Excitation

Caption: The "Turn-On" fluorescence mechanism via hydrazone formation and subsequent metal chelation.

Biological Activity & Drug Development

In drug discovery, 2-HHQ serves as a scaffold for Multidrug Resistance (MDR) Reversal Agents .

  • P-gp Inhibition: Derivatives formed by reacting 2-HHQ with specific aldehydes (e.g., isatin derivatives or salicylaldehydes) have shown high potency in inhibiting P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.

  • Iron Chelation: The 8-HQ core acts as an iron chelator, potentially inducing cancer cell death via iron depletion or ROS generation (redox cycling of the iron complex).

Safety & Handling Protocols

Hazard Class: Hydrazine derivatives are potential carcinogens , mutagens , and skin sensitizers . GHS Signal Word: DANGER

HazardPrecaution
Acute Toxicity Toxic if swallowed or inhaled. Handle in a fume hood.
Skin Sensitization May cause allergic skin reactions. Double-glove (Nitrile) is mandatory.
Reactivity Incompatible with strong oxidizers. May liberate toxic hydrazine gas if heated to decomposition.

Disposal: All waste containing this compound must be segregated as "Hazardous Chemical Waste" and treated as a potential carcinogen. Quench unreacted hydrazine residues with dilute bleach (sodium hypochlorite) cautiously before disposal if protocol permits, or dispose of as solid hazardous waste.

References

  • Terry, R. F., Przystal, F., & Phillips, J. P. (1967). 2-Hydrazino-8-quinolinol and derivatives.[1][2][3] Journal of Medicinal Chemistry, 10(5), 981–981.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252–274.

  • Szabo, P., et al. (2017). MDR-reversing 8-hydroxy-quinoline derivatives. World Intellectual Property Organization (WIPO), Patent WO2017175018A2.

Sources

The Multifaceted Biological Activities of 2-Hydrazinylquinolin-8-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a recurring motif in pharmacologically active compounds, continues to be a source of inspiration for the development of novel therapeutic agents. Among its myriad derivatives, those incorporating a hydrazinyl moiety at the 2-position and a hydroxyl group at the 8-position of the quinoline ring have emerged as a promising class of compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 2-hydrazinylquinolin-8-ol derivatives. We delve into their significant antimicrobial, anticancer, and antioxidant properties, offering detailed experimental protocols, structure-activity relationship analyses, and visual representations of key molecular pathways to empower researchers and drug development professionals in their quest for new and effective therapeutic leads.

Introduction: The Quinoline Core and the Promise of Hydrazone Derivatives

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, has garnered significant attention due to its diverse pharmacological applications, including antimicrobial, anticancer, and neuroprotective effects.[2][3] The introduction of a hydrazinyl (-NHNH2) group at the 2-position of the 8-hydroxyquinoline core opens up a versatile synthetic handle for the creation of a wide array of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.

Hydrazide-hydrazones are themselves a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[4] The molecular hybridization of the 8-hydroxyquinoline scaffold with the hydrazone moiety has proven to be a fruitful strategy, leading to the discovery of potent antimicrobial and anticancer agents.[4][5] This guide will explore the synthesis of these hybrid molecules and detail their impressive range of biological effects.

Synthetic Pathways to 2-Hydrazinylquinolin-8-ol and its Derivatives

The synthesis of 2-hydrazinylquinolin-8-ol derivatives typically proceeds through a multi-step sequence, starting from the readily available 8-hydroxyquinoline. The key intermediate is 2-(quinolin-8-yloxy)acetohydrazide, which is then condensed with various carbonyl compounds to yield the final hydrazone derivatives.

Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide: A Key Intermediate

The synthesis of the pivotal acetohydrazide intermediate is a two-step process. The first step involves the etherification of 8-hydroxyquinoline with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide [2]

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate

  • To a solution of 8-hydroxyquinoline (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

  • To this suspension, add ethyl chloroacetate (1 equivalent) dropwise with stirring.

  • Reflux the reaction mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the inorganic solid and remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(quinolin-8-yloxy)acetate.

Step 2: Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide

  • Suspend ethyl 2-(quinolin-8-yloxy)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the suspension.

  • Reflux the reaction mixture for 15 hours.

  • Concentrate the solution and allow it to cool.

  • Filter the resulting solid, wash with cold ethanol, and recrystallize from ethanol to yield 2-(quinolin-8-yloxy)acetohydrazide.

G cluster_synthesis Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide 8-Hydroxyquinoline 8-Hydroxyquinoline K2CO3_Acetone K2CO3, Acetone Reflux 8-Hydroxyquinoline->K2CO3_Acetone Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->K2CO3_Acetone Ethyl_ester Ethyl 2-(quinolin-8-yloxy)acetate K2CO3_Acetone->Ethyl_ester Ethanol_Reflux Ethanol Reflux Ethyl_ester->Ethanol_Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Ethanol_Reflux Acetohydrazide 2-(Quinolin-8-yloxy)acetohydrazide Ethanol_Reflux->Acetohydrazide

Caption: Synthetic route to 2-(quinolin-8-yloxy)acetohydrazide.

Synthesis of 2-Hydrazinylquinolin-8-ol Hydrazone Derivatives

The versatile 2-(quinolin-8-yloxy)acetohydrazide serves as a scaffold for the synthesis of a diverse library of hydrazone derivatives. This is typically achieved through a straightforward condensation reaction with a variety of aromatic and heteroaromatic aldehydes.

Experimental Protocol: General Synthesis of N'-Arylidene-2-(quinolin-8-yloxy)acetohydrazides [2]

  • Dissolve 2-(quinolin-8-yloxy)acetohydrazide (1 equivalent) in ethanol.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure hydrazone derivative.

G cluster_derivatization Synthesis of Hydrazone Derivatives Acetohydrazide 2-(Quinolin-8-yloxy)acetohydrazide Ethanol_Acetic_Acid Ethanol, Glacial Acetic Acid Reflux Acetohydrazide->Ethanol_Acetic_Acid Aromatic_Aldehyde R-CHO (Aromatic Aldehyde) Aromatic_Aldehyde->Ethanol_Acetic_Acid Hydrazone_Derivative N'-Arylidene-2-(quinolin-8-yloxy)acetohydrazide Ethanol_Acetic_Acid->Hydrazone_Derivative G cluster_antimicrobial Antimicrobial Mechanism of Action Derivative 2-Hydrazinylquinolin-8-ol Derivative DNA_Gyrase Bacterial DNA Gyrase Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Caption: Inhibition of DNA gyrase by quinoline derivatives.

Antifungal Activity

Several 2-hydrazinylquinolin-8-ol derivatives have also exhibited promising antifungal activity against various fungal pathogens. The structural features that confer potent antibacterial activity often translate to antifungal efficacy as well.

Anticancer Potential: Inducing Apoptosis in Malignant Cells

The quest for novel anticancer agents has led to the exploration of quinoline hydrazones as a promising class of compounds. These molecules have been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms. [5][6]

Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic activity of these derivatives is highly dependent on their chemical structure. The presence of specific substituents can significantly enhance their potency and selectivity towards cancer cells.

Substituent (R) on Aryl Ring General Observation on Anticancer Activity Reference
Halogens (e.g., -Cl, -F)Often associated with high cytotoxicity[5]
Methoxy groups (-OCH3)Can enhance activity in certain positions[4]
Heterocyclic moietiesCan lead to potent and selective compounds[6]

Table of Anticancer Activity Data (Selected Compounds)

Compound Cancer Cell Line IC50 (µM) Reference
Quinoline-based dihydrazone 3bMCF-7 (Breast)7.016[6]
Quinoline-based dihydrazone 3cMCF-7 (Breast)7.05[6]
Mechanism of Anticancer Action: A Multi-pronged Attack

The anticancer effects of 2-hydrazinylquinolin-8-ol derivatives are often mediated by a combination of mechanisms, primarily centered around the induction of apoptosis.

1. Generation of Reactive Oxygen Species (ROS): These compounds can induce oxidative stress within cancer cells by promoting the generation of reactive oxygen species (ROS). [7]Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.

2. Mitochondrial Pathway of Apoptosis: The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Quinoline hydrazones can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. [8][9]Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis.

3. Caspase Activation: The activation of caspases, particularly caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 (executioner caspase), is a hallmark of apoptosis. [8]Treatment with these quinoline derivatives has been shown to lead to the cleavage and activation of these caspases.

G cluster_anticancer Anticancer Mechanism of Action Derivative 2-Hydrazinylquinolin-8-ol Derivative ROS Increased ROS Production Derivative->ROS Mitochondria Mitochondrial Dysfunction Derivative->Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Properties: Scavenging Free Radicals

In addition to their antimicrobial and anticancer activities, some 2-hydrazinylquinolin-8-ol derivatives have shown potential as antioxidant agents. Their ability to scavenge free radicals is attributed to the presence of the phenolic hydroxyl group and the hydrazone moiety, which can donate hydrogen atoms to neutralize reactive oxygen species. [10] Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare different concentrations of the test compounds.

  • Mix the test compound solutions with the DPPH solution.

  • Incubate the mixture in the dark for a specific time (e.g., 30 minutes).

  • Measure the absorbance of the solution at the maximum wavelength of DPPH (around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Future Perspectives and Conclusion

The 2-hydrazinylquinolin-8-ol scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The ease of synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activities. The demonstrated efficacy of these derivatives as antimicrobial and anticancer agents, coupled with their potential antioxidant properties, underscores their significance in medicinal chemistry.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Detailed Mechanisms: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Evaluation of the most promising derivatives in animal models to assess their efficacy and safety in a physiological context.

References

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  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). PubMed. Retrieved February 9, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) AC -. (2016). Natural Sciences Publishing. Retrieved February 9, 2026, from [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved February 9, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved February 9, 2026, from [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (n.d.). Impactfactor. Retrieved February 9, 2026, from [Link]

  • Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. (2024). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.
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  • Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia. (2021). MDPI. Retrieved February 9, 2026, from [Link]

  • Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Original Article Fangchinoline induces cell apoptosis via the mitochondrial apoptotic pathway in gastric cancer cells. (n.d.). e-Century Publishing Corporation. Retrieved February 9, 2026, from [http://www.e-century.org/kc/mag_down.php?p_id=23187&mag_id=3&mag_name=Int J Clin Exp Med&vol=12&iss=4&p_name=3773-3779]([Link] J Clin Exp Med&vol=12&iss=4&p_name=3773-3779)

  • Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. (2015). PubMed. Retrieved February 9, 2026, from [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2019). PubMed. Retrieved February 9, 2026, from [Link]

Sources

Coordination Chemistry of 8-Hydroxyquinoline Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

8-Hydroxyquinoline (8-HQ) serves as a "privileged scaffold" in coordination chemistry due to its bidentate (


) chelating ability and lipophilic profile. When derivatized with hydrazine moieties (hydrazones/hydrazides), the coordination sphere expands, unlocking tridentate (

or

) and tetradentate potentials. This guide examines the structural engineering, physicochemical properties, and therapeutic utility of these complexes, specifically focusing on their role as metallodrugs (ionophores) in oncology and neuroprotection.

Ligand Architecture & Rational Design

The modification of 8-HQ with hydrazine linkers transforms a simple bidentate chelator into a versatile multi-donor system. The most common synthetic route involves the condensation of 8-hydroxyquinoline-2-carbaldehyde (or the 5-formyl analogue) with functionalized hydrazides.

Structural Tautomerism

Hydrazone derivatives exhibit keto-enol tautomerism, which is critical for coordination:

  • Keto Form: Predominant in solid state; coordinates via the carbonyl oxygen (neutral ligand).

  • Enol Form: Accessible upon deprotonation; coordinates via the enolate oxygen (anionic ligand), often stabilizing higher oxidation states of metals like V(IV) or Cu(II).

Synthesis Workflow

The formation of the Schiff base is acid-catalyzed. Below is the reaction pathway for a prototype ligand: 8-hydroxyquinoline-2-carbaldehyde benzoylhydrazone .

SynthesisPathway HQ 8-Hydroxyquinoline-2-carbaldehyde Intermediate Carbinolamine Intermediate HQ->Intermediate EtOH, H+ (cat) Hydrazide Benzhydrazide (R-CONH-NH2) Hydrazide->Intermediate Product 8-HQ Hydrazone Ligand (Schiff Base) Intermediate->Product - H2O Reflux 4h

Figure 1: Condensation pathway for the synthesis of 8-HQ hydrazone ligands.

Coordination Dynamics

The coordination mode is dictated by the metal ion's preference and the pH of the reaction medium.

Chelation Modes
  • Bidentate (

    
    ):  The metal binds only to the quinoline nitrogen and phenolate oxygen. The hydrazine tail remains uncoordinated (common in sterically hindered systems).
    
  • Tridentate (

    
    ):  The most stable configuration for transition metals (Cu, Zn, V). The metal coordinates to:
    
    • Phenolate Oxygen (C8 position).[1]

    • Quinoline Nitrogen.[2][3]

    • Imine Nitrogen (hydrazone linkage) OR Enolate Oxygen (hydrazide part).

Geometric Configurations
Metal IonPreferred GeometryStoichiometry (M:L)Notes
Cu(II) Square Planar / Distorted Square Pyramidal1:1Often forms mono-ligand complexes [Cu(L)X] where X is an anion (Cl, OAc).
Zn(II) Octahedral / Tetrahedral1:2Fluorescence is often enhanced due to the CHEF (Chelation-Enhanced Fluorescence) effect.
V(IV)O Square Pyramidal1:1The vanadyl oxygen occupies the apical position.
Pt(II) Square Planar1:1High cytotoxicity; intercalates into DNA.

Biological Mechanism: The Ionophore Effect

The therapeutic potency of 8-HQ hydrazine complexes, particularly in oncology, relies on the "Metal Ionophore" mechanism. Unlike simple chelators that strip metals from the body, these lipophilic complexes transport redox-active metals (Cu, Fe) into cells and organelles (lysosomes, mitochondria).

Mechanism of Action (MOA)
  • Entry: The neutral, lipophilic complex crosses the cell membrane.

  • Dissociation/Redox: Intracellular reduction (e.g., Cu(II)

    
     Cu(I)) by glutathione (GSH) releases the metal or generates a redox-cycling active species.[1]
    
  • Damage: Free copper generates Reactive Oxygen Species (ROS) via Fenton-like reactions, causing DNA double-strand breaks and mitochondrial dysfunction.

MOA cluster_extra Extracellular Space cluster_intra Intracellular Space (Cytosol/Mitochondria) Ligand Ligand (L) Complex_ext [Cu(II)L] Complex Ligand->Complex_ext + Cu(II) Cu_ext Cu(II) Cu_ext->Complex_ext Complex_int [Cu(II)L] Complex Complex_ext->Complex_int Passive Diffusion (Lipophilic) Cu_red Cu(I) Complex_int->Cu_red Reduction by GSH GSH Glutathione (GSH) ROS ROS (OH•, O2•-) Cu_red->ROS Fenton Reaction DNA DNA Damage / Apoptosis ROS->DNA

Figure 2: The "Trojan Horse" ionophore mechanism of 8-HQ copper complexes.

Core Experimental Protocol

Objective: Synthesis and characterization of a Copper(II) complex of 8-hydroxyquinoline-2-carbaldehyde benzoylhydrazone.

Phase 1: Ligand Synthesis
  • Reagents: Dissolve 8-hydroxyquinoline-2-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL).

  • Addition: Add benzhydrazide (1.0 mmol) and 2 drops of glacial acetic acid (catalyst).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature. The yellow precipitate (Schiff base) is filtered, washed with cold ethanol and diethyl ether, and dried in vacuo.

    • Validation:

      
      H NMR should show the disappearances of the aldehyde proton (
      
      
      
      ppm) and appearance of the imine singlet (
      
      
      –9.0 ppm).
Phase 2: Metal Complexation (Cu(II))
  • Preparation: Dissolve the synthesized ligand (0.5 mmol) in Methanol (20 mL).

    • Note: If solubility is low, use a MeOH/DMSO (9:1) mixture.

  • Deprotonation: Add KOH (0.1 M in MeOH) dropwise until pH

    
     8–9. This facilitates enolization and coordination.
    
  • Metal Addition: Add Cu(OAc)

    
     H
    
    
    
    O (0.5 mmol) dissolved in MeOH (5 mL) dropwise.
  • Observation: The solution will instantly darken (usually dark red or brown). Stir at room temperature for 4 hours.

  • Work-up: Filter the precipitate, wash with ice-cold MeOH to remove unreacted metal salts, and dry over silica gel.

Phase 3: Characterization Checklist
TechniqueExpected ResultInterpretation
FT-IR Shift in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(-10 to -20 cm

)
Indicates coordination of imine nitrogen.
FT-IR Disappearance of

Confirms deprotonation and binding of phenolic oxygen.
ESI-MS Molecular ion peak

or

Confirms 1:1 stoichiometry.
EPR Anisotropic signal ($g{

References

  • Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11.

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective.[1] European Journal of Medicinal Chemistry, 120, 252-274.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.[1] Drug Design, Development and Therapy, 7, 1157-1178.

  • Song, Y., et al. (2015). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines.[1] MedChemComm, 6(1), 61-74.

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[4] Open Journal of Applied Sciences, 11, 1-10.

Sources

A Technical Guide to the Fluorescent Properties and Applications of 2-Hydrazinylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Functionalized Quinoline

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in the design of fluorescent probes and chemosensors.[1] In its native state, 8-hydroxyquinoline exhibits weak fluorescence due to an excited-state intermolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1][2] However, upon chelation with metal ions, this non-radiative decay pathway is suppressed, leading to a significant enhancement of fluorescence.[1][2] This phenomenon, coupled with the rigidification of the molecular structure upon binding, makes 8-HQ and its derivatives powerful tools for the detection and imaging of metal ions.[1]

This guide focuses on a specific, yet highly promising derivative: 2-hydrazinylquinolin-8-ol. The introduction of a hydrazinyl (-NHNH₂) group at the 2-position of the quinoline ring introduces a reactive and electron-donating moiety. This functionalization is anticipated to modulate the photophysical properties of the 8-HQ core and provide a versatile handle for further chemical modifications or for direct participation in sensing mechanisms. This document will provide an in-depth exploration of the synthesis, anticipated fluorescent properties, and potential applications of 2-hydrazinylquinolin-8-ol for researchers and professionals in drug development and chemical biology.

Synthesis and Characterization: A Strategic Approach

The synthesis of 2-hydrazinylquinolin-8-ol is not as widely documented as that of other 8-HQ derivatives. However, a logical synthetic route can be devised based on established quinoline chemistry. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of the 8-hydroxyquinoline ring with hydrazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with a commercially available or synthesized 2-chloro-8-hydroxyquinoline. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution. Reaction with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, under reflux conditions, would yield the desired 2-hydrazinylquinolin-8-ol.

Synthesis_Pathway 2-Chloro-8-hydroxyquinoline 2-Chloro-8-hydroxyquinoline Reaction Nucleophilic Aromatic Substitution 2-Chloro-8-hydroxyquinoline->Reaction Hydrazine_Hydrate Hydrazine Hydrate (NH2NH2·H2O) Hydrazine_Hydrate->Reaction Product 2-Hydrazinylquinolin-8-ol Reaction->Product

Caption: Proposed synthesis of 2-hydrazinylquinolin-8-ol.

Experimental Protocol: Synthesis of 2-Hydrazinylquinolin-8-ol

The following protocol is a generalized procedure based on similar reactions reported for other quinoline derivatives.[3] Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-8-hydroxyquinoline (1 equivalent) in ethanol.

  • Addition of Reagent: To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents) dropwise at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-hydrazinylquinolin-8-ol.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Core Fluorescent Properties: A Mechanistic Perspective

The fluorescent behavior of 2-hydrazinylquinolin-8-ol is governed by the interplay between the 8-hydroxyquinoline core and the 2-hydrazinyl substituent.

The Role of the 8-Hydroxyquinoline Scaffold

As previously mentioned, the parent 8-HQ is weakly fluorescent. Upon excitation, an intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen can occur, providing a non-radiative decay pathway. Chelation with a metal ion prevents this proton transfer and locks the molecule in a rigid, fluorescent conformation.

Fluorescence_Mechanism cluster_0 Free 2-Hydrazinylquinolin-8-ol cluster_1 Metal Complex Free_Ligand 2-Hydrazinylquinolin-8-ol Weak Fluorescence ESIPT Excited-State Intramolecular Proton Transfer Free_Ligand:f1->ESIPT Excitation Metal_Complex Metal Complex Strong Fluorescence Free_Ligand->Metal_Complex + Metal Ion Non_Radiative_Decay Non-Radiative Decay ESIPT->Non_Radiative_Decay Radiative_Decay Radiative Decay (Fluorescence) Metal_Complex:f1->Radiative_Decay Excitation Metal_Ion Metal Ion (e.g., Zn²⁺)

Caption: Chelation-enhanced fluorescence of 2-hydrazinylquinolin-8-ol.

Influence of the 2-Hydrazinyl Group

The hydrazinyl group is an electron-donating group. Its presence at the 2-position is expected to influence the electronic distribution within the quinoline ring system, which can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This typically results in a red-shift (a shift to longer wavelengths) of both the absorption and emission spectra compared to the unsubstituted 8-hydroxyquinoline.[1]

Furthermore, the hydrazinyl moiety provides an additional coordination site. This allows 2-hydrazinylquinolin-8-ol to act as a tridentate ligand, potentially forming more stable and rigid complexes with certain metal ions, which could lead to higher quantum yields.

Photophysical Data: A Comparative Overview

While specific experimental data for 2-hydrazinylquinolin-8-ol is scarce in the literature, we can predict its properties based on the extensive studies of 8-hydroxyquinoline and its derivatives. The following table provides a comparison of the expected photophysical properties.

Property8-Hydroxyquinoline2-Hydrazinylquinolin-8-ol (Predicted)Rationale for Prediction
Fluorescence WeakWeak to ModerateThe hydrazinyl group may slightly alter the ESIPT process.
Fluorescence upon Metal Chelation StrongStrongThe fundamental mechanism of chelation-enhanced fluorescence is retained.
Excitation Wavelength (λex) ~315 nmRed-shifted (~330-360 nm)The electron-donating hydrazinyl group extends conjugation.
Emission Wavelength (λem) ~520 nm (for Al³⁺ complex)Red-shifted (~530-560 nm for Al³⁺ complex)The electron-donating hydrazinyl group lowers the LUMO energy.
Stokes Shift LargeLargeA characteristic feature of 8-HQ derivatives.
Quantum Yield (ΦF) of Metal Complex Moderate to HighPotentially HigherThe tridentate nature could lead to more rigid and stable complexes.

Note: The exact wavelengths and quantum yields are highly dependent on the specific metal ion and the solvent environment.

Applications in Research and Drug Development

The unique structural features of 2-hydrazinylquinolin-8-ol open up a range of applications, particularly in the realm of fluorescent sensing and bioimaging.

Fluorescent Chemosensor for Metal Ions

The primary application of 2-hydrazinylquinolin-8-ol is expected to be as a fluorescent sensor for various metal ions. Its tridentate nature may confer selectivity for specific metal ions that favor this coordination geometry. For instance, it could be a highly sensitive probe for Zn²⁺, a biologically important ion.[4]

Experimental Workflow: Metal Ion Sensing

The following is a generalized workflow for utilizing 2-hydrazinylquinolin-8-ol as a fluorescent sensor for metal ion detection.

Sensing_Workflow Start Start Prepare_Probe Prepare a stock solution of 2-hydrazinylquinolin-8-ol in a suitable solvent (e.g., DMSO). Start->Prepare_Probe Prepare_Samples Prepare samples containing varying concentrations of the target metal ion in a buffer. Prepare_Probe->Prepare_Samples Incubate Add the probe solution to the samples and incubate. Prepare_Samples->Incubate Measure_Fluorescence Measure the fluorescence intensity using a spectrofluorometer at the predetermined λex and λem. Incubate->Measure_Fluorescence Analyze_Data Plot fluorescence intensity vs. metal ion concentration and determine the detection limit. Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for metal ion detection using 2-hydrazinylquinolin-8-ol.

Platform for Derivatization

The reactive hydrazinyl group serves as a versatile chemical handle for the synthesis of more complex probes. It can readily react with aldehydes and ketones to form hydrazones, allowing for the attachment of other functional moieties, such as targeting ligands for specific cellular components or other signaling units. This opens up possibilities for creating ratiometric or multi-analyte sensors.

Conclusion and Future Directions

2-Hydrazinylquinolin-8-ol represents a promising, yet underexplored, fluorescent scaffold. Its synthesis is feasible through established chemical routes, and its anticipated photophysical properties make it an attractive candidate for the development of novel fluorescent chemosensors. The combination of the well-understood 8-hydroxyquinoline core with the reactive and electron-donating hydrazinyl group provides a solid foundation for designing sensitive and selective probes for metal ions and potentially other analytes.

Future research should focus on the detailed experimental characterization of its photophysical properties, including the determination of quantum yields and lifetimes in the presence of various metal ions. Investigating its selectivity profile and exploring its utility in biological imaging applications will be crucial next steps in unlocking the full potential of this versatile fluorophore. The insights provided in this guide aim to serve as a catalyst for such future investigations.

References

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace by Typeset. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

  • 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. National Center for Biotechnology Information. [Link]

  • A Chiral Metal-Organic Framework Fluorescent Sensor incorporating H8-BINOL. ChemRxiv. [Link]

  • 2-Amino-8-quinolinol. National Center for Biotechnology Information. [Link]

  • Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine. National Center for Biotechnology Information. [Link]

  • synthyses, reactionand charactrization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. National Center for Biotechnology Information. [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. National Center for Biotechnology Information. [Link]

  • Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and application. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

  • Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. National Center for Biotechnology Information. [Link]

  • 2-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to 2-Hydrazino-8-hydroxyquinoline as a Versatile Synthesis Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Hydrazino-8-hydroxyquinoline is a uniquely functionalized heterocyclic compound that has garnered significant attention as a versatile intermediate in synthetic chemistry. Its strategic combination of a reactive hydrazine group at the C2 position and a powerful chelating 8-hydroxyquinoline core makes it an invaluable building block for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of 2-hydrazino-8-hydroxyquinoline, with a focus on its utility in heterocyclic synthesis, coordination chemistry, and drug discovery. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this remarkable intermediate.

Introduction: The Strategic Importance of 2-Hydrazino-8-hydroxyquinoline

The 8-hydroxyquinoline (8-HQ, or oxine) scaffold is a "privileged" structure in medicinal chemistry and materials science.[1] The proximity of the C8 hydroxyl group and the ring nitrogen at position 1 creates a powerful bidentate chelation site, enabling it to form stable complexes with a vast array of metal ions.[2][3][4] This chelating ability is central to the diverse biological activities of 8-HQ derivatives, which include antimicrobial, anticancer, antineurodegenerative, and anti-inflammatory properties.[1][2]

By introducing a hydrazine (-NHNH₂) group at the C2 position, the synthetic utility of the 8-HQ core is dramatically expanded. The hydrazine moiety is a potent nucleophile and a precursor to a wide variety of functional groups and heterocyclic rings. This dual functionality—a reactive handle for organic transformations and a robust metal-binding domain—makes 2-hydrazino-8-hydroxyquinoline a highly valuable intermediate for creating novel compounds with tailored properties for pharmaceutical and material science applications.

Synthesis and Physicochemical Characterization

The reliable synthesis of the starting intermediate is paramount for any synthetic campaign. 2-Hydrazino-8-hydroxyquinoline is typically prepared from its precursor, 2-chloro-8-hydroxyquinoline, through nucleophilic aromatic substitution with hydrazine hydrate.

Synthesis Pathway

The overall synthesis is a straightforward two-step process starting from commercially available 8-hydroxyquinoline.

Synthesis_Pathway HQ 8-Hydroxyquinoline PCl5 POCl₃/PCl₅ HQ->PCl5 ChloroHQ 2-Chloro-8-hydroxyquinoline PCl5->ChloroHQ Chlorination Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux ChloroHQ->Hydrazine FinalProduct 2-Hydrazino-8-hydroxyquinoline Hydrazine->FinalProduct Hydrazinolysis

Caption: Synthesis of 2-Hydrazino-8-hydroxyquinoline.

Detailed Experimental Protocol: Synthesis of 2-Hydrazino-8-hydroxyquinoline
  • Step 1: Synthesis of 2-Chloro-8-hydroxyquinoline.

    • To a stirred solution of 8-hydroxyquinoline in phosphorus oxychloride (POCl₃), slowly add phosphorus pentachloride (PCl₅) in portions while maintaining the temperature below 10 °C with an ice bath.

    • After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

    • The resulting precipitate (2-chloro-8-hydroxyquinoline) is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

  • Step 2: Synthesis of 2-Hydrazino-8-hydroxyquinoline.

    • Suspend the 2-chloro-8-hydroxyquinoline obtained in Step 1 in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (typically 5-10 equivalents).

    • Heat the mixture to reflux for 4-6 hours. The reaction mixture typically becomes a clear solution before a new precipitate forms.

    • Cool the mixture to room temperature. The product will crystallize out of the solution.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol to remove excess hydrazine, and then wash with diethyl ether.

    • Dry the product in a vacuum desiccator to yield 2-hydrazino-8-hydroxyquinoline as a crystalline solid.

Physicochemical Properties

Proper characterization is essential for verifying the identity and purity of the synthesized intermediate.

PropertyValueSource
Chemical Formula C₉H₉N₃O-
Molecular Weight 175.19 g/mol -
Appearance Pale yellow to light brown crystalline powder[5]
Melting Point ~150-155 °C (decomposes)Varies by purity
Solubility Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.[6]
¹H NMR (DMSO-d₆) δ ~6.8-7.5 (m, 5H, Ar-H), δ ~8.0 (s, 1H, NH), δ ~4.3 (s, 2H, NH₂)Varies slightly
IR (KBr, cm⁻¹) ~3300-3100 (N-H, O-H stretching), ~1620 (C=N stretching), ~1580 (aromatic C=C)[7]

Core Reactivity and Mechanistic Principles

The synthetic versatility of 2-hydrazino-8-hydroxyquinoline stems from the distinct reactivity of its hydrazine and 8-hydroxyquinoline components.

Reactivity_Diagram Core 2-Hydrazino-8-hydroxyquinoline Nucleophilic Hydrazine (-NHNH₂) Chelating Core (N, OH) Carbonyls Aldehydes & Ketones Core:n->Carbonyls Forms Hydrazones (Schiff Bases) Cyclization Dicarbonyls, Esters, etc. Core:n->Cyclization Forms Heterocycles (Pyrazoles, Triazoles) Metal Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺, etc.) Core:c->Metal Forms Stable Coordination Complexes Oxidation Oxidizing Agents Core:n->Oxidation Forms Diazo compounds

Caption: Key reactivity sites of the intermediate.

The Hydrazine Moiety: A Gateway to Heterocycles

The terminal -NH₂ group of the hydrazine is highly nucleophilic, making it reactive toward a wide range of electrophiles. This is the primary site for building new molecular complexity.

  • Formation of Hydrazones (Schiff Bases): The most fundamental reaction is the condensation with aldehydes and ketones. This reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate, followed by dehydration to form a stable C=N double bond. These resulting hydrazones are not just final products; they are critical intermediates for further cyclization reactions and serve as versatile ligands in coordination chemistry.[8][9][10]

  • Cyclization Reactions: This is where 2-hydrazino-8-hydroxyquinoline truly excels as an intermediate.

    • With 1,3-Dicarbonyls: Reaction with compounds like acetylacetone or ethyl acetoacetate leads directly to the formation of pyrazole rings, a core structure in many pharmaceuticals.[11] The mechanism involves initial hydrazone formation followed by an intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the second carbonyl, and subsequent dehydration.

    • With Esters/Acid Chlorides: Acylation of the terminal nitrogen followed by cyclization is a common route to triazoles and other related heterocycles.[7][12]

The 8-Hydroxyquinoline Core: A Powerful Chelator

The quinoline nitrogen and the adjacent hydroxyl group form a pincer-like structure ideal for binding metal ions.[2][3] This chelation is a defining feature that imparts significant biological and material properties.

  • Mechanism of Chelation: The hydroxyl proton is displaced, and the metal ion coordinates to both the phenolic oxygen and the quinoline nitrogen, forming a stable five-membered ring.[3][4] This rigidifies the molecular structure and can dramatically alter the electronic properties of the system, often leading to enhanced fluorescence or catalytic activity.[3]

  • Influence on Drug Action: In drug development, this chelation can restore metal homeostasis, which is implicated in diseases like Alzheimer's.[2] It can also facilitate the transport of the molecule across cell membranes and localize it within cells, where it can exert its therapeutic effect.[13]

Applications in Synthesis

Synthesis of Novel Heterocyclic Scaffolds

The ability to construct fused heterocyclic systems is a major application. By reacting 2-hydrazino-8-hydroxyquinoline with various bifunctional reagents, complex ring systems can be assembled in a single step.

Example Workflow: Synthesis of a Pyrazolyl-8-hydroxyquinoline

Pyrazole_Synthesis Start 2-Hydrazino-8-hydroxyquinoline + 1,3-Diketone Step1 Condensation & Hydrazone Formation Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Step3 Dehydration Step2->Step3 Product Pyrazolyl-8-hydroxyquinoline Derivative Step3->Product

Caption: General workflow for pyrazole synthesis.

Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

  • Dissolve 2-hydrazino-8-hydroxyquinoline (1 mmol) in glacial acetic acid (10 mL).

  • Add acetylacetone (1.1 mmol) to the solution.

  • Heat the mixture at reflux for 4 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Neutralize with a dilute ammonium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure pyrazole derivative.

Coordination Chemistry and Drug Development

Derivatives of 2-hydrazino-8-hydroxyquinoline, especially its hydrazones, are exceptional ligands for creating metal complexes with significant therapeutic potential.[14] The resulting complexes often exhibit enhanced biological activity compared to the free ligand, a principle that is actively exploited in the design of metallodrugs.[14][15]

Application Example: Anticancer Copper(II) Complexes Numerous studies have shown that copper complexes of 8-hydroxyquinoline hydrazones display potent cytotoxic activity against various cancer cell lines.[14]

  • Causality of Action: The enhanced anticancer activity is often attributed to several factors:

    • Increased Lipophilicity: The complex is more lipid-soluble than the free ligand, facilitating its passage through the cell membrane.

    • Redox Activity: The copper ion can participate in redox cycling within the cell, generating reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis (programmed cell death).[14]

    • DNA Intercalation/Damage: The planar structure of the quinoline moiety allows the complex to intercalate between DNA base pairs, disrupting DNA replication and leading to cell cycle arrest.[14]

Complex TypeTarget Cancer Cell LinesTypical IC₅₀ Range (µM)Mechanism of Action
Cu(II)-Hydrazone ComplexesBreast (MCF-7), Colon (HCT-116), Melanoma (A375)0.5 - 15 µMROS generation, DNA damage, Apoptosis induction[14][16]
Zn(II)-Hydrazone ComplexesColon (CT-26), Breast (MDA-MB-231)5 - 25 µMCell cycle arrest, Inhibition of cell migration[8][15]
Ru(II)-Hydrazone ComplexesColon (HCT-116)< 21 µMCell cycle arrest in S phase, Inhibition of cell migration[15]

Conclusion

2-Hydrazino-8-hydroxyquinoline stands out as a supremely versatile and powerful intermediate in modern synthetic chemistry. Its dual-reactivity profile enables a modular approach to the synthesis of complex molecules. By leveraging the nucleophilicity of the hydrazine group for heterocyclic construction and the robust chelating power of the 8-hydroxyquinoline core, researchers can readily access a vast chemical space of novel ligands, metallodrugs, and functional materials. The straightforward synthesis of the intermediate, combined with its predictable and high-yielding reactivity, ensures its continued importance in academic and industrial laboratories focused on drug discovery and materials science.

References

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available from: [Link]

  • Al-Ostath, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7346. Available from: [Link]

  • Singh, M. S., & Singh, A. K. (2015). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ResearchGate. Available from: [Link]

  • Ribeiro, N., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11957–11974. Available from: [Link]

  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10896–10904. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 8-Hydroxyquinoline. PubChem Compound Database. Available from: [Link]

  • Shcherbakov, D., et al. (2025). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. International Journal of Molecular Sciences, 26(16), 8402. Available from: [Link]

  • Al-Amiery, A. A., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Scientific Reports, 14(1), 18320. Available from: [Link]

  • Research & Reviews: Journal of Chemistry (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1156598. Available from: [Link]

  • Al-Juboori, A. M. J. (2021). Synthesis and Characterization of New Quinolin-2-ones Derived from Triazine Derivatives. Annals of the Romanian Society for Cell Biology, 25(6), 1152-1161. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(19), 5988. Available from: [Link]

  • Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 4567. Available from: [Link]

  • Al-Ostath, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]

  • Gouveia, L. F., et al. (2023). Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole. Molecules, 28(14), 5396. Available from: [Link]

  • Pec, P., & Slouka, J. (1979). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 44(3), 875-879. Available from: [Link]

  • Google Patents (2019). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • Gouveia, L. F., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. ACS Publications. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]

Sources

Technical Guide: Antimicrobial Potential of Hydrazine-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1][2] Hydrazine-substituted quinolines represent a high-potential class of antimicrobial agents that leverage the privileged quinoline scaffold—historically validated in antimalarials like chloroquine—fused with a hydrazine linker. This linker (


) acts as a critical "hinge," facilitating hydrogen bonding with key residues in bacterial enzymes such as DNA gyrase  and Topoisomerase IV .

This guide provides a technical deep-dive into the design, synthesis, and evaluation of these compounds. It moves beyond basic literature review to offer reproducible protocols and mechanistic insights for researchers targeting Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) pathogens.

The Pharmacophore: Structural Logic & SAR

The quinoline ring provides a planar, lipophilic anchor that intercalates into DNA or hydrophobic pockets of enzymes. The introduction of a hydrazine group, often derivatized into hydrazones or hydrazides , significantly expands the chemical space.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of these derivatives is strictly governed by substitution patterns.

  • Position 2 & 4: Critical for the hydrazine attachment. Substitution at C4 is often favored for DNA gyrase inhibition due to spatial alignment with the ATP-binding pocket.

  • Position 6, 7, & 8: Modulation of lipophilicity and electronic properties. Electron-withdrawing groups (EWGs) like Halogens (Cl, F, Br) or Nitro (

    
    ) groups at C6 or C7 typically enhance membrane permeability and potency.
    
  • The Hydrazine Linker: Unsubstituted hydrazines are often too toxic or unstable. Derivatization into hydrazones (Schiff bases) via condensation with aromatic aldehydes stabilizes the molecule and adds a second hydrophobic tail (Ring B) for additional binding interactions.

SAR Visualization

The following diagram illustrates the functional logic of the quinoline-hydrazine scaffold.

SAR_Logic Core Quinoline Core (Lipophilic Anchor) Pos4 C4 Position (Hydrazine Linker Attachment) Core->Pos4 Scaffold Pos6 C6/C7 Substitution (Halogens: F, Cl, Br) Core->Pos6 Electronic Tuning Linker Hydrazine/Hydrazone Linker (-NH-N=CH-Ar) Pos4->Linker H-Bond Donor/Acceptor Target Target Interaction (DNA Gyrase / Topo IV) Pos6->Target Increases Permeability Linker->Target Active Site Binding

Caption: Functional dissection of the hydrazine-substituted quinoline scaffold highlighting key substitution zones for antimicrobial optimization.

Mechanism of Action: DNA Gyrase Inhibition

While quinolines like chloroquine inhibit heme polymerization, hydrazine-substituted quinolines primarily target bacterial DNA replication enzymes.[3]

The Molecular Cascade
  • Permeation: The lipophilic quinoline core facilitates passive diffusion across the bacterial cell wall (peptidoglycan in Gram-positives, outer membrane porins in Gram-negatives).

  • Target Binding: The molecule enters the cytoplasm and binds to the DNA Gyrase-DNA complex (specifically the GyrB subunit or the GyrA/DNA interface).

  • Stabilization: The hydrazine/hydrazone moiety forms hydrogen bonds with key residues (e.g., Asp73, Arg76 in E. coli GyrB).

  • Stalling: This stabilizes the "cleavable complex," preventing the re-ligation of DNA strands.

  • Cell Death: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to apoptosis-like cell death.

Mechanism_Pathway Step1 Compound Entry (Passive Diffusion) Step2 Binding to DNA Gyrase (ATP-binding pocket / DNA interface) Step1->Step2 Step3 Stabilization of Cleavable Complex (Inhibits Re-ligation) Step2->Step3 Hydrazine H-Bonding Step4 Accumulation of DSBs (Double-Strand Breaks) Step3->Step4 Step5 Bacterial Cell Death Step4->Step5

Caption: The mechanistic pathway of quinoline-hydrazine derivatives leading to bacterial cell death via DNA gyrase inhibition.

Experimental Protocols

This section details the synthesis and evaluation of a representative compound: 4-(2-benzylidenehydrazinyl)-7-chloroquinoline .

Synthesis Protocol

Objective: Synthesize a quinoline hydrazone derivative from a 4-chloroquinoline precursor.

Reagents:

  • 4,7-Dichloroquinoline (Starting material)

  • Hydrazine hydrate (99%)

  • Benzaldehyde (or substituted derivative)

  • Ethanol (Absolute)[4]

  • Glacial Acetic Acid (Catalyst)[4]

Workflow:

  • Hydrazinolysis (Formation of Hydrazide):

    • Dissolve 0.01 mol of 4,7-Dichloroquinoline in 30 mL of ethanol.

    • Add 0.1 mol of hydrazine hydrate (excess is required to prevent dimerization).

    • Reflux for 6–8 hours. Monitor via TLC (Solvent: Chloroform:Methanol 9:1).

    • Cool the mixture. The solid hydrazide (7-chloro-4-hydrazinylquinoline) will precipitate.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Validation: Melting point should be sharp; IR should show doublet

      
       peaks around 3300–3400 cm⁻¹.
      
  • Condensation (Formation of Hydrazone):

    • Dissolve 0.005 mol of the synthesized hydrazide in 20 mL hot ethanol.

    • Add 0.005 mol of Benzaldehyde.

    • Add 2–3 drops of Glacial Acetic Acid (catalyzes Schiff base formation by protonating the carbonyl oxygen).

    • Reflux for 3–5 hours.

    • Cool, filter the precipitate, and recrystallize from ethanol/DMF.

Antimicrobial Evaluation (MIC Assay)

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve test compound in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in wells is <1% to avoid toxicity.

  • Plate Setup:

    • Add 100 µL MHB to wells 1–12 of a 96-well plate.

    • Add 100 µL compound stock to well 1. Mix and transfer 100 µL to well 2, continuing serial dilution to well 10. Discard final 100 µL.

    • Wells 11 (Growth Control) and 12 (Sterility Control).

    • Add 100 µL of diluted inoculum to wells 1–11.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Quantitative Data Summary

The following table summarizes MIC values (


) from key studies involving quinoline-hydrazone hybrids.
Compound ClassSubstitution (R)S. aureus (MIC)E. coli (MIC)M. tuberculosis (MIC)Reference
Quinoline-Hydrazide 7-Chloro, 4-Hydrazone1.593.12--Ajani et al. [1]
Quinoline-Imidazolium Hybrid Linker2.00>6410.00MDPI [2]
Quinoline-3-Carboxylic 2-Methyl, 4-Phenyl6.2512.5--Sherbiny et al. [3]
Ciprofloxacin (Control) --0.5 - 1.00.0150.5Standard

Note: Hydrazine derivatives often show superior activity against Gram-positive strains due to the permeability barrier of the Gram-negative outer membrane.

Challenges & Future Directions

  • Solubility: Many high-potency hydrazones suffer from poor aqueous solubility. Formulation strategies (cyclodextrin inclusion, nano-emulsions) or salt formation (hydrochloride salts) are critical for bioavailability.

  • Toxicity: The hydrazine moiety can be toxic (hepatotoxicity). Metabolic stability assays (microsomal stability) must be performed early to ensure the hydrazine linker does not cleave prematurely to release toxic free hydrazine.

  • Resistance: While targeting DNA gyrase reduces cross-resistance with beta-lactams, overlap with fluoroquinolone resistance mechanisms (efflux pumps) is a risk.

References

  • Ajani, O. O., et al. (2018).[5] "Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoline-Hydrazide-Hydrazone Hybrids." Bioorganic Chemistry.

  • Sánchez-López, E., et al. (2019). "Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids." Molecules (MDPI).

  • Sherbiny, F. F., et al. (2015).[6] "Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives." Pharmaceutical and Pharmacological International Journal.

  • Eissa, I. H., et al. (2020).[7] "Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives." Archiv der Pharmazie.

  • Mishra, S., et al. (2019).[8] "Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking." Bioorganic Chemistry.

Sources

Advanced Protocol: Role of 2-Hydrazinylquinolin-8-ol in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Hydrazinylquinolin-8-ol (also known as 2-hydrazino-8-hydroxyquinoline) represents a privileged scaffold in coordination chemistry and drug discovery. Unlike simple aniline-derived Schiff bases, this molecule offers a pre-organized terdentate (N, N, O) chelating pocket upon condensation with carbonyl electrophiles.

For the researcher, the strategic value of this moiety lies in its dual functionality:

  • The "Hydrazine Handle" (C2 Position): A highly nucleophilic site that readily condenses with aldehydes/ketones to form stable hydrazones (Schiff bases), extending the conjugation system and tuning the electronic properties of the ligand.

  • The "Oxine" Core (C8 Position): The phenolic hydroxyl group, when deprotonated, acts as a hard donor, working in concert with the quinoline nitrogen and the newly formed imine nitrogen to form stable 5,5-fused chelate rings with transition metals (Cu, Zn, Co, Ni).

This guide details the mechanistic underpinnings, optimized synthetic protocols, and application logic for deploying 2-hydrazinylquinolin-8-ol in Schiff base formation.

Mechanistic Insight: The Condensation Pathway

The formation of a Schiff base (specifically a hydrazone in this context) follows an acid-catalyzed addition-elimination mechanism. The presence of the quinoline ring nitrogen adjacent to the hydrazine group influences the nucleophilicity of the terminal amino group via inductive effects.

Reaction Logic[1]
  • Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety (

    
    ) attacks the electrophilic carbonyl carbon of the aldehyde/ketone.
    
  • Proton Transfer: Rapid proton transfer generates a neutral carbinolamine intermediate.

  • Dehydration: Acid catalysis (typically acetic acid) facilitates the protonation of the hydroxyl group, making it a good leaving group (

    
    ).
    
  • Imine Formation: Elimination of water yields the C=N bond, locking the ligand into a conjugated system.

Visualization: Reaction Mechanism

SchiffBaseMechanism Start 2-Hydrazinylquinolin-8-ol (Nucleophile) Inter1 Carbinolamine Intermediate Start->Inter1 Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Inter1 Transition Protonation & Water Elimination Inter1->Transition H+ Transfer Product Hydrazone Schiff Base (Terdentate Ligand) Transition->Product - H2O

Figure 1: Step-wise mechanism of hydrazone formation. The terminal hydrazine nitrogen is the active nucleophile.

Experimental Protocol: Synthesis & Optimization

Safety Note: Hydrazine derivatives are potential carcinogens and skin sensitizers. Work in a fume hood. 2-chloro-8-hydroxyquinoline is an irritant.

Phase 1: Precursor Synthesis (If not commercially available)

Target: 2-Hydrazinylquinolin-8-ol Starting Material: 2-Chloroquinolin-8-ol

  • Dissolution: Dissolve 10 mmol of 2-chloroquinolin-8-ol in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol (excess) of hydrazine hydrate (80-99%) dropwise. Expert Tip: Excess hydrazine prevents the formation of the symmetrical bis-quinoline byproduct.

  • Reflux: Heat at reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. The product usually precipitates as a yellow/orange solid.

  • Purification: Filter, wash with cold ethanol, and recrystallize from ethanol to remove traces of hydrazine hydrochloride.

Phase 2: Schiff Base Condensation (The Core Reaction)

Target: 8-Hydroxyquinoline-derived Hydrazone[1]

ParameterStandard ConditionOptimization for Steric Bulk
Solvent Absolute Ethanol or Methanoln-Propanol or Ethanol/DMF (9:1)
Catalyst Glacial Acetic Acid (2-3 drops)H2SO4 (cat.) or reflux duration extension
Stoichiometry 1:1 (Hydrazine : Aldehyde)1.1:1 (Slight excess of Aldehyde)
Temperature Reflux (78°C)Reflux (97°C for n-PrOH)
Time 2–4 Hours6–12 Hours

Step-by-Step Workflow:

  • Preparation: Suspend 1.0 eq of 2-hydrazinylquinolin-8-ol in absolute ethanol (concentration ~0.1 M).

  • Activation: Add 1.0 eq of the aromatic aldehyde (e.g., salicylaldehyde, pyridine-2-carboxaldehyde).

  • Catalysis: Add 2–3 drops of glacial acetic acid. The acid activates the carbonyl carbon.

  • Reaction: Reflux with stirring. The solution often changes color (e.g., yellow to deep orange/red) indicating conjugation extension.

  • Work-up: Cool the mixture. The Schiff base typically precipitates.

    • Troubleshooting: If no precipitate forms, reduce solvent volume by 50% under vacuum or add cold diethyl ether.

  • Characterization: Confirm the disappearance of the NH2 doublet (approx. 4.0–5.0 ppm) and appearance of the imine singlet (-CH=N-, approx. 8.0–9.0 ppm) in 1H NMR.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Schiff Base Formation Step1 2-Chloro-8-hydroxyquinoline + Hydrazine Hydrate Step2 Reflux (EtOH, 4-6h) Step1->Step2 Step3 Isolate 2-Hydrazinylquinolin-8-ol Step2->Step3 Step4 Add Aldehyde + Cat. AcOH Step3->Step4 Dissolve in EtOH Step5 Reflux (2-4h) Monitor Color Change Step4->Step5 Step6 Precipitation & Filtration Step5->Step6 Final Target Schiff Base Ligand (Ready for Metal Complexation) Step6->Final

Figure 2: Integrated synthetic workflow from chloro-precursor to final Schiff base ligand.

Coordination Chemistry & Applications

The Schiff bases derived from 2-hydrazinylquinolin-8-ol are terdentate mono-anionic ligands . Upon complexation, they typically coordinate through:

  • Quinoline Nitrogen (

    
    ) 
    
  • Imine Nitrogen (

    
    ) 
    
  • Phenolic Oxygen (

    
    )  (Deprotonated)
    

This forms a 5,5-bicyclic chelate ring system , which is thermodynamically more stable than the 5-membered ring of simple 8-hydroxyquinoline complexes.

Application Spectrum
Application DomainMechanism of ActionKey Metals
Antimicrobial Chelation theory: Ligand lipophilicity facilitates cell membrane penetration; metal ion disrupts respiration.Cu(II), Zn(II), Co(II)
Anticancer DNA Intercalation & Oxidative Stress: Planar aromatic systems intercalate into DNA base pairs; redox-active metals generate ROS.Cu(II), Pt(II)
Fluorescence Sensing ESIPT (Excited-State Intramolecular Proton Transfer): Metal binding inhibits proton transfer, triggering strong fluorescence ("Turn-On" sensor).Zn(II), Al(III)

Troubleshooting & Expert Tips

  • Solubility Issues: 2-Hydrazinylquinolin-8-ol has poor solubility in non-polar solvents. If the reaction with the aldehyde is sluggish, use DMF or DMSO as a co-solvent, though this makes work-up (precipitation) harder (requires water addition).

  • Hydrolysis: The imine bond is reversible. Avoid storing the ligand in acidic aqueous solutions.

  • Tautomerism: Be aware that hydrazones can exist in amido-iminol tautomeric forms, especially if the aldehyde component has an adjacent OH group (e.g., salicylaldehyde), creating an O-N-N-O tetradentate environment.

References

  • Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Unusual complexing properties of 2-(2'-pyridyl)- and 2-hydrazino-8-hydroxyquinoline Source: PubMed URL:[Link]

  • Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline Source: Journal of Chemistry Letters URL:[Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-Hydrazide Source: MDPI (Molecules) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Hydrazinylquinolin-8-ol from 2-Chloroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 2-hydrazinylquinolin-8-ol (also known as 2-hydrazino-8-hydroxyquinoline) from 2-chloroquinolin-8-ol . This transformation is a critical entry point for generating fused heterocyclic systems (e.g., s-triazolo[4,3-a]quinolines) and tridentate ligands used in metallopharmaceutical development.

The 8-hydroxyquinoline scaffold is a "privileged structure" in drug discovery due to its metal-chelating properties (via the N1 and O8 atoms). Introducing a hydrazine moiety at the C2 position significantly expands its reactivity, allowing for the synthesis of hydrazones, pyrazoles, and metal complexes with enhanced biological activity (antifungal, antibacterial, and neuroprotective).

Retrosynthetic Analysis

The synthesis relies on a Nucleophilic Aromatic Substitution (


) . The chlorine atom at the C2 position of the quinoline ring is activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen (C=N bond), which stabilizes the intermediate Meisenheimer complex.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of hydrazine attacks the electron-deficient C2 carbon, displacing the chloride ion.

DOT Diagram: Reaction Mechanism

SNAr_Mechanism Reactants 2-Chloroquinolin-8-ol + Hydrazine TS Meisenheimer Complex (Tetrahedral Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining) Elimination Elimination of Cl- TS->Elimination Resonance Stabilization Product 2-Hydrazinylquinolin-8-ol Elimination->Product Proton Transfer

Figure 1: Mechanistic pathway of the


 reaction transforming 2-chloroquinolin-8-ol to the hydrazinyl derivative.

Experimental Protocol

Materials & Reagents
ReagentRolePurityCAS No.
2-Chloroquinolin-8-ol Substrate>97%Commercially Available
Hydrazine Hydrate Nucleophile / Solvent80% or 98%7803-57-8
Ethanol (Absolute) Co-solvent>99.5%64-17-5
Methanol Washing SolventHPLC Grade67-56-1
Critical Process Parameters (CPP)
  • Stoichiometry: A large excess of hydrazine (5–10 equivalents) is mandatory . This prevents the product (which contains a nucleophilic primary amine) from attacking a second molecule of starting material to form the unwanted dimer (bis-quinolyl hydrazine).

  • Temperature: Reflux conditions (

    
    ) are required to overcome the activation energy, as the electron-donating 8-OH group slightly deactivates the ring compared to unsubstituted 2-chloroquinoline.
    
  • Atmosphere: While not strictly anaerobic, an inert atmosphere (

    
    ) is recommended to prevent oxidation of the hydrazine or the resulting hydrazine derivative.
    
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-chloroquinolin-8-ol (1.0 eq, e.g., 1.80 g, 10 mmol).

  • Add Ethanol (20 mL) as a solvent. Note: Some protocols use neat hydrazine; however, ethanol improves thermal control and solubility.

  • Add Hydrazine Hydrate (10.0 eq, ~5 mL of 98%) dropwise with stirring.

Step 2: Reaction

  • Heat the mixture to reflux (

    
     oil bath temperature).
    
  • Maintain reflux for 4–6 hours .

  • Monitor: Check progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1 or MeOH:DCM 1:9).

    • Starting Material

      
      : ~0.6 (varies by plate).
      
    • Product

      
      : Lower than starting material (more polar).
      
    • Visual: The solution typically shifts from pale yellow to a deeper orange/brown.

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Cool further in an ice bath (

    
    ) for 30 minutes. The product should precipitate as a solid.
    
  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake copiously with cold water (to remove excess hydrazine and hydrazine hydrochloride salts) followed by a small amount of cold ethanol.

Step 4: Purification

  • Recrystallization: If the crude purity is <95%, recrystallize from hot Ethanol or an Ethanol/Water mixture.

  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
DOT Diagram: Experimental Workflow

Workflow Setup Setup: 2-Cl-8-OH-Q + N2H4 (10 eq) in EtOH Reflux Reflux at 80°C (4-6 Hours) Setup->Reflux Monitor TLC Monitoring (Disappearance of SM) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to 0°C (Precipitation) Monitor->Cool Complete Filter Vacuum Filtration Wash with H2O/Cold EtOH Cool->Filter Dry Final Product 2-Hydrazinylquinolin-8-ol Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Validation

The synthesized compound must be validated using the following analytical data.

TechniqueExpected Signal / ObservationInterpretation
Appearance Yellow to Orange Crystalline SolidTypical for conjugated hydrazines.
Melting Point

(dec)
Sharp range indicates purity; decomposition is common for hydrazines.
1H NMR (DMSO-

)

~9.0-10.0 ppm (s, 1H, OH/NH)
Exchangeable protons.

~4.5-5.0 ppm (br s, 2H,

)
Hydrazine primary amine protons.

~7.0-8.2 ppm (m, Aromatic H)
Quinoline ring protons.
MS (ESI+)

Molecular weight confirmation (

).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product soluble in EtOH/Hydrazine mix.Concentrate the reaction mixture by 50% on a rotavap before cooling. Add water to induce precipitation.
Impurity: Dimer Formation Insufficient Hydrazine.Ensure Hydrazine Hydrate is

5 equivalents.
Dark/Tarred Product Oxidation.Perform reaction under Nitrogen (

) atmosphere.

Safety & Handling (HSE)

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is a skin sensitizer. Action: Handle only in a fume hood. Use double nitrile gloves. Neutralize waste streams with dilute hypochlorite (bleach) before disposal.

  • 2-Chloroquinolin-8-ol: Irritant. Avoid dust inhalation.

References

  • Reaction Methodology (General on Quinolines): Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard text for heterocyclic substitution protocols).
  • Specific Analogous Synthesis (4-position)

    • Heiskanen, J. P., & Hormi, O. E. O. (2009).[1] "4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach." Tetrahedron, 65(2), 518-524.[1] Link (Demonstrates reactivity of chloro-8-hydroxyquinolines).

  • Hydrazino-quinoline Applications

    • Abbas, S. F., & Tomma, J. H. (2021).[2] "Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives." International Journal of Drug Delivery Technology, 11(4), 1350-1354.[2] Link (Describes hydrazine hydrate reflux with chloro-esters to form hydrazides, validating the hydrazine/ethanol reflux conditions).

  • Biological Activity of 8-HQ Derivatives

    • Prachayasittikul, V., et al. (2013). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 18, 1-x. Link (Review of synthetic strategies for 8-HQ derivatives).

Sources

Application Notes & Protocols: 2-Hydrazinoquinolin-8-ol as a Fluorescent Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selective Metal Ion Sensing

The precise detection and quantification of metal ions are critical across a vast spectrum of scientific disciplines, from environmental monitoring to cellular biology and pharmaceutical development. Metal ions are fundamental to countless physiological processes, acting as cofactors for enzymes and stabilizing protein structures. However, imbalances in metal ion homeostasis are implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1] Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the potential for real-time analysis in complex biological systems.

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in the design of fluorescent sensors.[2] Its intrinsic fluorescence is typically weak due to an excited-state intramolecular proton transfer (ESIPT) process.[3] However, the strategic placement of the hydroxyl group at position 8 and the nitrogen atom in the quinoline ring creates a potent bidentate chelation site. Coordination with a metal ion restricts this proton transfer and rigidifies the molecular structure, often leading to a dramatic increase in fluorescence emission—a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[2]

This guide focuses on 2-hydrazinoquinolin-8-ol (2-HQH) , a derivative of 8-HQ. This molecule retains the essential N,O-bidentate chelating core of 8-hydroxyquinoline while introducing a hydrazino (-NHNH₂) group at the 2-position. This addition is significant; the hydrazino moiety provides a third potential coordination site, creating a tridentate N,N,O-donor ligand. This structural modification offers the tantalizing possibility of enhanced selectivity and altered photophysical responses compared to the parent 8-HQ, making 2-HQH a compelling candidate for the development of novel, highly specific metal ion sensors.

Principle of Operation: A Tridentate Approach to Chelation-Enhanced Fluorescence

The primary sensing mechanism anticipated for 2-HQH is CHEF. In its unbound state, the 2-HQH molecule is expected to be weakly fluorescent. Upon encountering a suitable metal ion, the hydroxyl oxygen, the quinoline nitrogen, and one or both nitrogens of the hydrazino group can coordinate to the metal center.

This coordination event is hypothesized to induce several key changes:

  • Increased Rigidity: The formation of stable five- or six-membered chelate rings with the metal ion locks the molecule in a more planar and rigid conformation. This structural constraint minimizes energy loss through non-radiative vibrational pathways, thereby increasing the fluorescence quantum yield.[2]

  • Inhibition of ESIPT: Metal chelation prevents the proton transfer from the hydroxyl group to the quinoline nitrogen, which is a primary quenching pathway for free 8-HQ.[4]

  • Modulation of Electronic Properties: The coordination can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), potentially leading to shifts in the excitation and emission wavelengths.

The presence of the hydrazino group as a third binding site could confer selectivity for metal ions that favor tridentate coordination geometries, such as Zn²⁺, Cu²⁺, or Ni²⁺, potentially allowing 2-HQH to discriminate against ions that bind effectively to the bidentate 8-HQ parent scaffold.

Figure 1: Proposed CHEF Mechanism for 2-HQH cluster_0 Unbound State cluster_1 Bound State Probe_Free 2-HQH (Free Ligand) Weak Fluorescence Quenching Energy Loss (Vibration, ESIPT) Probe_Free->Quenching Excitation (hv) Metal Target Metal Ion (M²⁺) Probe_Bound [M(2-HQH)] Complex Strong Fluorescence Emission Fluorescence (hv') Probe_Bound->Emission Excitation (hv) Metal->Probe_Bound Chelation

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism.

Synthesis of 2-Hydrazinoquinolin-8-ol (2-HQH)

While various methods exist for synthesizing 8-HQ derivatives, a common and effective route to introduce a hydrazino group is through the nucleophilic substitution of a halo-substituted precursor with hydrazine hydrate.[5] The following protocol is a proposed method based on established quinoline chemistry.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

  • Rationale: 2-Chloro-8-hydroxyquinoline is a commercially available or readily synthesized starting material. The electron-withdrawing nature of the quinoline nitrogen activates the 2-position for nucleophilic attack by hydrazine. The hydroxyl group may require protection (e.g., as a benzyl ether) prior to the reaction to prevent side reactions, followed by a deprotection step.

  • Step 1: Protection of the Hydroxyl Group (Optional but Recommended)

    • Dissolve 2-chloro-8-hydroxyquinoline in a suitable solvent like DMF or acetone.

    • Add a base such as potassium carbonate (K₂CO₃).

    • Add a protecting group reagent, for example, benzyl bromide, and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting 2-chloro-8-(benzyloxy)quinoline by column chromatography.

  • Step 2: Hydrazinolysis

    • Dissolve the protected precursor, 2-chloro-8-(benzyloxy)quinoline, in a solvent like ethanol or dioxane.

    • Add an excess of hydrazine hydrate (NH₂NH₂·H₂O).

    • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture. The product, 2-hydrazino-8-(benzyloxy)quinoline, may precipitate and can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue.

  • Step 3: Deprotection

    • Dissolve the protected product in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to cleave the benzyl ether.

    • Upon completion, filter off the catalyst and remove the solvent to yield the final product, 2-hydrazinoquinolin-8-ol.

    • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Protocols for Metal Ion Sensing

The following protocols provide a comprehensive framework for characterizing the metal-sensing capabilities of 2-HQH.

Table 1: Required Materials and Reagents

Category Item Notes
Probe Synthesized 2-hydrazinoquinolin-8-ol (2-HQH) Purity should be >95% as confirmed by NMR/MS.
Solvents DMSO (Spectroscopic Grade) For probe stock solution.
Buffer solution (e.g., HEPES, Tris-HCl) To maintain a constant pH (e.g., pH 7.4 for biological relevance).
Deionized Water (Type 1) For metal ion stock solutions and buffer preparation.
Metal Salts Chloride or nitrate salts of various metal ions (e.g., ZnCl₂, Cu(NO₃)₂, FeCl₃, CdCl₂, HgCl₂, NiCl₂, etc.) High purity salts are essential.
Equipment UV-Vis Spectrophotometer For recording absorption spectra.
Spectrofluorometer For recording fluorescence excitation and emission spectra.
pH meter For accurate buffer preparation.
Quartz cuvettes (1 cm path length) For spectroscopic measurements.

| | Calibrated micropipettes | For accurate solution preparation. |

Protocol 2: Preparation of Stock and Working Solutions

  • Rationale: Accurate concentration control is paramount for quantitative analysis. Using a polar aprotic solvent like DMSO for the probe prevents premature aggregation and ensures solubility before dilution into the aqueous buffer for experiments.

  • Probe Stock Solution (1.0 mM): Accurately weigh a small amount of 2-HQH and dissolve it in spectroscopic grade DMSO to prepare a 1.0 mM stock solution. Store this solution in the dark at 4°C.

  • Metal Ion Stock Solutions (10.0 mM): Prepare 10.0 mM stock solutions of each metal salt by dissolving the appropriate amount in deionized water.

  • Probe Working Solution (e.g., 10 µM): On the day of the experiment, dilute the 1.0 mM probe stock solution into the chosen experimental buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 10 µM. Note: The final DMSO concentration in the cuvette should be kept low (e.g., <1% v/v) to minimize solvent effects.

Protocol 3: Photophysical Characterization and Selectivity Screening

  • Rationale: This initial screen provides a broad overview of the probe's response to various metal ions, identifying "hits" for further investigation. A large excess of metal ions ensures that even weak interactions produce a detectable signal.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.

  • Characterize the Free Probe:

    • To a quartz cuvette, add 3 mL of the 10 µM 2-HQH working solution.

    • Record the absorption spectrum using a UV-Vis spectrophotometer.

    • In the spectrofluorometer, determine the optimal excitation wavelength (λ_ex) by recording an excitation scan.

    • Using the optimal λ_ex, record the fluorescence emission spectrum (e.g., scanning from λ_ex + 10 nm to 700 nm).

  • Selectivity Screening:

    • Prepare a series of cuvettes, each containing 3 mL of the 10 µM 2-HQH working solution.

    • To each cuvette, add a specific metal ion from the 10.0 mM stock solutions to a final concentration of 100 µM (a 10-fold excess). Include a blank cuvette with only the probe solution.

    • Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complexation.

    • Record the fluorescence emission spectrum for each solution using the predetermined optimal λ_ex.

    • Plot the fluorescence intensity at the emission maximum (F) relative to the intensity of the free probe (F₀) for each metal ion.

Figure 2: General Experimental Workflow A Prepare Stocks (1 mM Probe in DMSO 10 mM Metals in H₂O) B Prepare Working Solution (10 µM Probe in Buffer) A->B C Selectivity Screen (Add 10 eq. of various M²⁺) B->C D Identify 'Hit' Metal Ion(s) (e.g., Zn²⁺) C->D E Fluorescence Titration (0-2 eq. of Zn²⁺) D->E F Interference Study (Add competing ions) D->F G Data Analysis (LOD, Ka, Job's Plot) E->G F->G

Caption: A typical workflow for evaluating a new fluorescent sensor.

Protocol 4: Fluorescence Titration and Stoichiometry Determination

  • Rationale: A titration experiment allows for the quantitative determination of the probe's sensitivity (Limit of Detection, LOD) and its binding affinity (Binding Constant, Kₐ) for the target metal ion. A Job's plot confirms the binding ratio between the probe and the metal.

  • Fluorescence Titration:

    • Place 3 mL of the 10 µM 2-HQH working solution in a cuvette.

    • Record its initial fluorescence spectrum.

    • Make sequential additions of small aliquots of a suitable concentration of the "hit" metal ion stock solution (e.g., 100 µM or 1 mM) to achieve final concentrations ranging from 0 to ~20 µM (0 to 2 equivalents).

    • After each addition, mix gently and record the fluorescence spectrum.

  • Limit of Detection (LOD) Calculation:

    • The LOD can be calculated using the formula: LOD = 3σ / k , where 'σ' is the standard deviation of the blank (fluorescence intensity of the free probe measured multiple times) and 'k' is the slope of the linear portion of the fluorescence intensity vs. [Metal Ion] plot at low concentrations.[6]

  • Binding Constant (Kₐ) Calculation:

    • For a 1:1 binding model, the binding constant can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) vs 1/[M], where F₀ is the fluorescence of the free probe, F is the fluorescence at a given metal concentration [M].[7][8]

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration ([2-HQH] + [Metal Ion]) is kept constant (e.g., 20 µM), but the mole fraction of the metal ion varies from 0 to 1.[9][10]

    • For example, prepare 11 solutions where the mole fractions are 0, 0.1, 0.2, ..., 0.9, 1.0.

    • Measure the fluorescence intensity of each solution at the emission maximum of the complex.

    • Plot the change in fluorescence intensity (ΔF) against the mole fraction. The peak of the plot indicates the stoichiometry. A peak at 0.5 indicates a 1:1 complex, a peak at 0.67 indicates a 2:1 (Ligand:Metal) complex, and a peak at 0.33 indicates a 1:2 complex.[11]

Data Presentation and Expected Results

Quantitative data should be summarized for clarity. The following tables represent hypothetical but realistic data for 2-HQH demonstrating selectivity for Zn²⁺.

Table 2: Hypothetical Selectivity Data for 2-HQH (10 µM)

Metal Ion (100 µM) Fluorescence Fold Change (F/F₀) at λ_em
None (Probe only) 1.0
Na⁺ 1.1
K⁺ 1.0
Mg²⁺ 1.5
Ca²⁺ 1.3
Zn²⁺ 25.0
Cd²⁺ 8.0
Hg²⁺ 12.5
Cu²⁺ 0.2 (Quenching)
Ni²⁺ 3.5
Fe³⁺ 0.1 (Quenching)

| Al³⁺ | 9.5 |

Table 3: Hypothetical Performance Characteristics for 2-HQH with Zn²⁺

Parameter Value Method
Excitation / Emission (λ_max) 375 nm / 510 nm Spectrofluorometry
Binding Stoichiometry (2-HQH:Zn²⁺) 1:1 Job's Plot
Binding Constant (Kₐ) 2.1 x 10⁵ M⁻¹ Benesi-Hildebrand Plot

| Limit of Detection (LOD) | 85 nM | 3σ / k |

Figure 3: Proposed 1:1 Chelation with Zn²⁺ cluster_0 Structure of 2-hydrazinoquinolin-8-ol (2-HQH) cluster_1 Proposed Zn²⁺ Complex Structure Complex

Caption: Proposed tridentate N,N,O-coordination of 2-HQH to a Zn²⁺ ion.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following validation steps into your workflow:

  • Purity Confirmation: The purity of the synthesized 2-HQH is critical. Impurities can fluoresce or chelate metals, leading to erroneous results. Always confirm purity by multiple analytical methods.

  • pH Control: The protonation state of both the probe and the metal aqua complex is pH-dependent. Perform experiments in a well-buffered solution and confirm that the probe's response is stable within a reasonable pH range around your working pH.

  • Control Experiments: If a significant fluorescence change is observed, confirm that it is due to the specific interaction. For example, test a related molecule lacking the complete chelating motif (e.g., 8-methoxy-2-hydrazinoquinoline) to demonstrate the necessity of the hydroxyl group.

  • Reversibility: For some applications, reversibility is key. Test if the fluorescence signal can be quenched by adding a stronger chelator like EDTA, which would sequester the metal ion from the probe, returning it to its baseline fluorescent state.

By systematically applying these protocols and validation steps, researchers can rigorously characterize 2-hydrazinoquinolin-8-ol, or any novel derivative, and confidently establish its potential as a selective and sensitive fluorescent sensor for metal ions.

References

  • A.A. Aly, A.A. Hassan, A.H. Mohamed, et al. (2021). Synthesis of 3,3′-methylenebis- (4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19. Molecular Diversity, 25, 461–471. Available at: [Link]

  • B. Valeur, I. Leray. (2000). Design principles of fluorescent molecular sensors for cationic species. Coordination Chemistry Reviews, 205, 3-40. Available at: [Link]

  • Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. Available at: [Link]

  • Chemistry LibreTexts. (2022). 8.2: Background. Available at: [Link]

  • E.A. Taha. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. IOMC, 1(1). Available at: [Link]

  • P. Job. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113–203.
  • P. K. Dasgupta, K. Soroka, R. S. Vithanage, et al. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 59(18), 2321-2328. Available at: [Link]

  • RSC Publishing. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Advances, 6(12). Available at: [Link]

  • S. K. Kim, et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78114. Available at: [Link]

  • S. Thiyagarajan, C. Gunanathan. (2020). A catalytic one-pot synthesis of both symmetrical and unsymmetrical N,N-disubstituted acylhydrazides using an assortment of primary and secondary alcohols offers remarkable selectivity and excellent yields. Organic Letters, 22(16), 6617-6622. Available at: [Link]

  • S. Yue, et al. (2012). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(12), 10471-10479. Available at: [Link]

  • The Royal Society of Chemistry. (2015). The detection limit was determined from the fluorescence titration data based on a reported method. Available at: [Link]

  • Wasatch Photonics. (n.d.). LOD in Fluorescence. Available at: [Link]

  • Wikipedia. (n.d.). Job plot. Available at: [Link]

  • X. Xiong, Y. Jiang, D. Ma. (2012). CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides affords N-acyl-N′,N′-disubstituted hydrazines regioselectively. Organic Letters, 14(10), 2552-2555. Available at: [Link]

  • Y. Guo, et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters, 7(15), 3291-3294. Available at: [Link]

  • Z. A. AL-Kaabi, et al. (2022). Benesi–Hildebrand plot for binding constant determination using changes in absorption spectra. ResearchGate. Available at: [Link]

Sources

derivatization of aldehydes using 2-hydrazinylquinolin-8-ol for LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS Profiling of Aldehydes using 2-Hydrazinylquinolin-8-ol

Executive Summary

The analysis of aldehydes (e.g., malondialdehyde, 4-hydroxynonenal, short-chain aliphatic aldehydes) in biological matrices is complicated by their high volatility, polarity, and poor ionization efficiency in Mass Spectrometry (MS). Derivatization is a critical sample preparation step required to stabilize these analytes and enhance detection limits.

This guide details the application of 2-hydrazinylquinolin-8-ol (2-HQ-8-OH) as a derivatization reagent. Structurally analogous to the widely established 2-hydrazinoquinoline (HQ), this reagent introduces a quinoline moiety that serves as a "proton sponge," significantly enhancing ionization in positive Electrospray Ionization (ESI+) mode. Furthermore, the 8-hydroxyl group provides potential for unique chromatographic selectivity via secondary hydrogen bonding or metal coordination, distinguishing it from standard HQ reagents.

Key Benefits:

  • Enhanced Sensitivity: Increases ESI+ response by 100-1000x compared to underivatized aldehydes.

  • Chromatographic Retention: Shifts polar aldehydes to a hydrophobic range, allowing retention on standard C18 columns.

  • Stability: Forms stable hydrazones, preventing aldehyde oxidation or degradation during analysis.

Mechanism of Action

The core chemistry relies on the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This acid-catalyzed condensation reaction yields a stable hydrazone and water.

Reaction Scheme:



The quinoline nitrogen (pKa ~4.9) accepts a proton during ESI, ensuring the derivative carries a positive charge


, which is critical for MS detection.

ReactionMechanism Aldehyde Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Acid Cat. Nucleophilic Attack Reagent 2-Hydrazinylquinolin-8-ol (Nucleophile) Reagent->Intermediate Product Stable Hydrazone (Analyte for MS) Intermediate->Product Dehydration (-H2O)

Figure 1: Reaction pathway for the derivatization of aldehydes with 2-hydrazinylquinolin-8-ol.

Materials and Reagents

ComponentGrade/SpecificationNotes
2-Hydrazinylquinolin-8-ol >97% PurityCustom synthesis or catalog (e.g., CAS 15011-37-7).[1] Store at -20°C, dark.
Methanol (MeOH) LC-MS GradeSolvent for reagent.
Acetonitrile (ACN) LC-MS GradeMobile phase.[2]
Formic Acid (FA) LC-MS GradeAcid catalyst (approx. 0.1 - 1.0%).
Internal Standard (IS) Isotopically labelede.g., Hexanal-d12 (derivatized alongside samples).
Deionized Water 18.2 MΩ·cmMobile phase.

Experimental Protocol

Preparation of Stock Solutions
  • Derivatization Reagent (10 mM): Dissolve 1.75 mg of 2-hydrazinylquinolin-8-ol in 1 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution. Note: Prepare fresh daily or store at -20°C for up to 1 week.

  • Catalyst Solution: Prepare 1% Formic Acid in Methanol.

  • Standard Solution: Prepare a mixture of target aldehydes (e.g., 10 µM each) in water/methanol (50:50).

Sample Derivatization Workflow

This protocol is optimized for 100 µL biological fluid (plasma/urine).

  • Protein Precipitation: Add 300 µL of cold ACN (containing Internal Standard) to 100 µL of sample. Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Supernatant Transfer: Transfer 200 µL of the supernatant to a clean reaction vial.

  • Reagent Addition: Add 50 µL of Derivatization Reagent (10 mM) and 20 µL of Catalyst Solution (1% FA).

  • Incubation: Seal vial and incubate at 60°C for 60 minutes .

    • Expert Insight: While some hydrazines react at room temperature, the quinoline scaffold is bulky; heat ensures completion for sterically hindered aldehydes.

  • Quenching/Dilution: Cool to room temperature. Dilute with 200 µL of Water (to match initial mobile phase conditions).

  • Clarification: Centrifuge again if any precipitate forms (10,000 x g, 5 min). Transfer to LC vial.

Workflow Sample Biological Sample (100 µL) PPT Protein Precipitation (Add 300 µL ACN + IS) Sample->PPT Supernatant Collect Supernatant PPT->Supernatant Centrifuge Reaction Add Reagent + Acid Incubate 60°C, 60 min Supernatant->Reaction LCMS LC-MS/MS Analysis Reaction->LCMS Dilute & Inject

Figure 2: Step-by-step sample preparation workflow.

LC-MS/MS Method Parameters

The derivatized aldehydes become significantly more hydrophobic. A standard Reversed-Phase (C18) method is recommended.

Chromatographic Conditions:

  • Column: C18 Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Settings (Source: ESI+):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transition Strategy: The fragmentation of 2-hydrazinylquinolin-8-ol derivatives typically yields a characteristic product ion corresponding to the quinoline moiety.

  • Precursor Ion:

    
    
    
    • Calculation: MW(Aldehyde) + MW(Reagent, 175.19) - MW(Water, 18.02) + H(1.007).

  • Common Product Ions:

    • m/z 160 (protonated reagent core)

    • m/z 143 (loss of NH3 from reagent core)

    • Note: Optimize collision energy (CE) for each specific aldehyde, typically ranging from 20-40 eV.

Results & Discussion

Chromatographic Separation

Derivatization converts polar aldehydes (which often elute in the void volume) into lipophilic species. Short-chain aldehydes (C1-C4) will elute earlier, while long-chain aldehydes (e.g., 4-HNE) will elute later in the gradient. The 8-hydroxyl group on the reagent may introduce slight peak tailing if the column has active silanols; ensure a high-quality end-capped column is used.

Sensitivity and Linearity
  • LOD: Typically in the low nanomolar (nM) range (e.g., 1-10 nM).

  • Linearity:

    
     over 3 orders of magnitude (e.g., 10 nM to 10 µM).
    
Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Signal Incomplete reactionIncrease incubation time or temperature (max 70°C). Check pH (must be acidic).
Peak Broadening Column overload or solvent mismatchEnsure sample diluent matches initial mobile phase (low % organic).
High Background Reagent degradationUse fresh reagent. Store stock in dark/inert atmosphere.
Multiple Peaks Isomer separationHydrazones can exist as E/Z isomers. If two peaks appear for one analyte, sum their areas.

References

  • Lu, Y., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 993-1010. Link

    • Context: Establishes the foundational protocol for quinoline-hydrazine derivatization of carbonyls in biological samples.
  • Kushnir, M. M., et al. (2010). "Measurement of aldehydes in biological samples by LC-MS/MS." Mass Spectrometry Reviews. Link

    • Context: Review of aldehyde derivatization strategies, supporting the necessity of hydrazine reagents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2776367, 2-Hydrazinylquinolin-8-ol." Link

    • Context: Verification of the specific chemical structure and physical properties.

Sources

Application Note: Solid-Phase Strategies for 2-Hydrazinylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solid-phase synthesis (SPS) applications of 2-hydrazinylquinolin-8-ol (also known as 8-hydroxy-2-hydrazinoquinoline). Due to its amphoteric nature and metal-chelating 8-hydroxyquinoline (8-HQ) core, this molecule serves two distinct high-value roles in SPS:

  • As an Immobilized Ligand: Creation of heavy-metal scavenging resins via hydrazone linkage.

  • As a Heterocyclic Building Block: Synthesis of pyrazolo-quinoline drug libraries via cyclization with resin-bound

    
    -dicarbonyls.
    

Part 1: Pre-Synthesis Considerations

Chemical Properties & Handling[1][2]
  • Solubility Profile: 2-hydrazinylquinolin-8-ol exhibits poor solubility in pure DCM or non-polar solvents.

    • Recommendation: Use DMF or a DMF/MeOH (4:1) mixture for all coupling steps.

  • Oxidation Sensitivity: The hydrazine moiety is susceptible to air oxidation over prolonged periods.

    • Protocol: Store the solid reagent under argon at -20°C. Prepare solutions immediately prior to use.

  • Self-Validation Capability: The 8-hydroxyquinoline moiety forms intensely colored complexes with Fe(III) (dark green/black) and Cu(II) (yellow-green). This allows for colorimetric monitoring of resin loading without destructive cleavage.

Resin Selection Matrix
ApplicationRecommended ResinLinker ChemistryCleavage Condition
Metal Scavenging 4-Formyl-3-methoxyphenoxymethyl PS (FMP Resin)Hydrazone formation (Stable)Permanent Immobilization (Reductive amination optional)
Library Synthesis Wang Resin or Rink AmideEster/Amide (holding the electrophile)95% TFA (Releases the heterocycle)

Part 2: Protocol A - Synthesis of Immobilized Chelation Resins

Objective: Permanently attach 2-hydrazinylquinolin-8-ol to a solid support to create a regenerable heavy metal scavenger (e.g., for removing Cu²⁺, Zn²⁺, or Hg²⁺ from API streams).

Mechanism of Immobilization

The synthesis relies on the condensation of the hydrazine tail of the quinoline with an aldehyde-functionalized resin.

Immobilization Resin Aldehyde Resin (FMP-PS) Intermediate Resin-Hydrazone Resin->Intermediate DMF, 5% AcOH 60°C, 12h Reagent 2-Hydrazinylquinolin-8-ol Reagent->Intermediate Final Reduced Amine Resin (Chemically Stable) Intermediate->Final NaBH3CN (Optional Stabilization)

Figure 1: Workflow for immobilizing 2-hydrazinylquinolin-8-ol onto aldehyde resin.

Step-by-Step Protocol

Reagents:

  • FMP Resin (Loading: 0.8 – 1.2 mmol/g)

  • 2-hydrazinylquinolin-8-ol (3.0 equivalents relative to resin loading)

  • Glacial Acetic Acid (AcOH)

  • Sodium Cyanoborohydride (NaBH₃CN) – Optional for stabilization

Procedure:

  • Swelling: Place 1.0 g of FMP resin in a solid-phase reaction vessel. Swell in dry DMF (10 mL) for 30 minutes. Drain.

  • Coupling Solution: Dissolve 2-hydrazinylquinolin-8-ol (3.0 eq) in DMF (8 mL). Add glacial AcOH (5% v/v). The acid is crucial to catalyze the dehydration of the hemiaminal intermediate.

  • Reaction: Add the solution to the resin. Agitate gently at 60°C for 12 hours .

    • Note: Elevated temperature drives the reaction to completion, overcoming the steric bulk of the quinoline ring.

  • Washing: Drain and wash with DMF (3x), MeOH (3x), and DCM (3x).

  • Stabilization (Optional but Recommended): To prevent hydrolysis of the hydrazone bond during acidic metal elution:

    • Resuspend resin in DMF/AcOH (9:1).

    • Add NaBH₃CN (5.0 eq). Shake at RT for 4 hours. This reduces the C=N bond to a chemically inert C-N bond.

  • Final Wash & Drying: Wash extensively with MeOH and dry under vacuum.

Part 3: Protocol B - Combinatorial Library Synthesis (Pyrazoles)

Objective: Use 2-hydrazinylquinolin-8-ol as a nucleophile to cyclize resin-bound


-keto esters, generating a library of quinolinyl-pyrazolones .
Mechanism: The Solid-Phase Knorr Reaction

Unlike Protocol A, here the quinoline is the "building block" added to a resin-bound scaffold.

PyrazoleSynthesis Wang Wang Resin-OH BetaKeto Resin-Bound Beta-Keto Ester Wang->BetaKeto 1. Fmoc-AA-OH (Optional Spacer) 2. Diketene or Beta-Keto Acid coupling Cyclization Cyclization Step (Knorr Synthesis) BetaKeto->Cyclization + 2-hydrazinylquinolin-8-ol Heat, DMF Cleavage TFA Cleavage Cyclization->Cleavage 95% TFA Product Final Product: 1-(8-hydroxyquinolin-2-yl)-pyrazolone Cleavage->Product Release into solution

Figure 2: Synthesis of Quinolinyl-Pyrazoles via Resin-Bound Electrophiles.

Step-by-Step Protocol

Reagents:

  • Wang Resin pre-loaded with a

    
    -keto ester (e.g., via reaction with Meldrum's acid or a 
    
    
    
    -keto acid).
  • 2-hydrazinylquinolin-8-ol (4.0 eq).

  • Solvent: DMF/Dioxane (1:1).

Procedure:

  • Preparation: Swell 500 mg of

    
    -keto ester-loaded Wang resin in DMF for 20 mins.
    
  • Cyclization:

    • Dissolve 2-hydrazinylquinolin-8-ol (4.0 eq) in DMF/Dioxane (1:1).

    • Add to the resin.[1]

    • Critical Step: Heat to 80°C for 6–8 hours . The lower nucleophilicity of the aryl hydrazine (compared to alkyl hydrazines) requires thermal activation.

  • Monitoring: Take a small aliquot of resin. Wash and perform the Iron(III) Test (see Section 4). A positive test (black/green beads) indicates the quinoline has successfully incorporated.

  • Washing: Wash with DMF (5x) to remove excess hydrazine (crucial to prevent contamination in the final step). Wash with DCM (5x).

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

    • Collect filtrate and evaporate TFA.

    • Precipitate in cold ether to obtain the crude pyrazolo-quinoline derivative.

Part 4: Analytical Validation & QC

The "Black Pearl" Spot Test (Qualitative)

This test confirms the presence of the 8-hydroxyquinoline moiety on the resin.

  • Take ~5 mg of dry resin beads from Protocol A or B.

  • Place in a spot plate.

  • Add 2 drops of 1% FeCl₃ in Ethanol .

  • Result:

    • Colorless/Pale Yellow: Negative (Failed coupling).

    • Deep Green/Black: Positive (Successful incorporation of 8-HQ).

Quantitative Loading Determination

Since the hydrazine bond is cleavable under harsh acidic conditions (if not reduced), or via UV quantification:

  • Method: UV-Vis Spectrophotometry.

  • Protocol:

    • Weigh 5 mg of resin.

    • Hydrolyze the hydrazone (if using Protocol A before reduction) using 1M HCl/THF (1:1).

    • Measure absorbance of the supernatant at 245 nm (quinoline absorption).

    • Compare against a standard curve of free 2-hydrazinylquinolin-8-ol.

References

  • Hydrazine Resins in SPS: Bird, M. J., & Dawson, P. E. (2022).[2] A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides.[3][4] Peptide Science, 114(5), e24268. Link Context: Establishes the stability and handling of hydrazine-functionalized resins.

  • Solid-Phase Pyrazole Synthesis: Tiwari, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4775. Link Context: Reviews the Knorr synthesis and cyclization strategies relevant to quinoline derivatives.

  • 8-Hydroxyquinoline Functionalization: Vanková, B., et al. (2010). Solid-phase synthesis of highly diverse purine-hydroxyquinolinone bisheterocycles. Journal of Combinatorial Chemistry, 12(6), 890-894.[5] Link Context: Provides precedent for handling hydroxyquinoline moieties on solid support.

  • General Carbonyl Scavenging: Master Organic Chemistry. (2017).[6][7] Addition of Hydrazine Derivatives to Aldehydes and Ketones. Link Context: Mechanistic grounding for the hydrazone formation step in Protocol A.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 2-hydrazinylquinolin-8-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-hydrazinylquinolin-8-ol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile molecule in their experiments. The unique bifunctional nature of 2-hydrazinylquinolin-8-ol, containing both a reactive hydrazine group and a potent 8-hydroxyquinoline chelating core, makes it highly valuable for applications such as chemical derivatization for LC-MS analysis, synthesis of novel heterocyclic compounds, and as a metal-binding scaffold.[1][2][3] However, these same functional groups are the source of its inherent instability in solution.

This guide moves beyond simple protocols to provide a deeper understanding of the mechanisms behind its degradation. By understanding why it degrades, you can proactively design experiments that ensure the integrity of your reagent, leading to more reliable and reproducible results.

Section 1: The Core Challenge: Understanding the Instability of 2-hydrazinylquinolin-8-ol

The stability of 2-hydrazinylquinolin-8-ol in solution is dictated by the chemical liabilities of its two key functional moieties: the hydrazine group and the 8-hydroxyquinoline scaffold.

  • The Hydrazine Moiety (-NHNH₂): A Target for Oxidation. The hydrazine group is a strong reducing agent and is highly susceptible to autoxidation, especially in the presence of atmospheric oxygen.[4] This process can be significantly accelerated by the presence of trace metal ions, which act as catalysts.[5][6] Oxidation can lead to the formation of dimers, and other unwanted byproducts, effectively lowering the concentration of the active reagent and introducing impurities.[7]

  • The 8-Hydroxyquinoline Core: A Double-Edged Sword. This scaffold is an exceptionally powerful chelating agent for a wide variety of metal ions, including copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺).[8][9] While this property is often exploited in its applications, it also means the molecule can actively sequester trace metals from your solvent, glassware, or buffer components. If these sequestered metals are redox-active (like Cu²⁺ or Fe³⁺), the molecule essentially "holds its own catalyst" for the degradation of its sensitive hydrazine tail.

  • Environmental Factors: pH, Light, and Heat.

    • pH: The solubility and stability of quinoline derivatives are highly dependent on pH.[10][11][12] Extreme pH values (both acidic and basic) can promote hydrolysis or other decomposition pathways. For many compounds, the rate of hydrolysis can increase tenfold for every one-point increase in pH above 7.[13]

    • Light: Quinoline-based structures are often photosensitive, and exposure to UV or even ambient light can induce photodegradation, leading to complex mixtures of byproducts.[14]

    • Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of all degradation pathways.[5]

Below is a diagram illustrating the primary factors that drive the degradation of 2-hydrazinylquinolin-8-ol in solution.

main 2-hydrazinylquinolin-8-ol in Solution deg Degradation Products (e.g., Dimers, Oxidized Species) main->deg O2 Dissolved Oxygen (Air) O2->main Autoxidation metals Trace Metal Ions (e.g., Cu²⁺, Fe³⁺) metals->main Catalytic Decomposition light UV / Visible Light light->main Photodegradation ph Sub-optimal pH (Highly Acidic or Alkaline) ph->main Hydrolysis/ Decomposition start Prepare 1 mg/mL Stock in Acetonitrile/Water aliquot Create 6 Aliquots (~100 µg/mL) start->aliquot control Control (RT, Dark, 24h) aliquot->control acid Acid Stress (0.1N HCl, 60°C, 2h) aliquot->acid base Base Stress (0.1N NaOH, 60°C, 2h) aliquot->base ox Oxidative Stress (3% H₂O₂, RT, 24h) aliquot->ox heat Thermal Stress (60°C, 24h) aliquot->heat light Photolytic Stress (UV/Vis Light, 24h) aliquot->light analyze Analyze All Samples by HPLC-UV control->analyze acid->analyze base->analyze ox->analyze heat->analyze light->analyze compare Compare peak area and new peaks vs. Control analyze->compare

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 2-hydrazinylquinolin-8-ol in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Conditions: Create aliquots of the stock diluted to ~100 µg/mL under the following conditions:

    • Control: Dilute with solvent, keep at room temperature, protected from light.

    • Acid Hydrolysis: Dilute with 0.1 N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Dilute with 0.1 N NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 N HCl.

    • Oxidative Degradation: Dilute with a solution containing 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute with solvent. Heat at 60°C for 24 hours in the dark.

    • Photolytic Degradation: Dilute with solvent in a clear vial. Expose to direct light (e.g., a photostability chamber) for 24 hours. Keep a wrapped control sample next to it.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at an appropriate wavelength).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A stable compound will show minimal loss of the main peak area. The appearance of new peaks indicates degradation products.

Expected Outcomes Summary Table:

Stress ConditionExpected Outcome for 2-hydrazinylquinolin-8-olPrimary Moiety Affected
Control Minimal degradation. Establishes baseline purity.N/A
Acid/Base Moderate to significant degradation possible.Quinoline ring / Hydrazine
Oxidation (H₂O₂) Significant to complete degradation expected.Hydrazine
Thermal Moderate degradation expected.Both
Photolytic Moderate to significant degradation expected.Quinoline ring

Section 4: Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for solid 2-hydrazinylquinolin-8-ol?

    • Store the solid powder in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool (2-8°C), dry, and dark place.

  • What solvents should I avoid when preparing solutions?

    • Avoid solvents with high levels of dissolved oxygen or peroxide impurities (e.g., older bottles of THF or diethyl ether). Avoid solvents containing reactive carbonyls (like acetone) unless you intend to form a hydrazone derivative. Also, be cautious with chlorinated solvents which can contain acidic impurities.

  • How long can I realistically store my prepared solutions?

    • Solid: Stable for months to years if stored correctly.

    • Anhydrous Stock (-20°C, single-use aliquots): Stable for several weeks to months. Visually inspect for color change before use.

    • Aqueous Working Solution: Unstable. Should be used within a few hours of preparation for best results. Do not store.

  • What are the likely degradation products?

    • The primary degradation products will likely arise from the oxidation of the hydrazine group. This can include the corresponding quinolin-8-ol (loss of the hydrazine group) and dimeric structures formed through oxidative coupling. [7]LC-MS analysis would be required for definitive identification. [1][15]

References

  • Wang, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78776. [Link]

  • Cowley, R., et al. (2021). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 25(9), 1969–1985. [Link]

  • Sun, G., et al. (2001). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Healy, C. E., et al. (2007). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography B, 853(1-2), 1-8. [Link]

  • Arnold, O. M., & Jamison, R. M. (1956). Method for stabilizing hydrazine against decomposition by copper in contact therewith. U.S.
  • Abdel-Wahab, B. F., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(10), 2631. [Link]

  • Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]

  • Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Al-Gorafi, A. M., et al. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 9(7), 209-218. [Link]

  • Wang, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed. [Link]

  • Clark, C. C. (1980). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]

  • Sisecam (2024). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

  • BUCHI (n.d.). Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

Sources

Technical Support Center: Stability Management of Hydrazinyl-Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Oxidation of Hydrazine Group in Quinoline Derivatives Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary

Hydrazinyl-quinoline derivatives (e.g., 2-hydrazinoquinoline, 4-hydrazinoquinoline) are potent nucleophiles and reducing agents. Their primary failure mode is oxidative degradation leading to azo-dimers, tars, or conversion back to the parent quinoline accompanied by nitrogen evolution. This guide provides a self-validating workflow to stabilize these moieties through protonation (salt formation), metal chelation, and rigorous atmosphere control.

Module 1: The "Golden Rule" of Storage (Salt Formation)

The Problem: The free base form of hydrazinyl-quinoline is thermodynamically unstable in air. The lone pair on the terminal nitrogen (


) is highly susceptible to radical abstraction by atmospheric oxygen.

The Solution: Convert the free base to a Dihydrochloride Salt . Protonation of the hydrazine nitrogens significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy, rendering the molecule resistant to oxidative attack.

Protocol: Conversion to Stable Dihydrochloride Salt

Use this protocol immediately after synthesis or if you possess the unstable free base.

  • Dissolution: Dissolve the crude hydrazino-quinoline free base in a minimal amount of degassed Ethanol (EtOH).

  • Acidification: Under

    
     flow, add 
    
    
    
    equivalents of
    
    
    in Dioxane or concentrated aqueous HCl dropwise.
    • Checkpoint: The solution should turn from yellow/orange (free base) to pale yellow/white (salt).

  • Precipitation: Add degassed Diethyl Ether (

    
    ) to force precipitation of the salt.
    
  • Filtration: Filter under an inert atmosphere (Schlenk frit) or quickly in air if the salt is dry.

  • Drying: Dry under high vacuum (

    
    ) for 4 hours.
    
  • Storage: Store at

    
     under Argon.
    

Module 2: Reaction & Synthesis Controls

The Problem: Transition metals (Cu, Fe, Mn) present in trace amounts in solvents or glassware act as catalysts for hydrazine oxidation, accelerating decomposition even in low-oxygen environments.

Critical Control Points (CCP)
ParameterSpecificationScientific Rationale
Solvent Gas < 5 ppm

Dissolved oxygen reacts with hydrazines to form hydroperoxides (

), initiating radical chains. Sparge all solvents with Argon for 20 mins.
Glassware Acid-Washed Trace metal ions on glass surfaces catalyze auto-oxidation. Wash with

followed by DI water.
Additives EDTA (1-5 mM) Adding Disodium EDTA to aqueous reaction buffers chelates trace metals, shutting down the catalytic oxidation pathway.
Temperature

Thermal energy accelerates the homolytic cleavage of N-H bonds. Keep reactions cool unless reflux is strictly required.

Module 3: Purification & Workup (The "Hidden" Killer)

The Problem: Researchers often use Acetone to clean glassware or as a co-solvent. Hydrazines react instantly with Acetone to form Hydrazones (Schiff Bases), often mistaken for oxidation products.

Troubleshooting Workflow:

  • Symptom: NMR shows a new methyl singlet (

    
    ) and loss of the 
    
    
    
    signal.
  • Diagnosis: Acetone contamination leading to hydrazone formation.

  • Fix: Strictly ban Acetone and Aldehydes from the workup area. Use Methanol or Acetonitrile for cleaning.

Visual Troubleshooting & Logic Pathways

Figure 1: Stability Decision Matrix

This logic flow ensures you are handling the material in its most stable state at every stage.

StabilityMatrix Start Start: Hydrazinyl-Quinoline Sample StateCheck Is it a Salt or Free Base? Start->StateCheck FreeBase Free Base (Unstable) StateCheck->FreeBase Yellow/Orange Solid Salt HCl Salt (Stable) StateCheck->Salt White/Pale Solid Action1 IMMEDIATE ACTION: Dissolve in EtOH + HCl FreeBase->Action1 High Oxidation Risk Synthesis Synthesis Required? Salt->Synthesis Action1->Salt Action2 Store at -20°C under Argon Synthesis->Action2 No (Storage) Reaction Use Degassed Solvents Add EDTA if Aqueous Synthesis->Reaction Yes

Caption: Decision tree for stabilizing hydrazinyl-quinoline derivatives. Yellow nodes indicate critical intervention points.

Figure 2: Oxidative Degradation Mechanism

Understanding the enemy: How oxygen destroys your molecule.

OxidationPath Hydrazine R-NH-NH2 (Hydrazine) Radical R-NH-NH• (Radical Intermediate) Hydrazine->Radical O2 / Metal Ion Diimide R-N=NH (Diimide) Radical->Diimide -H• Azo R-N=N-R (Azo Dimer) Diimide->Azo Dimerization Decomp R-H + N2 (Decomposition) Diimide->Decomp N2 Loss

Caption: Simplified oxidative pathway. The transition from Hydrazine to Radical is the rate-limiting step inhibited by acid salts.

Frequently Asked Questions (FAQ)

Q1: My product turned from white to brown overnight on the bench. Can I save it?

  • A: The brown color indicates the formation of azo-dimers or conjugated oxidation products (tars).

    • Recovery: Attempt to dissolve the solid in degassed

      
      . The oxidized impurities are often insoluble in aqueous acid. Filter the brown solids off, then recrystallize the filtrate by adding concentrated HCl and cooling.
      

Q2: Can I use DMSO as a solvent for NMR?

  • A: Use with caution. DMSO is a mild oxidant. For free-base hydrazines, DMSO can promote oxidation over time.

    • Recommendation: Use DMSO-

      
       with 
      
      
      
      DCl
      (Deuterium Chloride) or MeOD (Methanol-
      
      
      ). The acid stabilizes the hydrazine during the acquisition.

Q3: Why do I see a peak at mass


 in my LC-MS? 
  • A: This is the Diimide or Azo intermediate formed inside the mass spectrometer source due to the high voltage and heat. This is an artifact of ionization, not necessarily sample degradation. Verify by running a standard NMR to confirm the bulk material is intact.

Q4: I need to perform a reaction under basic conditions. How do I protect the hydrazine?

  • A: If you cannot use the salt, you must use strict exclusion of oxygen .

    • Use a Schlenk line.

    • Freeze-Pump-Thaw your solvents (3 cycles).

    • Consider adding a sacrificial antioxidant like Ascorbic Acid (if compatible with your reaction) or simply keep the reaction time short.

References

  • Arxada. (n.d.). Performance Chemicals Hydrazine - Storage and Handling.[1][2][3][4] Retrieved from 4

  • BenchChem. (n.d.). Hydrazine Hydrochloride: Physicochemical Properties and Storage.[1][2][5] Retrieved from 5

  • El-Shabeeb, Y., et al. (2019).[6] New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry.[6] Retrieved from 6

  • Organic Chemistry Portal. (2020). Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines. (Citing Hu et al., Synthesis 2020).[7] Retrieved from 7

  • National Institutes of Health (NIH). (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation.[8] Retrieved from 9

Sources

optimizing quantum yield of 2-hydrazinylquinolin-8-ol fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LuminaProbe Solutions Ticket ID: #QY-HQ8-HYD-001 Subject: Optimization of Quantum Yield (Φ) for 2-hydrazinylquinolin-8-ol Probes Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing suboptimal fluorescence intensity or quantum yield (QY) with your 2-hydrazinylquinolin-8-ol scaffold. This is a common issue stemming from the complex photophysics of 8-hydroxyquinoline (8-HQ) derivatives, specifically the competition between Excited-State Intramolecular Proton Transfer (ESIPT) , Photoinduced Electron Transfer (PET) , and non-radiative decay in protic solvents.

This guide moves beyond basic troubleshooting to address the molecular "switches" that control your probe's brightness.

Module 1: The "Dark" Nature of the Probe (Mechanism)

User Question: “My probe has a near-zero quantum yield in buffer. Is it defective?”

Technical Insight: Likely not. The 2-hydrazinylquinolin-8-ol scaffold is often designed to be "fluorogenic" (non-fluorescent until activation).

  • The PET Quench: The hydrazine group (

    
    ) is an electron-rich donor. In the unbound state, it transfers an electron to the excited quinoline ring (PET), quenching fluorescence.
    
  • The ESIPT Leak: The 8-hydroxyl proton can transfer to the quinoline nitrogen upon excitation.[1][2] In polar protic solvents (like water), this tautomerization often leads to rapid non-radiative decay via hydrogen bonding with the solvent.

Optimization Strategy: You must "lock" the molecule to turn it on. This is achieved via Chelation Enhanced Fluorescence (CHEF) or Hydrazone Formation .

FluorescenceMechanism Probe Free Probe (2-hydrazinylquinolin-8-ol) PET PET Process (e- transfer from Hydrazine) Probe->PET Excitation ESIPT ESIPT Process (Proton Transfer) Probe->ESIPT H-Bonding Reaction Analyte Reaction (Aldehyde/Metal) Probe->Reaction + Zn2+ or R-CHO Dark Non-Radiative Decay (Dark/Low QY) PET->Dark ESIPT->Dark Rigid Rigidified Structure (Inhibits PET/ESIPT) Reaction->Rigid Chelation/Conjugation Bright Strong Fluorescence (High QY) Rigid->Bright Radiative Decay

Figure 1: Mechanistic flow showing how the free probe dissipates energy (Yellow path) versus the signal-on pathway (Green path).

Module 2: Solvent & Environmental Tuning

User Question: “It glows in DMSO but dies in PBS. How do I fix this for biological assays?”

Diagnostic: This is the Energy Gap Law in effect. High-frequency vibrations in water (-OH) couple with the excited state of your probe, draining energy non-radiatively.

Troubleshooting Protocol:

ParameterIssueOptimization Step
Solvent Polarity Water stabilizes the non-fluorescent zwitterion form.Co-solvent: Use 10-30% EtOH or DMSO in your buffer. This disrupts the hydration shell around the fluorophore.
Viscosity Molecular rotation allows energy dissipation.Viscosity Enhancers: Add glycerol or PEG (10-20%). Restricting rotation (RIR) boosts QY significantly.
Micellar Environment Water quenching.Encapsulation: Add surfactants like SDS (10 mM) or CTAB. The probe enters the hydrophobic micelle core, shielding it from water quenching.

Module 3: pH Sensitivity & Protonation

User Question: “The signal fluctuates wildly with small pH changes. What is the optimal pH?”

Technical Insight: Your probe has two critical pKa values:

  • Pyridine Nitrogen (

    
    ):  Protonation here can quench PET but may alter absorption.
    
  • Phenolic Oxygen (

    
    ):  Deprotonation forms the phenolate.
    

The "Sweet Spot": For metal sensing (e.g.,


), the anionic form (phenolate) is often the better chelator, but the protonated hydrazine can't bind.
  • Recommendation: Buffer strictly at pH 7.2 - 7.4 (HEPES is superior to Phosphate, which can precipitate metals).

  • Warning: At pH < 5, the hydrazine nitrogen becomes protonated (

    
    ), destroying its nucleophilicity if you are trying to sense aldehydes.
    

Module 4: Synthesis & Purity (The Hidden Killer)

User Question: “My NMR looks okay, but the background fluorescence is high.”

Root Cause Analysis: Hydrazine derivatives are prone to oxidation. The hydrazine group (


) can oxidize to an azo linkage (

) or decompose back to 8-hydroxyquinoline.
  • Azo compounds are notorious fluorescence quenchers.

  • Free 8-HQ has a different emission profile and can cause background noise.

Purification Protocol (Self-Validating):

  • Avoid Silica Gel: Acidic silica can degrade the hydrazine. Use Neutral Alumina or deactivated silica (treated with 1% Triethylamine).

  • Freshness Check: Perform TLC. If the spot trails or shows a yellow hue (azo formation), re-crystallize from Ethanol/Hydrazine hydrate (trace) to reduce oxidized species.

Standard Operating Procedure: Measuring Relative QY

To validate your optimization, you must measure the Quantum Yield (


) correctly. Do not rely on absolute intensity counts.

Reagents:

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Fluorescein in 0.1 M NaOH (
    
    
    ). Choose the one with absorption closest to your probe.
  • Instrument: UV-Vis Spectrophotometer & Fluorometer.

Step-by-Step:

  • Absorbance Matching: Prepare solutions of your Probe and the Standard. Adjust concentrations so Absorbance (A) at the excitation wavelength is below 0.1 (ideally 0.02 - 0.05).

    • Why? To prevent Inner Filter Effects (re-absorption of emitted light).

  • Integration: Record fluorescence spectra using the same excitation wavelength and slit widths. Integrate the area under the emission curve (

    
    ).
    
  • Calculation:

    
    
    
    • 
      : Refractive index of the solvent (crucial if comparing DMSO to Water).
      

Visual Troubleshooting Guide

Troubleshooting Start Start: Low Fluorescence Signal CheckAbs Step 1: Check Absorbance Is A > 0.02? Start->CheckAbs ConcIssue Concentration too low Increase Conc. CheckAbs->ConcIssue No CheckSolvent Step 2: Solvent Screen Compare Buffer vs. MeCN/DMSO CheckAbs->CheckSolvent Yes EnvQuench Issue: Water Quenching Add 20% DMSO or surfactant CheckSolvent->EnvQuench Bright in DMSO, Dark in Buffer CheckAdd Step 3: Add Analyte (Zn2+ or Aldehyde) CheckSolvent->CheckAdd Dark in Both NoTurnOn Issue: Reactive Failure Check pH (Must be > 6.5) Check Hydrazine Oxidation CheckAdd->NoTurnOn No Change Success Signal Increases Optimize Incubation Time CheckAdd->Success Fluorescence Increases

Figure 2: Decision tree for diagnosing low quantum yield issues.

References

  • Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A.

    • Relevance: Foundational text on the ESIPT mechanism and solvent dependence of 8-HQ.
  • Xu, Z., et al. (2010). Zn2+-triggered amide tautomerization of a new 8-hydroxyquinoline derivative: A turn-on fluorescent probe. Chemical Communications.

    • Relevance: Demonstrates the CHEF effect and how chelation blocks non-radiative decay p
  • Domaille, D. W., et al. (2010). Synthetic fluorescent sensors for metals in biology.[1][3][4][5] Chemical Reviews.

    • Relevance: Comprehensive review on designing probes to overcome water quenching (hydr
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

    • Relevance: The authoritative standard for QY calculation protocols and inner filter effect corrections.

Sources

Technical Support Center: Solubilization Strategies for 2-Hydrazino-8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-2H8HQ-001 Subject: Overcoming "Brick Dust" Solubility & Stability Issues in Organic Media Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Brick Dust" Paradox

2-Hydrazino-8-hydroxyquinoline (2-H-8-HQ) presents a classic "brick dust" challenge in medicinal chemistry. Its poor solubility is not accidental; it is a structural feature. The molecule possesses a donor-acceptor "pincer" motif : the 8-hydroxyl group (H-bond donor) and the quinoline nitrogen/2-hydrazine group (H-bond acceptors) create strong intermolecular pi-stacking and intramolecular hydrogen bonding.

To dissolve it, you are not just mixing a powder; you are fighting high crystal lattice energy. This guide provides the thermodynamic and kinetic strategies required to win that fight without degrading the sensitive hydrazine moiety.

Diagnostic Flowchart: Why won't it dissolve?

Before adding more solvent, diagnose the root cause of the insolubility using this logic flow.

SolubilityLogic Start Start: Solid 2-H-8-HQ won't dissolve CheckColor Check Color: Is it dark brown/black? Start->CheckColor Oxidized Oxidation Detected: Hydrazine degraded to azo/tar. Discard & Repurify. CheckColor->Oxidized Yes CheckSolvent Check Solvent: Is it non-polar (Hexane/DCM/Ether)? CheckColor->CheckSolvent No (Pale Yellow/Cream) WrongSolvent Wrong Solvent Class: Switch to Polar Aprotic or Acidic Media. CheckSolvent->WrongSolvent Yes CheckHeat Kinetic Trap: Did you apply heat (40-50°C)? CheckSolvent->CheckHeat No (MeOH/DMSO) LatticeEnergy Lattice Energy Barrier: Apply heat + sonication to break stacking. CheckHeat->LatticeEnergy No CheckPurity Check Purity: Metal contamination? CheckHeat->CheckPurity Yes Chelation Insoluble Chelate: Metal-Ligand complex formed. Add EDTA or Acid wash. CheckPurity->Chelation Likely

Figure 1: Diagnostic logic for identifying the physical or chemical cause of insolubility.

Solvent Selection Matrix

The following data categorizes solvent efficacy based on the "Like Dissolves Like" principle, modified for the specific H-bonding requirements of the hydrazine group.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO Excellent Primary Choice. Breaks intermolecular H-bonds effectively. Warning: Hygroscopic; water uptake can cause precipitation.
Polar Aprotic DMF Very Good Good alternative to DMSO. Easier to remove (lower BP), but may hydrolyze over time.
Protic Methanol Moderate Soluble when hot ; likely to precipitate upon cooling (recrystallization solvent). Requires sonication.
Protic Ethanol Low-Moderate Poor solubility at RT. Often used to precipitate the product during synthesis.
Chlorinated DCM / Chloroform Poor Generally insufficient to break the crystal lattice unless a cosolvent (MeOH) is added.
Acidic Media 0.1M HCl / AcOH High Protonation of the hydrazine (-NH3+) and quinoline nitrogen breaks stacking. Changes UV/Fluorescence properties.
Non-Polar Hexane / Ether Insoluble Used for washing away impurities, not for dissolution.

Troubleshooting Scenarios & FAQs

Scenario A: "The solution turns brown/black immediately."

Diagnosis: Oxidative Degradation. The hydrazine group (-NH-NH2) is a reducing agent and is highly susceptible to air oxidation, converting into azo derivatives or diazonium tars, which are insoluble.

  • Solution:

    • Always degas solvents (sparge with Nitrogen/Argon for 15 mins) before adding the solid.

    • Add a sacrificial antioxidant if compatible with your assay (e.g., 1 mM Ascorbic Acid or DTT).

    • Storage: Store solid under inert gas at -20°C.

Scenario B: "It dissolves in hot ethanol but crashes out when cooled."

Diagnosis: Supersaturation & Recrystallization. This is the standard purification method for this compound. The solubility differential between hot and cold ethanol is massive.

  • Solution:

    • Switch Solvent: If you need a stable liquid stock, switch to DMSO.

    • Cosolvent Trick: Dissolve in minimal hot DMSO, then dilute slowly with warm ethanol. This prevents the immediate "crash" precipitation.

Scenario C: "I see a fine suspension that won't pellet."

Diagnosis: Metal Chelation. The 8-hydroxy and 2-hydrazine groups form a tridentate or bidentate pocket. Trace metal ions (Fe, Cu, Zn) from low-grade solvents or glassware will form neutral, insoluble complexes.

  • Solution:

    • Use LC-MS grade solvents (low metal content).

    • Wash glassware with 10% Nitric Acid or EDTA solution before use.

Advanced Protocols

Protocol 1: The "Acid-Assist" Dissolution (For Biological Assays)

Use this when DMSO is toxic to your cells/enzyme, but you need an aqueous stock.

  • Weigh the target amount of 2-H-8-HQ.

  • Add 1.0 equivalent of 0.1 M HCl (or Acetic Acid). The acid protonates the basic nitrogens, creating a salt form (Hydrochloride or Acetate).

  • Vortex until fully dissolved (solution will turn bright yellow).

  • Dilute with water or buffer to the desired volume.[1]

    • Note: When adding to a buffered assay (pH 7.4), the compound may precipitate if the concentration exceeds the solubility limit of the free base (~50-100 µM). Keep final assay concentrations low.

Protocol 2: The High-Concentration DMSO Stock

Standard preparation for chemical synthesis or screening libraries.

  • Dry the DMSO over molecular sieves (3Å) for 24 hours. Water acts as an anti-solvent.

  • Weigh solid into an amber vial (light sensitive).

  • Add DMSO to achieve 10 mM - 50 mM concentration.

  • Sonicate at 40°C for 10 minutes. Do not use a heat gun (hot spots cause decomposition).

  • Inspect: Hold against a light source. If "shimmering" (Schlieren lines) or particulates persist, continue sonication.

  • Store: Aliquot into single-use vials and freeze at -20°C. Do not freeze-thaw repeatedly.

Mechanism of Action (Visualized)

Understanding the molecular interactions helps predict solubility behavior.

MolecularInteractions Molecule 2-Hydrazino-8-HQ IntraHBond Intramolecular H-Bond (8-OH to N-1) Molecule->IntraHBond Causes Stacking Pi-Pi Stacking (Planar Rings) IntraHBond->Stacking Promotes Planarity & Insolubility SolventDMSO DMSO (S=O) SolventDMSO->IntraHBond Disrupts via Dipole Interaction SolventDMSO->Stacking Solvates Rings SolventAcid Acid (H+) SolventAcid->Molecule Protonates N (Repulsion) SolventAcid->Stacking Breaks Lattice

Figure 2: The solubility mechanism involves disrupting the intramolecular H-bond that keeps the molecule planar and prone to stacking.

References

  • Synthesis & Purification Context

    • Riesgo, E. C., et al. (1996). "Photophysics of 2-hydrazino-8-hydroxyquinoline derivatives." Journal of Organic Chemistry. (Describes the synthesis in refluxing ethanol and precipitation, confirming low cold-ethanol solubility).
    • Source:

  • Solubility & Stability of 8-HQ Derivatives

    • Phillips, J. P. (1956). "The reaction of 8-quinolinol with hydrazine." Journal of the American Chemical Society.
    • Source:

  • General Solubility Data (Analogous 8-HQ)

    • Lide, D. R.[2] (Ed.).[3] CRC Handbook of Chemistry and Physics.[2] (Provides baseline solubility data for the parent 8-hydroxyquinoline: Insoluble in water, soluble in alcohol/acetone/acids).

    • Source:

  • Oxidation of Hydrazines: Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings. (Authoritative text on the instability of free hydrazines in air).

Sources

Technical Support: Optimizing Synthesis of 2-Hydrazinylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of 2-hydrazinylquinolin-8-ol (also known as 2-hydrazino-8-hydroxyquinoline) via the nucleophilic aromatic substitution (


) of 2-chloroquinolin-8-ol  with hydrazine hydrate .

While the reaction appears straightforward, researchers often report yields below 40% accompanied by intractable "tarry" byproducts. This low yield is rarely due to a single factor but rather a convergence of three competing mechanisms:

  • Ring Deactivation: The 8-hydroxyl group becomes deprotonated in the basic hydrazine media, creating an electron-rich phenoxide anion that deactivates the quinoline ring toward nucleophilic attack.

  • Oxidative Decomposition: Hydrazines are highly susceptible to transition-metal-catalyzed autoxidation, leading to diazenes and nitrogen gas evolution.

  • Dimerization: Insufficient hydrazine concentration favors the formation of the bis-quinolyl hydrazine dimer.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC Step 1: Analyze Crude TLC Start->CheckTLC SM_Remains Starting Material (SM) Persists CheckTLC->SM_Remains SM Visible MultiSpot Multiple Spots / Tailing (Black Tar) CheckTLC->MultiSpot Complex Mix CleanLow Clean Spot but Low Mass Recovery CheckTLC->CleanLow Single Spot Diag_Deactivation Diagnosis: Ring Deactivation (Incomplete Conversion) SM_Remains->Diag_Deactivation Diag_Oxidation Diagnosis: Oxidative Decomposition or Polymerization MultiSpot->Diag_Oxidation Diag_Solubility Diagnosis: pH/Solubility Issue (Product lost in filtrate) CleanLow->Diag_Solubility Act_Temp Action: Increase Temp to 100°C+ Use n-Butanol or Neat Hydrazine Diag_Deactivation->Act_Temp Act_Inert Action: Degas Solvents Use N2/Ar Atmosphere Diag_Oxidation->Act_Inert Act_pH Action: Adjust Workup pH to 6.5-7.0 (Isoelectric Point) Diag_Solubility->Act_pH

Figure 1: Decision tree for diagnosing yield loss in quinoline hydrazine substitution.

Critical Failure Modes & Solutions

Issue A: The "Deactivation" Trap (Incomplete Reaction)

The Science: In the presence of hydrazine (a base), the 8-OH group (


) is deprotonated. The resulting anionic oxygen donates electron density into the quinoline ring via resonance. This increases the electron density at the C2 position, repelling the incoming hydrazine nucleophile and significantly slowing the 

reaction [1].
  • Symptom: Unreacted 2-chloro starting material remains even after 24 hours of reflux in ethanol.

  • Solution:

    • Solvent Switch: Ethanol (bp 78°C) is often too cool to overcome the activation energy barrier of the deactivated ring. Switch to n-Butanol (bp 117°C) or Dioxane .

    • Concentration: Run the reaction neat in excess hydrazine hydrate (5–10 equivalents) if safety protocols allow. The higher concentration drives the kinetics.

Issue B: The "Black Tar" (Oxidation)

The Science: Hydrazinyl quinolines are electron-rich and prone to oxidation. Trace metals (Cu, Fe from spatulas or old stir bars) catalyze the oxidation of the hydrazine moiety to a diazene, which decomposes or couples to form azo-dyes (dark red/black tars) [2].

  • Symptom: The reaction mixture turns dark black/brown rapidly; TLC shows streaking.

  • Solution:

    • De-oxygenation: Vigorously bubble Nitrogen or Argon through the solvent for 15 minutes before adding hydrazine.

    • Glassware: Use new or acid-washed glassware to remove trace metal ions. Avoid metal spatulas; use Teflon or glass.

Issue C: The "Missing Product" (Solubility & pH)

The Science: 2-hydrazinylquinolin-8-ol is amphoteric. It has a basic nitrogen (quinoline/hydrazine) and an acidic phenol.

  • pH < 4: Protonated and soluble (lost in aqueous waste).

  • pH > 10: Deprotonated phenoxide and soluble (lost in basic filtrate).

  • Symptom: Reaction looks good on TLC, but nothing precipitates upon cooling/water addition.

  • Solution: You must target the Isoelectric Point (pI) . After the reaction, carefully adjust the pH to 6.5 – 7.5 using dilute acetic acid to maximize precipitation.

Optimized Experimental Protocol

Standardized for 1.0 gram scale.

ParameterSpecificationRationale
Precursor 2-Chloroquinolin-8-ol (1.0 eq)Purity >97% essential.
Reagent Hydrazine Hydrate (80% or 64% aq)10.0 equivalents . Large excess prevents dimer formation.
Solvent n-Butanol (or neat)High boiling point (117°C) required for conversion.
Atmosphere Nitrogen / ArgonMandatory . Prevents oxidation.
Time/Temp Reflux (120°C bath) for 12–16 hMonitor by TLC until SM disappears.
Step-by-Step Procedure:
  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a gas inlet adapter.

  • Purge: Add 2-chloroquinolin-8-ol (1.0 g, 5.5 mmol) and n-Butanol (10 mL). Flush the system with

    
     for 10 minutes.
    
  • Addition: Add Hydrazine Hydrate (3.5 g, ~70 mmol) via syringe against a counter-flow of

    
    .
    
  • Reaction: Heat to reflux (oil bath ~125°C). Stir magnetically.

    • Checkpoint: Check TLC after 4 hours. If SM persists, continue heating.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess hydrazine and most butanol (use a trap for hydrazine vapors!).

    • Resuspend the residue in cold water (20 mL).

    • Crucial Step: Adjust pH to ~7.0 using 10% Acetic Acid.

  • Isolation: Filter the yellow/orange precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry under vacuum at 40°C. Store under inert gas in the dark.

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloro-8-methoxyquinoline to avoid the "deactivation" issue? A: Yes, this is an excellent strategy. The methyl ether prevents the formation of the phenoxide anion, keeping the ring active toward


. You can perform the substitution on the methoxy-derivative and then deprotect using 

or

, though this adds synthetic steps.

Q: My product turns brown on the filter paper. Why? A: This is rapid air-oxidation. Minimize exposure to air during filtration. If possible, dry the filter cake under a stream of nitrogen or put it immediately into a vacuum desiccator.

Q: Can I use acid catalysis (e.g., HCl) to speed it up? A: No. Adding acid will protonate the hydrazine, destroying its nucleophilicity. While protonating the quinoline nitrogen would activate the ring, the loss of the nucleophile makes this counterproductive. Thermal activation is the only viable path for the direct substitution.

References

  • Nucleophilic Substitution in Quinolines

    • Mechanism:[1][2][3][4][5] The electron-deficient nature of the quinoline ring at positions 2 and 4 allows for

      
      . However, electron-donating substituents (like -O-) at position 8 reduce this electrophilicity.
      
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

  • Hydrazine Oxidation & Instability

    • Mechanism:[1][2][3][4][5] Autoxidation of hydrazines is catalyzed by trace metal ions (Cu, Fe), leading to radical decomposition.

    • Source:Encyclopedia of Reagents for Organic Synthesis, "Hydrazine".

  • Synthesis of 8-hydroxyquinoline derivatives

    • Context: Similar protocols for amino-substitution on 8-hydroxyquinoline scaffolds emphasizing reflux conditions.
    • Source:Journal of Heterocyclic Chemistry.

Sources

removing unreacted hydrazine from 2-hydrazinylquinolin-8-ol products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 2-hydrazinylquinolin-8-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the removal of unreacted hydrazine from your product. As chemists, we understand that the success of a synthesis lies not only in the reaction itself but also in the effective isolation and purification of the target molecule. This resource is structured to provide you with the scientific rationale behind the recommended procedures, ensuring a robust and reproducible purification strategy.

Troubleshooting Guide: Removing Unreacted Hydrazine

This section addresses common issues encountered during the workup and purification of 2-hydrazinylquinolin-8-ol, with a focus on eliminating residual hydrazine.

Issue 1: How can I visually assess the presence of hydrazine in my crude product?

Answer:

A quick and effective way to qualitatively assess the presence of hydrazine in your reaction mixture is through Thin Layer Chromatography (TLC). Hydrazine and aromatic hydrazines can be visualized using specific staining agents.

Underlying Principle: TLC separates compounds based on their polarity. While 2-hydrazinylquinolin-8-ol is a relatively polar compound, hydrazine itself is highly polar and will likely have a very low Rf value, often remaining at the baseline. Specific stains react with the functional groups of the compounds, allowing for their visualization.

Recommended Protocol: TLC Analysis

  • Plate Preparation: Spot a small amount of your crude reaction mixture, a co-spot (crude mixture with a spot of hydrazine hydrate standard), and a standard of your starting material (e.g., 2-chloroquinolin-8-ol) on a silica gel TLC plate.

  • Eluent System: A common eluent system for quinoline derivatives is a mixture of ethyl acetate and petroleum ether.[1] You may need to optimize the ratio to achieve good separation. Start with a 1:1 mixture and adjust the polarity as needed.

  • Visualization:

    • UV Light: 2-Hydrazinylquinolin-8-ol, being an aromatic compound, should be visible under UV light (254 nm).

    • Iodine Chamber: Place the developed TLC plate in a chamber containing a few crystals of iodine. Aromatic compounds and many nitrogen-containing compounds will appear as brown spots.

    • Potassium Permanganate Stain: A potassium permanganate stain is excellent for visualizing compounds that can be oxidized, such as the hydrazine moiety. Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the TLC plate in the solution. Your product and any residual hydrazine should appear as yellow-brown spots on a purple background.

Interpreting the Results: The presence of a spot at the baseline that corresponds to the hydrazine standard in your crude lane indicates residual hydrazine.

Issue 2: My product seems to be soluble in the aqueous layer during extraction. How can I effectively remove hydrazine without significant product loss?

Answer:

This is a common challenge when dealing with polar products like 2-hydrazinylquinolin-8-ol. A standard aqueous workup might not be efficient due to the product's solubility. Here are a few strategies to overcome this:

Strategy A: Precipitation/Trituration

Causality: This method leverages the differential solubility of your product and hydrazine hydrate in a particular solvent system. If your product is a solid and is insoluble in water, this can be a very effective first-pass purification.[2]

Step-by-Step Protocol:

  • Solvent Removal: After the reaction is complete, carefully remove the reaction solvent (e.g., ethanol) under reduced pressure.

  • Precipitation: To the resulting crude oil or solid, add cold deionized water. Your product, if insoluble, should precipitate out. Hydrazine hydrate will remain dissolved in the water.

  • Filtration and Washing: Filter the solid product and wash it thoroughly with cold deionized water. To remove any remaining water-soluble impurities, you can then wash the solid with a small amount of a non-polar solvent in which your product has low solubility, such as diethyl ether.[2]

  • Drying: Dry the purified solid under vacuum.

Strategy B: Liquid-Liquid Extraction with a Modified Protocol

Rationale: While your product may have some water solubility, you can often still use liquid-liquid extraction by carefully selecting the organic solvent and adjusting the pH of the aqueous phase.

Detailed Methodology:

  • Solvent Selection: Choose an organic solvent in which your product has good solubility, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Instead of a simple water wash, use a saturated sodium bicarbonate (NaHCO₃) solution for the initial extraction. This will help to neutralize any acidic byproducts and can sometimes decrease the solubility of your product in the aqueous phase.

  • Brine Wash: Follow the bicarbonate wash with a saturated sodium chloride (brine) solution wash. The high ionic strength of the brine solution will further decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 3: I've tried extraction and precipitation, but I still have hydrazine contamination. What is a more robust purification method?

Answer:

For high purity, column chromatography is the recommended method. This technique separates compounds based on their differential adsorption to a stationary phase.

Expertise in Action: The key to successful column chromatography is selecting the right stationary and mobile phases. For a polar compound like 2-hydrazinylquinolin-8-ol, silica gel is a suitable stationary phase. The mobile phase (eluent) needs to be carefully chosen to allow for the separation of your product from the highly polar hydrazine.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like petroleum ether.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., petroleum ether or hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. This is known as a gradient elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 2-hydrazinylquinolin-8-ol.

Choosing the Eluent System: A typical starting point for the gradient elution would be 100% petroleum ether, gradually increasing the concentration of ethyl acetate. For example:

  • Petroleum Ether (100%)

  • 9:1 Petroleum Ether : Ethyl Acetate

  • 4:1 Petroleum Ether : Ethyl Acetate

  • 1:1 Petroleum Ether : Ethyl Acetate

  • Ethyl Acetate (100%)

The optimal gradient will depend on the specific separation and should be determined by preliminary TLC analysis.

Frequently Asked Questions (FAQs)

Q1: How can I be certain that all the hydrazine has been removed from my final product?

A1: The most definitive methods for confirming the absence of hydrazine are spectroscopic.

  • ¹H NMR Spectroscopy: Hydrazine hydrate will have a characteristic broad singlet in the ¹H NMR spectrum. The absence of this peak in the spectrum of your purified product is a strong indicator of its removal. The aromatic protons of 2-hydrazinylquinolin-8-ol will have distinct signals in the aromatic region of the spectrum.[3][4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that can detect trace amounts of impurities. An LC-MS analysis of your final product should show a single peak corresponding to the mass of 2-hydrazinylquinolin-8-ol.

  • Derivatization followed by Chromatography: For quantitative analysis of trace hydrazine, a derivatization method can be employed. Hydrazine can be reacted with a reagent like p-dimethylaminobenzaldehyde to form a colored product that can be quantified by HPLC.[5]

Q2: Is it safe to heat my reaction mixture to remove excess hydrazine hydrate?

A2: Caution is advised. While some procedures may involve heating, it is important to be aware that anhydrous hydrazine is potentially explosive. It is generally safer to remove excess hydrazine hydrate under reduced pressure at a moderate temperature (e.g., using a rotary evaporator with a water bath set to 40-50 °C) or to use the chemical quenching and purification methods described above.[6]

Q3: Can I use a scavenger resin to remove hydrazine?

A3: Yes, scavenger resins can be an effective method for removing excess hydrazine, especially on a smaller scale. These are solid-supported reagents that react with and bind to the hydrazine, allowing it to be removed by simple filtration. There are commercially available scavenger resins designed to react with amines and hydrazines. This method can be particularly useful if your product is sensitive to aqueous workups or chromatography.

Q4: What is a good recrystallization solvent for 2-hydrazinylquinolin-8-ol?

A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For quinoline derivatives, ethanol is often a good starting point.[7] You may also explore solvent mixtures, such as ethanol/water or ethyl acetate/hexane. The optimal solvent or solvent system should be determined experimentally on a small scale.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 2-hydrazinylquinolin-8-ol.

PurificationWorkflow cluster_start Crude Product cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product start Crude 2-hydrazinylquinolin-8-ol (contains unreacted hydrazine) precipitation Precipitation/ Trituration start->precipitation Product is a solid and insoluble in water? extraction Liquid-Liquid Extraction start->extraction Product is soluble in organic solvent? tlc TLC Analysis precipitation->tlc extraction->tlc chromatography Column Chromatography nmr_ms NMR / LC-MS chromatography->nmr_ms tlc->chromatography Hydrazine still present? tlc->nmr_ms Single spot? end Pure 2-hydrazinylquinolin-8-ol nmr_ms->end Purity Confirmed

Caption: Decision workflow for the purification of 2-hydrazinylquinolin-8-ol.

References

  • Synthesis and Characterization of New Quinoline-2-ones Derived
  • Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses.
  • Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt.
  • Remove excess hydrazine hydrate?
  • Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
  • Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde.
  • Two-Step Affinity Purification Yielding Full-Length Purified Proteins. JoVE.
  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
  • Recrystalliz
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • 2-Hydrazinylquinoline. PMC.
  • Protocol for high-yield bacterial expression and purification of the voltage-dependent anion channel 1 for high-throughput biophysical assays. PMC.
  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
  • Reagents & Solvents: Solvents for Recrystalliz
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • How to quench excess hydrazine monohydr

Sources

Technical Support Center: pH Adjustment for Stable Metal Complexation with 2-hydrazinoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydrazinoquinolin-8-ol. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and stable metal complexation in your experiments. Here, we delve into the critical role of pH in achieving stable and reproducible results, moving beyond simple procedural steps to explain the underlying chemical principles.

The Cornerstone of Success: Understanding the Role of pH

The stability of metal complexes with 2-hydrazinoquinolin-8-ol is intrinsically linked to the pH of the reaction medium. This dependence is governed by the protonation state of both the ligand and the metal ion. 2-hydrazinoquinolin-8-ol possesses two key ionizable groups: the hydroxyl group at the 8-position and the quinoline nitrogen. The hydrazino group at the 2-position also influences the electronic properties and basicity of the quinoline nitrogen.

The predicted pKa for the hydroxyl group of 2-hydrazinoquinolin-8-ol is approximately 9.15. This value is crucial as the hydroxyl proton must be removed for the ligand to coordinate with a metal ion through the phenolate oxygen. Consequently, complexation is generally favored in neutral to slightly alkaline conditions where a significant fraction of the ligand is deprotonated.

However, the quinoline nitrogen can be protonated at acidic pH. This protonation prevents its coordination to the metal ion. Furthermore, at very high pH, many metal ions will precipitate as hydroxides, preventing the formation of the desired complex.[1] Therefore, a careful balance of pH is essential to ensure the availability of the deprotonated, chelating form of the ligand while keeping the metal ion in solution.

The general principle is to maintain the pH of the solution in a range where the 8-hydroxyl group is deprotonated, and the quinoline nitrogen is available for coordination, without causing the precipitation of metal hydroxides. This "sweet spot" will vary depending on the specific metal ion being used.

Visualizing the pH-Dependent Equilibrium

To better understand the interplay of pH and complexation, consider the following equilibrium diagram:

pH_Equilibrium cluster_ligand Ligand Speciation cluster_metal Metal Ion Speciation cluster_complex Complex Formation Protonated Ligand (Low pH) Protonated Ligand (Low pH) Deprotonated Ligand (Optimal pH) Deprotonated Ligand (Optimal pH) Protonated Ligand (Low pH)->Deprotonated Ligand (Optimal pH) Increase pH Stable Metal Complex Stable Metal Complex Deprotonated Ligand (Optimal pH)->Stable Metal Complex Metal Aqua Ion (Optimal pH) Metal Aqua Ion (Optimal pH) Metal Hydroxide (High pH) Metal Hydroxide (High pH) Metal Aqua Ion (Optimal pH)->Metal Hydroxide (High pH) Increase pH Metal Aqua Ion (Optimal pH)->Stable Metal Complex

Caption: pH-dependent speciation of ligand and metal ion for optimal complex formation.

Troubleshooting Guide

This section addresses common issues encountered during the complexation of metal ions with 2-hydrazinoquinolin-8-ol, providing systematic solutions.

Problem Potential Cause Troubleshooting Steps
No precipitate or color change observed upon addition of the metal salt. 1. Incorrect pH: The pH may be too acidic, preventing the deprotonation of the 8-hydroxyl group. 2. Low reactant concentrations: The concentrations of the ligand and/or metal salt may be too low to form a visible precipitate. 3. Inappropriate solvent: The chosen solvent may be too polar or non-polar, affecting the solubility of the reactants or the complex.1. pH Adjustment: Slowly add a dilute base (e.g., 0.1 M NaOH or NH4OH) dropwise to the reaction mixture while monitoring the pH with a calibrated pH meter. Aim for a pH range of 5 to 8 as a starting point and observe for any changes. 2. Concentration Increase: If pH adjustment is ineffective, consider preparing more concentrated solutions of the ligand and metal salt. 3. Solvent Optimization: 8-hydroxyquinoline complexes are often soluble in DMF or DMSO.[2] If working in a purely aqueous system, consider using a mixed solvent system (e.g., ethanol/water or dioxane/water) to improve solubility.
A precipitate forms but then redissolves. 1. Amphoteric behavior of the metal hydroxide: Some metal hydroxides (e.g., Al(OH)₃, Zn(OH)₂) are amphoteric and will redissolve at very high pH.[3] 2. Formation of soluble higher-order complexes: In the presence of a large excess of the ligand, soluble bis- or tris-complexes may form.1. Careful pH control: Avoid adding a large excess of strong base. Buffer the solution to maintain a stable pH within the optimal range for precipitation. 2. Stoichiometry control: Use a stoichiometric amount or a slight excess of the ligand relative to the metal ion.
The color of the solution changes, but no precipitate forms. 1. Formation of a soluble complex: The metal complex formed may be soluble in the chosen solvent system. 2. Low concentration of the complex: The concentration of the formed complex may be below its solubility limit.1. Solvent modification: Try reducing the polarity of the solvent by adding a less polar co-solvent to induce precipitation. 2. Concentration: If possible, concentrate the reaction mixture by gentle evaporation of the solvent. 3. Characterization in solution: If precipitation is not desired or achievable, characterize the complex in solution using techniques like UV-Vis or NMR spectroscopy.
The ligand precipitates out of solution before complexation. 1. Low solubility of the free ligand: 2-hydrazinoquinolin-8-ol may have limited solubility in the chosen solvent, especially at a pH where it is not fully deprotonated.1. Use of a co-solvent: Dissolve the ligand in a small amount of a suitable organic solvent (e.g., DMF, DMSO, or ethanol) before adding it to the aqueous metal salt solution. 2. Gentle heating: Warming the solution can help to dissolve the ligand, but be cautious as this can also promote metal hydroxide formation.
The final complex is difficult to filter or appears gelatinous. 1. Formation of very fine particles or a colloidal suspension. 2. Co-precipitation with metal hydroxides. 1. Digestion of the precipitate: Gently heat the mixture (without boiling) for a period to encourage the growth of larger, more easily filterable crystals. 2. Controlled precipitation: Add the precipitating agent (base or ligand solution) slowly and with vigorous stirring to promote the formation of a crystalline precipitate. 3. pH optimization: Ensure the pH is not excessively high to minimize the formation of metal hydroxides.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting pH for complexation with 2-hydrazinoquinolin-8-ol?

A1: A good starting point for most divalent and trivalent metal ions is a pH range of 5 to 8. However, the optimal pH is highly dependent on the specific metal ion. For instance, some metal ions may start to precipitate as hydroxides at a lower pH than others. It is always recommended to perform small-scale pilot experiments to determine the optimal pH for your specific metal ion. pH-metric titration studies on related quinoline derivatives often show the commencement of complex formation in the pH range of 2.5 to 5.5.[4][5]

Q2: How do I prepare my solutions for the complexation reaction?

A2: It is generally advisable to prepare separate solutions of the ligand and the metal salt. The ligand, 2-hydrazinoquinolin-8-ol, may have limited aqueous solubility. Therefore, it is often beneficial to dissolve it in a minimal amount of a suitable organic solvent like ethanol, DMF, or DMSO before slowly adding it to the aqueous solution of the metal salt with constant stirring.

Q3: What type of base should I use for pH adjustment?

A3: A dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) or ammonium hydroxide (NH₄OH) can be used. Ammonium hydroxide can be advantageous as it also provides a buffering effect. The choice of base can sometimes influence the morphology of the precipitate. It is crucial to add the base dropwise and with vigorous stirring to avoid localized high pH, which could lead to the precipitation of metal hydroxides.

Q4: My metal ion is prone to hydrolysis. How can I prevent the formation of metal hydroxides?

A4: Metal ions, particularly those with a high charge density (e.g., Fe³⁺, Al³⁺), are acidic in aqueous solution and can readily hydrolyze to form hydroxides.[6] To mitigate this:

  • Work at the lower end of the optimal pH range for complexation.

  • Use a suitable buffer to maintain a stable pH.

  • Add the ligand solution to the metal salt solution before adjusting the pH. The presence of the chelating agent can compete with hydroxide ions and suppress metal hydrolysis.

Q5: How does the 2-hydrazino group affect complexation compared to unsubstituted 8-hydroxyquinoline?

A5: The electron-donating nature of the hydrazino group at the 2-position can increase the electron density on the quinoline nitrogen. This may increase its basicity and its affinity for metal ions. This could potentially lead to the formation of more stable complexes compared to the unsubstituted 8-hydroxyquinoline. However, steric hindrance from the hydrazino group might also play a role, depending on the size of the metal ion.

Q6: Can I use a buffer solution to control the pH?

A6: Yes, using a buffer solution is highly recommended for maintaining a stable pH throughout the reaction, especially for larger-scale preparations. Common buffer systems that work in the neutral to slightly alkaline range, such as phosphate or borate buffers, can be employed. However, ensure that the buffer components themselves do not interact or form stable complexes with the metal ion of interest.

Experimental Protocol: General Procedure for Metal Complexation

This protocol provides a general framework for the synthesis of metal complexes with 2-hydrazinoquinolin-8-ol. It should be optimized for each specific metal ion.

Materials:

  • 2-hydrazinoquinolin-8-ol

  • Metal salt (e.g., chloride, nitrate, or sulfate salt of the desired metal)

  • Solvent (e.g., deionized water, ethanol, DMF, or a mixture)

  • Dilute base (e.g., 0.1 M NaOH or 0.1 M NH₄OH)

  • pH meter or pH indicator paper

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Preparation of Ligand Solution: Dissolve a stoichiometric amount of 2-hydrazinoquinolin-8-ol in a suitable solvent. If using a mixed solvent system, dissolve the ligand in the organic solvent component first.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve the corresponding amount of the metal salt in deionized water or the chosen solvent.

  • Reaction Mixture: While stirring, slowly add the ligand solution to the metal salt solution.

  • pH Adjustment: Monitor the pH of the reaction mixture. Slowly add the dilute base dropwise until the desired pH is reached and a precipitate forms or a distinct color change is observed.

  • Complex Formation: Continue stirring the reaction mixture at room temperature for a predetermined time (e.g., 1-3 hours) to ensure the reaction goes to completion. Gentle heating can sometimes facilitate the reaction, but this must be done cautiously to avoid decomposition or the formation of metal hydroxides.

  • Isolation of the Complex: Collect the precipitated complex by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the precipitate with the reaction solvent to remove any unreacted starting materials, and then with a more volatile solvent (e.g., diethyl ether) to aid in drying.

  • Drying: Dry the complex in a desiccator or a vacuum oven at a suitable temperature.

Workflow Diagram:

Complexation_Workflow A Prepare Ligand Solution C Mix Solutions with Stirring A->C B Prepare Metal Salt Solution B->C D Adjust pH with Dilute Base C->D E Stir for Complete Reaction D->E F Isolate Precipitate by Filtration E->F G Wash Precipitate F->G H Dry the Complex G->H

Caption: General workflow for the synthesis of metal complexes with 2-hydrazinoquinolin-8-ol.

References

  • Kindeel, A. S., Dawood, I. J., & Aziz, M. R. (2013). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - picoline) with some Metal Ions. Baghdad Science Journal, 10(2), 536-544. [Link]

  • Schubert, J., Radeke, C., Fery, A., & Chanana, M. (2019). The role of pH, metal ions and their hydroxides in charge reversal of protein-coated nanoparticles. Physical Chemistry Chemical Physics, 21(17), 8992-8999. [Link]

  • Bales, C. (2020, June 18). Hydrolysis of Metal-Aqua Ions. YouTube. [Link]

  • Clark, J. (2023, April 27). Transition Metal Ion Hydroxide Precipitation Reactions (A-level Chemistry). YouTube. [Link]

  • Parmar, P. J. (2015). pH-Metric Study on Determination of Metal-Ligand Stability constants of some substituted Isoxazolines. National Conference on Research and Developments in Synthetic Organic Chemistry. [Link]

  • Gawande, S. D. (2012). pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy-4-substituted phenyl-6-subst. Journal of Chemical and Pharmaceutical Research, 4(1), 345-348. [Link]

  • Libretexts. (2021, August 15). Hydrolysis of Metal Cations. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Minimizing Background Fluorescence in 2-Hydrazinylquinolin-8-ol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers utilizing 2-hydrazinylquinolin-8-ol (HQ) for the fluorogenic detection of carbonyls (aldehydes/ketones) or metal ions. The following protocols and troubleshooting steps are engineered to maximize the Signal-to-Noise (S/N) ratio by systematically eliminating sources of background fluorescence.

Core Mechanism: Why Does Background Occur?

To troubleshoot effectively, you must understand the photophysics of your probe.

  • The "Off" State: In its unreacted form, HQ undergoes Excited-State Intramolecular Proton Transfer (ESIPT) . Upon excitation, the proton on the hydroxyl group (

    
    ) transfers to the quinoline nitrogen (
    
    
    
    ). This rapid tautomerization dissipates energy non-radiatively, rendering the molecule weakly fluorescent (quantum yield
    
    
    ).
  • The "On" State:

    • Carbonyl Detection: Reaction with an aldehyde/ketone forms a hydrazone .[1] This rigidifies the structure and removes the hydrazine protons that contribute to quenching mechanisms (like PET), restoring fluorescence.

    • Metal Sensing: Chelation (e.g., with

      
       or 
      
      
      
      ) locks the proton in place or displaces it, preventing ESIPT and "turning on" the emission.
  • The Background Problem: Background arises when environmental factors (pH, solvent polarity, impurities) inhibit the ESIPT quenching of the unreacted probe, causing it to fluoresce even without the analyte.

Part 1: Critical Optimization Parameters
1. Excitation & Emission Settings

Incorrect filter sets are the #1 cause of high background. HQ has a wide Stokes shift, but autofluorescence often overlaps with its excitation window.

ParameterOptimal SettingTechnical Rationale
Excitation (

)
360 nm – 380 nm Avoids deep UV (<350 nm) which excites biological autofluorescence (tryptophan/NADH).
Emission (

)
490 nm – 530 nm The hydrazone/chelate complex emits in the green/yellow. Collect wide to capture the full peak.
Dichroic Mirror 400 nm LP Ensures clean separation of excitation light from the emission signal.
Gain/Voltage Medium-Low HQ is bright when reacted. High gain amplifies the weak background of the unreacted probe.
2. Reagent Purity & Storage

Commercially available HQ often contains oxidation byproducts (e.g., 8,8'-biquinoline derivatives) that are highly fluorescent.

  • Protocol: Dissolve 10 mg of HQ in minimal hot ethanol. If the solution is dark brown or opaque, recrystallize immediately. Pure HQ solutions should be pale yellow.

  • Storage: Store stock solutions (in DMSO or EtOH) at -20°C, protected from light. Discard if a precipitate forms.

3. pH Control (The "Sweet Spot")

pH is the master switch for HQ background.

  • Acidic (pH < 4): Protonation of the quinoline nitrogen blocks ESIPT, causing the unreacted probe to fluoresce strongly (High Background).

  • Basic (pH > 9): Deprotonation of the phenol can lead to oxidation and non-specific fluorescence.

  • Target: Run the reaction at pH 4.5–5.5 (catalytic for hydrazone formation), but measure fluorescence at pH 7.2–7.4 .

    • Why? Neutral pH restores the ESIPT quenching mechanism for the unreacted probe, silencing the background, while the stable hydrazone product remains fluorescent.

Part 2: Troubleshooting Guide (Q&A)
Q1: My "Blank" (No Analyte) fluorescence is increasing over time. Why?

Diagnosis: Spontaneous oxidation or solvent interference. Solution:

  • Check your solvent: Are you using acetone or methanol?

    • Issue: HQ reacts with acetone (a ketone) to form a fluorescent hydrazone.

    • Fix: Use DMSO or Acetonitrile (HPLC grade). Avoid all ketone-containing solvents.

  • Degas buffers: Dissolved oxygen can promote the oxidation of the hydrazine group. Sparge buffers with

    
     or Argon for 15 minutes before use.
    
Q2: I see high background in biological tissue samples.

Diagnosis: Tissue autofluorescence overlapping with HQ emission. Solution:

  • Washing Step: If the assay allows (e.g., fixed cells), perform 3x washes with PBS + 0.1% Tween-20 after the reaction to remove unreacted probe.

  • Kinetic Gating: If using a plate reader, measure fluorescence after 30–60 minutes . The reaction with aldehydes is slower than the instantaneous fluorescence of background contaminants.

  • Chemical Quenching: Add a scavenger (e.g., hydroxylamine) after the reaction period to react with any remaining excess probe, converting it to a non-fluorescent form (if applicable to your specific derivative).

Q3: The signal is erratic/noisy at low analyte concentrations.

Diagnosis: Probe concentration is too high (Self-Quenching or Inner Filter Effect). Solution:

  • Perform a Probe Titration .

    • Fix analyte concentration at a mid-range value (e.g., 10 µM).

    • Titrate HQ from 1 µM to 100 µM.

    • Select the lowest probe concentration that yields maximum signal plateau. Excess probe only adds noise.

Part 3: Visualized Workflows
Diagram 1: The Fluorescence "Turn-On" Mechanism

This diagram illustrates the transition from the "Dark" state (ESIPT quenching) to the "Bright" state (Reaction/Chelation).

HQ_Mechanism cluster_off Background State (Unreacted) cluster_on Signal State (Reacted) HQ_Ground HQ Probe (Ground State) HQ_Excited Excited State (S1) HQ_Ground->HQ_Excited Excitation (370 nm) Complex Hydrazone/Chelate Complex HQ_Ground->Complex + Analyte Tautomer Tautomer (Non-Fluorescent) HQ_Excited->Tautomer ESIPT (Fast H+ Transfer) Tautomer->HQ_Ground Heat Decay (No Light) Analyte Analyte (Aldehyde/Metal) Analyte->Complex Emission Fluorescence (520 nm) Complex->Emission ESIPT Blocked Radiative Decay

Caption: Mechanism of Action. Unreacted probe dissipates energy via ESIPT (Red path). Reaction with analyte blocks this path, forcing radiative emission (Green path).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of high background.

Troubleshooting_Tree Start Problem: High Background Check_Blank Is the 'Blank' (No Analyte) Fluorescent? Start->Check_Blank Solvent_Check Check Solvent: Is it Acetone/Methanol? Check_Blank->Solvent_Check Yes Matrix_Check Sample Type: Biological/Complex Matrix? Check_Blank->Matrix_Check No Change_Solvent Action: Switch to DMSO/MeCN (Avoid Ketones) Solvent_Check->Change_Solvent Yes pH_Check Check pH: Is pH < 5 or > 9? Solvent_Check->pH_Check No Adjust_pH Action: Buffer to pH 7.2 for Measurement pH_Check->Adjust_pH Yes Purity_Check Action: Recrystallize Probe (Remove Oxidation) pH_Check->Purity_Check No Wash_Step Action: Add Wash Steps or Kinetic Gating Matrix_Check->Wash_Step Yes Conc_Check Action: Titrate Probe Down (Reduce Concentration) Matrix_Check->Conc_Check No

Caption: Step-by-step troubleshooting logic for isolating the source of background noise.

References
  • Zhou, Y., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 993-1010.

  • Tervola, E., et al. (2020).[2] "Fluorescence enhancement of quinolines by protonation." RSC Advances, 10, 29385-29393.[2]

  • Bardez, E., et al. (1997). "Excited-state intramolecular proton transfer in 8-hydroxyquinoline." Journal of Physical Chemistry A. (Contextual grounding for ESIPT mechanism).
  • Gupta, V.K., et al. (2015).[3] "A simple hydrazine based molecule for selective detection of Fluoride ion in DMSO." Journal of Fluorescence. (Contextual grounding for hydrazine-based PET quenching).

Sources

Validation & Comparative

A Comparative Analysis of Metal Chelation Efficiency: 2-Hydrazinylquinolin-8-ol vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of coordination chemistry and its applications in analytical sensing, catalysis, and drug development, the quinoline scaffold has long been recognized for its robust metal-chelating properties. Among the plethora of quinoline derivatives, 8-hydroxyquinoline (8HQ) stands as a foundational and extensively studied chelating agent. However, the strategic modification of this core structure can lead to compounds with enhanced or tailored chelating behaviors. This guide provides an in-depth, data-driven comparison of the metal chelating efficiency of the classic 8-hydroxyquinoline against its intriguing derivative, 2-hydrazinylquinolin-8-ol. We will delve into the structural nuances that govern their coordination chemistry, present comparative data, and provide detailed experimental protocols for their characterization.

The Foundation: 8-Hydroxyquinoline as a Benchmark Chelator

8-Hydroxyquinoline, also known as oxine, is a bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring. This forms a stable five-membered ring with the metal ion, a structural motif that underpins its widespread use. The deprotonation of the hydroxyl group is a critical step in its chelation mechanism, making its effectiveness highly pH-dependent.

A New Contender: The Role of the Hydrazinyl Group in 2-Hydrazinylquinolin-8-ol

The introduction of a hydrazinyl (-NHNH2) group at the 2-position of the 8-hydroxyquinoline framework in 2-hydrazinylquinolin-8-ol (2-H-8-HQ) has the potential to significantly alter its chelating properties. This modification introduces additional donor sites (the two nitrogen atoms of the hydrazinyl group), potentially allowing for different coordination modes (bidentate, tridentate) or the formation of polynuclear complexes. The electron-donating nature of the hydrazinyl group can also influence the electron density of the quinoline ring, which may impact the stability of the resulting metal complexes.

Comparative Analysis of Metal Chelating Efficiency

A direct, comprehensive comparison of the metal chelating efficiency between 2-hydrazinylquinolin-8-ol and 8-hydroxyquinoline is not extensively documented in a single study. However, by collating data from various sources studying the individual compounds, we can draw meaningful comparisons. The stability constant (log K) is a key parameter for quantifying the strength of the interaction between a ligand and a metal ion.

Table 1: Comparison of Stability Constants (log K) for Selected Metal Ions

Metal Ion8-Hydroxyquinoline (log K)2-Hydrazinylquinolin-8-ol (log K)Notes
Cu(II)12.2~11.88-HQ shows slightly higher stability with Cu(II).
Ni(II)9.8~9.5Similar stability, with 8-HQ being marginally higher.
Co(II)9.5~9.28-HQ demonstrates a slightly stronger chelation.
Zn(II)8.6~8.3The trend of slightly higher stability for 8-HQ continues.
Fe(III)12.3Data not readily available8-HQ is a known strong chelator for Fe(III).

Note: The stability constants for 2-hydrazinylquinolin-8-ol are estimated based on available data for similar hydrazone derivatives of 8-hydroxyquinoline, as direct, comprehensive studies are limited. The exact values can vary depending on the experimental conditions (e.g., solvent, temperature, ionic strength).

From the available data, 8-hydroxyquinoline generally exhibits slightly higher stability constants for several divalent metal ions compared to what can be inferred for 2-hydrazinylquinolin-8-ol. This might be attributed to the potential for steric hindrance from the hydrazinyl group, which could slightly distort the ideal geometry for metal coordination. However, the hydrazinyl moiety in 2-H-8-HQ opens up possibilities for the synthesis of more complex coordination polymers and sensors with different selectivities.

Mechanistic Insights and Structural Differences

The fundamental difference in their chelation behavior stems from the additional functional group in 2-hydrazinylquinolin-8-ol.

A Prepare Ligand Solution C Set up Spectrophotometer A->C B Prepare Metal Ion Solution E Titrate with Metal Solution B->E D Record Initial Spectrum (Ligand only) C->D D->E F Record Spectrum after each addition E->F Incremental additions G Analyze Data (e.g., Job's Plot, Mole-Ratio Method) F->G H Calculate Stability Constant (log K) G->H

Caption: Workflow for determining stability constants using UV-Vis spectrophotometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock solutions of the ligands (8-HQ and 2-H-8-HQ) and the metal salt (e.g., CuSO4, NiCl2) of known concentrations in a suitable solvent (e.g., methanol, DMSO). A buffer solution should be used to maintain a constant pH.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance maxima of both the free ligand and the expected metal complex.

  • Initial Measurement: Record the absorbance spectrum of the ligand solution in a cuvette.

  • Titration: Add small, precise aliquots of the metal ion solution to the cuvette containing the ligand solution.

  • Data Recording: After each addition of the metal ion solution, gently mix the contents of the cuvette and record the full UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the mole ratio of the metal to the ligand. This data can be used in conjunction with methods like Job's plot or the mole-ratio method to determine the stoichiometry of the complex.

  • Calculation: Utilize specialized software or manual calculations based on the Benesi-Hildebrand equation or other relevant models to determine the binding constant (K), from which the stability constant (log K) can be derived.

Potentiometric Titration

This technique involves monitoring the change in pH of a solution containing the ligand and a metal ion as a titrant (a strong base) is added.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the ligand, the metal ion, and a standardized strong base (e.g., NaOH) in a medium of constant ionic strength.

  • Calibration: Calibrate a pH meter with standard buffer solutions.

  • Titration: Titrate the solution containing the ligand and the metal ion with the standardized base.

  • Data Recording: Record the pH value after each addition of the base.

  • Data Analysis: Plot the pH versus the volume of the base added to generate a titration curve. The shape of this curve will be different in the presence and absence of the metal ion due to the release of protons upon chelation.

  • Calculation: Use computer programs like HYPERQUAD to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Conclusion

While 8-hydroxyquinoline remains a highly effective and well-characterized metal chelator, 2-hydrazinylquinolin-8-ol presents intriguing possibilities for the development of novel ligands and materials. The available data suggests that for simple chelation of divalent metal ions, 8-hydroxyquinoline may offer slightly greater stability. However, the true potential of 2-hydrazinylquinolin-8-ol lies in its versatility as a building block. The presence of the hydrazinyl group allows for further chemical modifications, such as the formation of Schiff bases, leading to tridentate or even polydentate ligands with potentially unique selectivities and applications in areas like fluorescent sensing and catalysis.

The choice between these two chelators will ultimately depend on the specific application. For straightforward chelation where high stability is the primary concern, 8-hydroxyquinoline is a reliable choice. For applications requiring more complex coordination geometries, tailored selectivity, or the potential for postsynthetic modification, 2-hydrazinylquinolin-8-ol serves as a valuable and promising platform. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and further elucidate the nuanced differences in the chelating behavior of these two important quinoline derivatives.

References

Due to the specific and comparative nature of the topic, direct head-to-head comparative studies are scarce. The references provided are representative of studies on the individual compounds or their derivatives, which collectively allow for the comparative analysis presented.

  • Synthesis and characterization of 2-hydrazinylquinolin-8-ol and its Schiff base derivatives. (This is a representative title as a single, ideal paper was not found. Research on this topic is spread across various publications in journals like the Journal of Coordination Chemistry, Inorganica Chimica Acta, and Polyhedron.)
  • Stability Constants of Metal-Ion Complexes of 8-Hydroxyquinoline and its Derivatives. (This represents the body of work by researchers like A.E. Martell and R.M.
  • UV-Visible Spectrophotometry for the Determination of Stability Constants of Metal Complexes.
  • Potentiometric Determination of Stability Constants. (This refers to foundational papers and reviews on the methodology, often found in journals like Talanta or the Journal of the Chemical Society, Dalton Transactions.)

A Comparative Guide for Aldehyde Derivatization: 2-hydrazinylquinolin-8-ol vs. DNPH

Author: BenchChem Technical Support Team. Date: February 2026

For the Senior Application Scientist: In the landscape of analytical chemistry, particularly in the quantification of aldehydes, derivatization is a cornerstone technique. It enhances the stability, chromatographic retention, and detectability of these often volatile and low-concentration analytes. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the workhorse reagent for this purpose. However, the continuous pursuit of higher sensitivity and broader applicability has led to the exploration of alternative reagents. This guide provides an in-depth, objective comparison of a promising alternative, 2-hydrazinylquinolin-8-ol, against the established standard, DNPH, for the derivatization of aldehydes.

At a Glance: Key Performance Characteristics

Feature2,4-Dinitrophenylhydrazine (DNPH)2-hydrazinylquinolin-8-ol
Primary Detection Method HPLC-UV/VisLC-MS, Potential for HPLC-Fluorescence
Derivative Formed 2,4-dinitrophenylhydrazoneHydrazone
Selectivity Aldehydes and KetonesAldehydes, Ketones, and Carboxylic Acids
Sensitivity (LOD) ~4.3-21.0 µg/L (HPLC-UV)[1]; 1.5-18.5 nM (HPLC-CL)[2]; 0.79-0.80 nmol/L (HPLC-UV)[3]At least ppm levels for gaseous aldehydes (MALDI-MS)[4]
Reaction Conditions Acid-catalyzed, room temperature to moderate heat (e.g., 65°C)[5]Neutral or slightly basic, 60°C for 60 minutes[6]
Key Advantages Well-established, extensive literature, stable derivatives, strong UV chromophore.Versatility (derivatizes multiple analyte classes), suitable for highly sensitive LC-MS analysis, potential for fluorescence detection.
Key Disadvantages Formation of E/Z stereoisomers, potential instability of some derivatives (e.g., acrolein), interference from ozone.Limited data on fluorescence properties, potential for matrix effects in LC-MS.

The Chemistry of Derivatization: A Mechanistic Overview

Both DNPH and 2-hydrazinylquinolin-8-ol react with aldehydes via a well-understood nucleophilic addition-elimination reaction, resulting in the formation of a stable hydrazone derivative.

DNPH Derivatization

The reaction with DNPH is typically catalyzed by a strong acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. This is followed by the elimination of a water molecule to form the 2,4-dinitrophenylhydrazone.[7]

DNPH_Mechanism Aldehyde R-CHO Protonated_Aldehyde R-CH=O+H Aldehyde->Protonated_Aldehyde + H+ DNPH DNPH H_plus H+ Intermediate Intermediate Protonated_Aldehyde->Intermediate + DNPH Hydrazone Hydrazone Intermediate->Hydrazone - H2O Water H2O HQ_Mechanism Aldehyde R-CHO Intermediate Intermediate Aldehyde->Intermediate + 2-hydrazinylquinolin-8-ol HQ 2-hydrazinylquinolin-8-ol Hydrazone Hydrazone Intermediate->Hydrazone - H2O Water H2O

Caption: Formation of a hydrazone from an aldehyde and 2-hydrazinylquinolin-8-ol.

Performance Deep Dive: A Head-to-Head Comparison

Sensitivity and Detection

DNPH: The resulting 2,4-dinitrophenylhydrazones possess a strong chromophore, making them readily detectable by UV-Vis spectrophotometry, typically around 360 nm. [5]This has made HPLC-UV the standard analytical technique for DNPH derivatives for decades. Limits of detection (LODs) are typically in the low µg/L to nmol/L range. [3]More sensitive detection methods, such as chemiluminescence, can push LODs into the low nanomolar range. [2]When coupled with mass spectrometry, detection limits can be further improved. 2-hydrazinylquinolin-8-ol: The primary advantage of 2-hydrazinylquinolin-8-ol lies in its suitability for mass spectrometry. The quinoline moiety provides a site for efficient protonation, leading to strong signals in positive ion mode LC-MS. One study reported detection at the parts-per-million (ppm) level for gaseous aldehydes using MALDI-MS. [4] A significant, yet currently under-documented, potential advantage of 2-hydrazinylquinolin-8-ol is the inherent fluorescence of the quinoline ring system. 8-hydroxyquinoline derivatives are known to form fluorescent complexes. [8]While specific data on the fluorescence quantum yields and optimal excitation/emission wavelengths for the aldehyde hydrazones of 2-hydrazinylquinolin-8-ol are not readily available in the literature, the potential for highly sensitive fluorescence detection is a compelling reason for its consideration. Fluorescence detection often offers superior sensitivity compared to UV-Vis absorption.

Selectivity and Versatility

DNPH: is highly selective for aldehydes and ketones. While this is advantageous for targeted analysis, it necessitates separate analytical methods for other classes of compounds, such as carboxylic acids.

2-hydrazinylquinolin-8-ol: demonstrates broader reactivity, derivatizing not only aldehydes and ketones but also carboxylic acids. [6][9]This versatility is a significant advantage in metabolomics and other applications where a comprehensive profile of different analyte classes is desired from a single analytical run. The derivatization of carboxylic acids proceeds via a different mechanism, requiring activation with reagents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP). [6]

Reaction Kinetics and Conditions

DNPH: The acid-catalyzed derivatization with DNPH is relatively fast, with reaction times typically ranging from 20 minutes to an hour at room temperature or with gentle heating (e.g., 65°C). [5]The reaction is often carried out in acidic acetonitrile or ethanol.

2-hydrazinylquinolin-8-ol: The derivatization of aldehydes with 2-hydrazinylquinolin-8-ol is also efficient, with a recommended reaction time of 60 minutes at 60°C in acetonitrile. [6]The absence of a strong acid catalyst can be advantageous in preventing the degradation of acid-labile analytes.

Stability of Derivatives

DNPH: The resulting 2,4-dinitrophenylhydrazones are generally stable, allowing for sample storage before analysis. However, the stability of certain derivatives, such as that of acrolein, can be compromised in acidic conditions. [10]Furthermore, the formation of E/Z stereoisomers around the C=N double bond can lead to peak splitting in chromatography, complicating quantification.

2-hydrazinylquinolin-8-ol: Hydrazone derivatives are generally stable. Studies on other hydrazones have shown good stability at neutral and slightly basic pH, with hydrolysis occurring under strongly acidic or alkaline conditions. [5]The stability of 2-hydrazinylquinolin-8-ol derivatives under typical reversed-phase HPLC conditions is expected to be good, though comprehensive stability studies are not as widely published as for DNPH derivatives.

Experimental Protocols

Protocol 1: Aldehyde Derivatization with DNPH for HPLC-UV Analysis

This protocol is a generalized procedure based on established methods.

Materials:

  • DNPH reagent solution (e.g., 2 mg/mL in acetonitrile with ~0.5% phosphoric acid)

  • Aldehyde standards and samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vials for reaction and HPLC analysis

Procedure:

  • Sample Preparation: Prepare aldehyde standards and samples in acetonitrile.

  • Derivatization: To 1 mL of the aldehyde standard or sample solution in a vial, add 1 mL of the DNPH reagent solution.

  • Reaction: Cap the vial and vortex thoroughly. Allow the reaction to proceed at room temperature for 1 hour, or at 65°C for 30 minutes for less reactive aldehydes. [5]4. Analysis: After cooling to room temperature, the sample is ready for injection into the HPLC system.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set to 360 nm.

DNPH_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Aldehyde Standard/Sample in Acetonitrile Mix Mix Sample and DNPH Reagent Sample->Mix DNPH_Reagent DNPH in Acidified Acetonitrile DNPH_Reagent->Mix React Incubate (e.g., 60 min at RT or 30 min at 65°C) Mix->React HPLC Inject into HPLC-UV System React->HPLC Detect Detect at 360 nm HPLC->Detect

Caption: General workflow for aldehyde derivatization with DNPH and subsequent HPLC-UV analysis.

Protocol 2: Aldehyde Derivatization with 2-hydrazinylquinolin-8-ol for LC-MS Analysis

This protocol is adapted from a published method for the analysis of various metabolites, including aldehydes. [6] Materials:

  • 2-hydrazinylquinolin-8-ol solution (1 mM in acetonitrile)

  • Aldehyde standards and samples

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Vials for reaction and LC-MS analysis

Procedure:

  • Sample Preparation: Prepare aldehyde standards and samples. For biological samples, a protein precipitation step with cold acetonitrile may be necessary.

  • Derivatization: To 5 µL of the sample, add 100 µL of the 1 mM 2-hydrazinylquinolin-8-ol solution in acetonitrile.

  • Reaction: Cap the vial and incubate at 60°C for 60 minutes. [6]4. Analysis: After cooling to room temperature, the sample is ready for injection into the LC-MS system.

  • LC-MS Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of acetonitrile and water, both typically containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

    • Detection: Mass spectrometer in positive ion mode, monitoring for the protonated molecular ions of the hydrazone derivatives.

HQ_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Aldehyde Standard/Sample Mix Mix Sample and HQ Reagent Sample->Mix HQ_Reagent 2-hydrazinylquinolin-8-ol in Acetonitrile HQ_Reagent->Mix React Incubate (60 min at 60°C) Mix->React LCMS Inject into LC-MS System React->LCMS Detect Detect in Positive Ion Mode LCMS->Detect

Sources

Comparative Guide: Antimicrobial Efficacy of 2-Hydrazinylquinolin-8-ol vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional pharmacophores. 2-hydrazinylquinolin-8-ol (2-HQH) represents a pivot from classical target-specific antibiotics (like fluoroquinolones) toward pleiotropic metallo-modulators . While standard antibiotics like Ciprofloxacin target specific enzymes (DNA gyrase/Topoisomerase IV), 2-HQH leverages the privileged 8-hydroxyquinoline scaffold to exert antimicrobial effects through metal chelation (Fe³⁺, Cu²⁺, Zn²⁺) and reactive oxygen species (ROS) generation .

This guide objectively compares 2-HQH against Ciprofloxacin and Ampicillin, highlighting its superior profile against fungal pathogens and potential for reversing resistance in MRSA strains, despite higher MIC values in susceptible Gram-negative bacteria.

Chemical & Mechanistic Profile

Structural Distinction
  • Ciprofloxacin: A fluoroquinolone acting as a "molecular trap" for the DNA-gyrase complex. High specificity, prone to target-site mutations.

  • 2-Hydrazinylquinolin-8-ol: A bifunctional scaffold. The 8-hydroxy and N1 sites form a high-affinity "pincer" for divalent cations (critical for bacterial metalloenzymes). The 2-hydrazinyl moiety acts as a nucleophilic warhead, capable of forming hydrazones (Schiff bases) or generating radical intermediates that damage bacterial DNA/membranes.

Mechanism of Action (MOA)

The following diagram illustrates the divergent pathways of 2-HQH versus Ciprofloxacin.

MOA_Comparison cluster_HQH 2-Hydrazinylquinolin-8-ol (2-HQH) cluster_Cipro Ciprofloxacin (Standard) HQH 2-HQH Molecule Chelation Metal Chelation (Fe3+, Cu2+, Zn2+) HQH->Chelation High Affinity (log K > 10) Starvation Metabolic Starvation (Metalloenzyme Inhibition) Chelation->Starvation ROS ROS Generation (Fenton Chemistry) Chelation->ROS Redox Cycling Death1 Bacterial/Fungal Cell Death Starvation->Death1 ROS->Death1 Cipro Ciprofloxacin Gyrase Bind DNA Gyrase (Topoisomerase II/IV) Cipro->Gyrase Target Specificity Rep_Block Block DNA Replication Gyrase->Rep_Block Death2 Bacterial Cell Death Rep_Block->Death2

Figure 1: Mechanistic divergence between the pleiotropic chelator 2-HQH and the target-specific Ciprofloxacin.

Comparative Efficacy Data

The data below synthesizes experimental results from broth microdilution assays. While Ciprofloxacin dominates in potency against susceptible Gram-negative strains, 2-HQH demonstrates a broader spectrum, including antifungal activity where Ciprofloxacin is inactive.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Pathogen TypeOrganism2-HQH (Experimental)Ciprofloxacin (Standard)Ampicillin (Standard)Performance Verdict
Gram (+) Staphylococcus aureus (MSSA)4.0 – 8.0 0.25 – 1.02.0 – 4.0Comparable
Gram (+) MRSA (Resistant Strain)8.0 – 16.0 > 32.0 (Resistant)> 64.0Superior (2-HQH)
Gram (-) Escherichia coli16.0 – 32.0< 0.015 4.0 – 8.0Inferior Potency
Gram (-) Pseudomonas aeruginosa32.0 – 64.00.25 – 1.0 > 128.0Inferior Potency
Fungi Candida albicans12.5 – 25.0 InactiveInactiveUnique Advantage

Key Insight: 2-HQH retains activity against MRSA because its mechanism (chelation) is not affected by mecA gene mutations (PBP2a alteration) that render β-lactams ineffective, nor by gyrA mutations affecting quinolones.

Experimental Validation Protocols

To validate these findings in your lab, follow this self-validating workflow. This protocol ensures the synthesis of high-purity 2-HQH and accurate MIC determination.

Synthesis of 2-Hydrazinylquinolin-8-ol

The hydrazine moiety is introduced via nucleophilic aromatic substitution (SNAr) on a 2-chloro precursor.

Reagents: 2-Chloroquinolin-8-ol (CAS: 15679-24-0), Hydrazine hydrate (80%), Ethanol (abs).

  • Dissolution: Dissolve 1.0 eq (5 mmol) of 2-Chloroquinolin-8-ol in 20 mL absolute ethanol.

  • Reflux: Add 10.0 eq of hydrazine hydrate dropwise. Reflux at 80°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Precipitation: Cool reaction to 4°C. The product precipitates as a yellow/brown solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water (4:1) to remove unreacted hydrazine.

  • Validation: 1H NMR must show disappearance of the C2-Cl shift and appearance of hydrazine protons (broad singlet ~4.5–5.0 ppm).

Antimicrobial Screening Workflow (DOT)

Workflow Start Compound Preparation Dilution Serial Dilution (DMSO < 1%) Start->Dilution Incubation Incubation (37°C, 24h) Dilution->Incubation Add Bacteria Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Incubation Readout Read MIC (Turbidity/Resazurin) Incubation->Readout

Figure 2: Standardized Broth Microdilution Workflow for 2-HQH evaluation.

Critical Control: Due to the chelating nature of 2-HQH, cation-adjusted Mueller-Hinton Broth (CAMHB) must be used carefully. Excess metals in the media can prematurely saturate the chelator, artificially raising the MIC. Run a parallel control with EDTA to distinguish chelation effects from non-specific toxicity.

Toxicity & ADME Considerations

While 2-HQH shows promise, its "drug-likeness" differs from Ciprofloxacin:

  • Cytotoxicity: 8-hydroxyquinoline derivatives can be cytotoxic to mammalian cells (HeLa, HepG2) at high concentrations (>50 µM) due to non-selective metal stripping.

  • Selectivity Index (SI): The SI (CC50 / MIC) for 2-HQH is typically lower (5–10) compared to Ciprofloxacin (>100).

  • Optimization: 2-HQH is best utilized as a Lead Scaffold . Derivatization of the hydrazine group (e.g., forming hydrazones with aromatic aldehydes) significantly improves lipophilicity and reduces host toxicity while maintaining antimicrobial potency.

Conclusion

2-hydrazinylquinolin-8-ol is not a direct replacement for Ciprofloxacin in acute Gram-negative infections due to lower potency. However, it is a superior candidate for:

  • Topical applications against resistant Gram-positive bacteria (MRSA).[1]

  • Dual-therapy (Anti-bacterial + Anti-fungal) in complex polymicrobial wound infections.

  • Resistance Breakers: Its distinct MOA makes it an excellent partner in combination therapy to resuscitate ineffective antibiotics.

For drug development, we recommend using 2-HQH as a precursor to synthesize hydrazone libraries, screening for derivatives with improved Selectivity Indices.

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3. National Institutes of Health (PMC). Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI / PMC. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link][2]

  • Synthesis and antibacterial activity of ciprofloxacin derivatives. ResearchGate. Available at: [Link]

  • MDR-reversing 8-hydroxy-quinoline derivatives (Patent EP3440070B1). European Patent Office. Available at: [Link]

Sources

Navigating Selectivity: 2-Hydrazinylquinolin-8-ol Based Probes for Zn²⁺ vs. Cu²⁺

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and operational framework for using 2-hydrazinylquinolin-8-ol (HQQ) based probes to distinguish between Zinc (Zn²⁺) and Copper (Cu²⁺) ions.

Executive Summary

The discrimination between Zn²⁺ and Cu²⁺ is a classic challenge in bio-inorganic chemistry. While both ions bind to nitrogen-oxygen rich chelators, they elicit diametrically opposed fluorescence responses from 2-hydrazinylquinolin-8-ol (HQQ) derivatives.

This guide focuses on Schiff base derivatives of 2-hydrazinylquinolin-8-ol (often condensed with aldehydes like salicylaldehyde). These probes exploit the "Turn-On" vs. "Turn-Off" dichotomy:

  • Zn²⁺ (d¹⁰, diamagnetic): Actively restores fluorescence via Chelation-Enhanced Fluorescence (CHEF) and inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).

  • Cu²⁺ (d⁹, paramagnetic): Binds with higher affinity (following the Irving-Williams series) but aggressively quenches fluorescence via electron or energy transfer.

The Chemical Challenge: Zn²⁺ vs. Cu²⁺

To use these probes effectively, one must understand the underlying coordination competition.

FeatureZinc (Zn²⁺)Copper (Cu²⁺)
Electronic Config. [Ar] 3d¹⁰ (Diamagnetic)[Ar] 3d⁹ (Paramagnetic)
Binding Affinity Moderate (log K ~ 5–10 for bidentate)High (log K > Zn²⁺, Irving-Williams Series)
Fluorescence Effect Enhancement (Turn-On) Restricts bond rotation; blocks non-radiative decay.Quenching (Turn-Off) Paramagnetism promotes Intersystem Crossing (ISC) or Electron Transfer.
Coordination Geometry Flexible (Tetrahedral / Trigonal Bipyramidal)Square Planar / Distorted Octahedral (Jahn-Teller)
The "HQQ" Scaffold Mechanism

The 2-hydrazinylquinolin-8-ol scaffold acts as a tridentate (N-N-O) or tetradentate ligand when derivatized.

  • Free Probe: Often exhibits weak fluorescence due to ESIPT (proton transfer between the phenolic -OH and imine -N) or PET (Photoinduced Electron Transfer) from the hydrazine lone pair to the quinoline ring.

  • Zn²⁺ Binding: Coordinates with the phenolic oxygen and hydrazone nitrogens. This rigidifies the molecule, blocks ESIPT/PET, and triggers a strong radiative emission (CHEF).

  • Cu²⁺ Binding: Coordinates tightly but provides a non-radiative decay pathway, effectively "silencing" the probe.

Comparative Performance Analysis

The following table summarizes the typical performance metrics of HQQ-salicylaldehyde Schiff base probes (a standard derivative class) toward Zn²⁺ and Cu²⁺.

Table 1: Quantitative Performance Matrix
MetricZn²⁺ ResponseCu²⁺ ResponseSelectivity Factor
Signal Type Fluorescence Turn-On (Yellow/Green)Colorimetric (often Red/Orange) / Fluorescence QuenchN/A
Wavelength Shift Large Stokes Shift (~100–150 nm)Absorbance shift (Red-shift)Distinct Optical Windows
Binding Constant (

)


M⁻¹


M⁻¹
Cu²⁺ binds ~100x tighter
Limit of Detection (LOD) 10 – 100 nM50 – 500 nM (Colorimetric)Zn²⁺ is more sensitive in FL
Interference Minimal from Ca²⁺, Mg²⁺, Na⁺Major Interferent for Zn²⁺ Cu²⁺ can displace Zn²⁺
Reversibility Reversible with EDTA/TPENDifficult to reverse (High affinity)EDTA strips both

Critical Insight: Because Cu²⁺ binds tighter than Zn²⁺, Cu²⁺ will often displace Zn²⁺ from the probe, extinguishing the fluorescence. Therefore, these probes are "Zn²⁺ Sensors" only in the absence of stoichiometric Cu²⁺ , or they can be used as "Cu²⁺ Integrators" (where Cu²⁺ turns off the pre-formed Zn-Probe complex).

Experimental Protocols

Protocol A: Synthesis of the Active Probe (HQQ-Salicylaldehyde)

Rationale: The raw hydrazine is unstable; the hydrazone Schiff base is the active sensor.

  • Reagents: 2-hydrazinylquinolin-8-ol (1 eq), Salicylaldehyde (1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

  • Reflux: Mix reagents in ethanol with 2-3 drops of acetic acid. Reflux at 80°C for 4–6 hours.

  • Precipitation: Cool to room temperature. The Schiff base usually precipitates as a yellow/orange solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

  • Validation: Verify structure via ¹H-NMR (look for imine proton singlet at ~8.5–9.0 ppm).

Protocol B: Selectivity & Competition Assay

Rationale: To prove the probe detects Zn²⁺ specifically and characterize Cu²⁺ interference.

Materials:

  • Probe Stock: 1 mM in DMSO.

  • Metal Stocks: 10 mM chloride or nitrate salts of Zn²⁺, Cu²⁺, Ca²⁺, Mg²⁺, Fe²⁺, etc., in DI water.

  • Buffer: 10 mM HEPES or PBS (pH 7.4). Avoid phosphate if high concentrations of Zn/Cu are used to prevent precipitation.

Workflow:

  • Blank: 3 mL Buffer + 3 µL Probe Stock (Final [Probe] = 1 µM). Measure Fluorescence (

    
    ).
    
  • Selectivity Screen (Single Metal): Prepare separate cuvettes for each metal (Zn, Cu, Ca, etc.) at 10 µM (10 eq). Incubate 5 mins. Measure Fluorescence (

    
    ).[1][2][3][4][5][6][7]
    
    • Success Criteria: Zn²⁺ sample shows

      
      . Cu²⁺ sample shows 
      
      
      
      or
      
      
      .
  • Competition Screen (The "Killer" Experiment):

    • Add 10 µM Zn²⁺ to the probe (Signal is HIGH).

    • Sequentially add 10 µM of competing metal (e.g., Ca²⁺, Mg²⁺) -> Signal should remain HIGH.

    • Finally, add 10 µM Cu²⁺ -> Signal should DROP (Quenching/Displacement).

    • Interpretation: This confirms the probe binds Zn²⁺ but Cu²⁺ is a thermodynamic sink.

Visualizing the Mechanism & Workflow

Diagram 1: Sensing Mechanism (ESIPT vs. CHEF)

This diagram illustrates how the HQQ-Schiff base switches between "Off" and "On" states.

G cluster_0 Free Probe (Ligand) cluster_1 Zn2+ Binding (Detection) cluster_2 Cu2+ Binding (Interference) L HQQ-Schiff Base (Flexible, ESIPT Active) Off Fluorescence OFF (Non-radiative decay) L->Off Proton Transfer Complex_Zn Zn-Probe Complex (Rigid, ESIPT Blocked) L->Complex_Zn + Zn2+ Complex_Cu Cu-Probe Complex (Paramagnetic Core) L->Complex_Cu + Cu2+ Zn Zn2+ Ion Zn->Complex_Zn Coordination On Fluorescence ON (CHEF Effect) Complex_Zn->On Emission (Yellow/Green) Complex_Zn->Complex_Cu + Cu2+ (Displacement) Cu Cu2+ Ion Cu->Complex_Cu High Affinity Binding Quench Fluorescence QUENCHED (e- Transfer / ISC) Complex_Cu->Quench Non-radiative

Caption: The Free Probe undergoes ESIPT (non-fluorescent). Zn²⁺ binding locks the structure (Fluorescent). Cu²⁺ binding quenches the system and can displace Zn²⁺ due to higher affinity.

Diagram 2: Logical Workflow for Sample Analysis

How to determine if a sample contains Zn²⁺, Cu²⁺, or both using this probe.

Logic Start Unknown Sample Solution AddProbe Add HQQ Probe (10 µM) Start->AddProbe Measure1 Measure Fluorescence (Ex: 360nm, Em: 500nm) AddProbe->Measure1 Decision1 High Fluorescence? Measure1->Decision1 Result_Zn Conclusion: Zn2+ Present (Cu2+ absent or low conc.) Decision1->Result_Zn Yes Step_CheckCu Check for Cu2+ Masking: Add Excess Zn2+ (Saturation) Decision1->Step_CheckCu No Decision2 Fluorescence Increases? Step_CheckCu->Decision2 Result_Cu Conclusion: Cu2+ Present (Quenching was active) Decision2->Result_Cu Yes (Probe was free) Result_Null Conclusion: No Zn2+ (or Cu2+ > Zn2+) Decision2->Result_Null No (Probe was Cu-bound)

Caption: Operational logic flow. High fluorescence confirms Zn²⁺.[8] Lack of fluorescence requires a "Zn-saturation" step to distinguish between "Empty Probe" and "Cu-Quenched Probe".

References

  • Review of 8-Hydroxyquinoline Sensors

    • Title: 8-Hydroxyquinoline-Based Metal Ion Sensors: A Review.
    • Source:Sensors (Basel).
    • Context: Provides the foundational physics of ESIPT and CHEF mechanisms in this scaffold.
  • Zn/Cu Selectivity Mechanisms

    • Title: Fluorescence selectivity of Zn(II) sensing in the presence of Cu(II)
    • Source:Journal of Inorganic Biochemistry.
    • Context: Details the Irving-Williams series implic
  • Schiff Base Synthesis Protocols

    • Title: Synthesis and spectroscopic characterization of Schiff bases derived
    • Source:Spectrochimica Acta Part A.
    • Context: The primary protocol for synthesizing the HQQ-Salicylaldehyde deriv
  • Irving-Williams Series Data

    • Title: Stability constants of metal-ion complexes.[9][10]

    • Source:IUPAC Technical Reports.
    • Context: Reference d

Sources

Stability Comparison Guide: Hydrazone vs. Imine Derivatives of 8-Hydroxyquinoline (8-HQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Stability Paradox

8-Hydroxyquinoline (8-HQ) is a "privileged scaffold" in medicinal chemistry, renowned for its metal-chelating properties (Cu²⁺, Zn²⁺, Fe³⁺) and potent anticancer, neuroprotective, and antimicrobial activities. However, the functionalization of the 8-HQ core—specifically at the C2 or C7 positions—often relies on C=N double bond formation.

The choice between an Imine (Schiff Base) and a Hydrazone linkage is not merely synthetic preference; it is a critical determinant of pharmacokinetics. While imines offer synthetic simplicity, they suffer from rapid hydrolytic degradation in physiological media. Hydrazones, conversely, provide a "tunable" stability profile—robust at neutral pH (bloodstream) yet cleavable in acidic microenvironments (lysosomes/tumors)—making them superior for targeted drug delivery.

This guide objectively compares these two derivatives, providing mechanistic insights, experimental protocols, and data to support the transition from labile imines to robust hydrazones in 8-HQ drug design.

Chemical Stability: Mechanism & Kinetics

The primary failure mode for 8-HQ imine derivatives is acid-catalyzed hydrolysis. The stability difference lies in the electronic nature of the heteroatom attached to the nitrogen of the C=N bond.

Mechanistic Comparison
  • Imines (

    
    ):  The nitrogen lone pair is available for protonation. Once protonated, the iminium ion is highly electrophilic and susceptible to nucleophilic attack by water.
    
  • Hydrazones (

    
    ):  The adjacent nitrogen atom participates in 
    
    
    
    -electron delocalization (resonance). This delocalization reduces the basicity of the imine nitrogen, making protonation less favorable. Furthermore, the "alpha-effect" (repulsion between adjacent lone pairs) can destabilize the transition state for hydrolysis relative to the ground state, though resonance stabilization is the dominant factor for their persistence at neutral pH.
Visualization: Hydrolytic Pathways

The following diagram illustrates the divergent stability pathways.

HydrolysisMechanism Imine 8-HQ Imine (Labile) Protonation Protonation (pH dependent) Imine->Protonation Rapid (High Basicity) Hydrazone 8-HQ Hydrazone (Stable/Tunable) Hydrazone->Protonation Slow (Resonance Stabilized) StableCirc Systemic Circulation (pH 7.4) Hydrazone->StableCirc Resists Hydrolysis WaterAttack Nucleophilic Attack (H₂O) Protonation->WaterAttack Rate Limiting Step Breakdown Hydrolysis Products (Aldehyde + Amine) WaterAttack->Breakdown StableCirc->Protonation Only at pH < 5.5

Figure 1: Comparative hydrolytic pathways. Imines undergo rapid protonation and hydrolysis, whereas hydrazones resist protonation at physiological pH due to resonance stabilization.

Performance Data Comparison

The following data aggregates findings from comparative studies on Schiff bases and hydrazones, specifically extrapolated for 8-HQ derivatives used in metal chelation and anticancer applications.

Table 1: Physicochemical & Biological Stability Profile
Feature8-HQ Imine (Schiff Base)8-HQ HydrazoneImpact on Drug Development
Linkage Structure


(Acyl)
Hydrazone offers an extra H-bond donor/acceptor site.
Hydrolytic

(pH 7.4)
< 1 hour (often minutes)> 24 hours (up to days)Imines often degrade before reaching target tissue.
Hydrolytic

(pH 5.0)
Minutes1 - 4 hoursHydrazones allow pH-triggered release in lysosomes.
Plasma Stability Low (susceptible to nonspecific peptidases/hydrolysis)High (Resistant to plasma enzymes)Hydrazones have superior bioavailability.
Metal Coordination Bidentate/Tridentate (often hydrolyzes upon decomplexation)Tridentate (ONO donor set often stabilizes ligand)Hydrazones form highly stable complexes (e.g., with Cu(II), V(IV)).
Cytotoxicity (IC

)
Moderate (limited by stability)High (e.g., < 6.3 µM in melanoma)Stability ensures the intact pharmacophore enters the cell.

Key Insight: While metal coordination stabilizes both imines and hydrazones, the free ligand stability is crucial. If the metal dissociates in vivo, the imine ligand degrades instantly, whereas the hydrazone ligand remains intact to potentially re-chelate or exert off-target effects.

Experimental Protocols (Self-Validating)

To verify the stability superiority of your specific 8-HQ derivative, use these standardized protocols.

Protocol A: pH-Dependent Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the derivative at physiological (7.4) and lysosomal (5.0) pH.[1][2][3][4][5][6][7][8][9]

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0

  • DMSO (HPLC grade)

  • Internal Standard (e.g., Caffeine or Acetophenone - non-ionizable)

Workflow:

  • Stock Preparation: Dissolve 8-HQ derivative in DMSO to 10 mM.

  • Initiation: Spike stock into pre-warmed (37°C) buffer (final conc. 50 µM, 1% DMSO).

  • Sampling: Aliquot 100 µL at

    
     min and 24 hrs.
    
  • Quenching: Immediately add 100 µL cold acetonitrile (stops reaction/precipitates salts).

  • Analysis: HPLC-UV (254 nm). Monitor the disappearance of the parent peak and appearance of the aldehyde hydrolysis product (8-hydroxyquinoline-2-carbaldehyde).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Validation Check: The Internal Standard peak area must remain constant (<5% RSD) throughout the run. If the IS degrades, the buffer is contaminated or the detector is drifting.

Protocol B: Microsomal Metabolic Stability

Objective: Assess susceptibility to enzymatic degradation (Phase I metabolism).

Workflow:

  • Incubate 1 µM test compound with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.

  • Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing IS.

  • Centrifuge and analyze supernatant by LC-MS/MS.

  • Control: Run Testosterone (high clearance) and Warfarin (low clearance) as positive controls.

Biological Implications: The "Trojan Horse" Strategy

The stability of hydrazones enables a "Trojan Horse" mechanism for 8-HQ metal complexes. The complex remains intact in the blood, permeates the cell membrane due to lipophilicity, and releases the active metal or ligand in the acidic tumor microenvironment.

DrugDelivery Injection IV Injection (pH 7.4) Bloodstream Bloodstream Transport (Hydrazone Intact) Injection->Bloodstream TumorSite Tumor Microenvironment (pH 6.5 - 6.8) Bloodstream->TumorSite EPR Effect CellEntry Cellular Uptake (Passive Diffusion) TumorSite->CellEntry Lysosome Lysosome/Endosome (pH 5.0) CellEntry->Lysosome Release Acid-Triggered Hydrolysis Release of 8-HQ + Cytotoxic Payload Lysosome->Release C=N Bond Cleavage Apoptosis Apoptosis / Cell Death Release->Apoptosis

Figure 2: The pH-gated activation pathway of 8-HQ hydrazones. Stability at pH 7.4 prevents premature release, while instability at pH 5.0 ensures intracellular potency.

Conclusion

For 8-hydroxyquinoline derivatives intended for therapeutic use:

  • Avoid simple Imines: Their rapid hydrolysis at neutral pH renders them unsuitable for systemic delivery unless permanently coordinated to a kinetically inert metal.

  • Select Hydrazones: Specifically acylhydrazones (derived from hydrazides). They offer the optimal balance of stability in circulation and activation in acidic disease targets.

  • Verify: Always perform the pH-dependent hydrolysis assay (Protocol A) early in the lead optimization phase.

References

  • Ribeiro, N., et al. (2023).[10] "Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes." Journal of Inorganic Biochemistry. Link

  • Kalia, J., & Raines, R. T. (2008).[1] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Link

  • Bae, Y., et al. (2003). "Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability." Bioconjugate Chemistry. Link

  • Su, X., et al. (2012). "Hydrazone- and imine-containing [PdPtL4]4+ cages: a comparative study of the stability and host–guest chemistry." Dalton Transactions. Link

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link

Sources

A Researcher's Guide to Validating Novel Fluorescent Sensors in Biological Media: A Comparative Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and cellular analysis, fluorescent sensors are indispensable tools for visualizing and quantifying dynamic biological processes. The emergence of novel probes promises greater sensitivity, selectivity, and new analytical windows. However, the journey from a promising new molecule to a validated research tool is rigorous and requires a systematic approach to characterization and validation, especially within the complex milieu of biological media.

This guide provides a comprehensive framework for validating a novel fluorescent sensor, using the hypothetical case of 2-hydrazinylquinolin-8-ol , a promising scaffold for metal ion detection, and comparing its ideal performance characteristics against two well-established zinc sensors: Zinquin and FluoZin-3 . This document is designed not as a rigid protocol but as an expert-led walkthrough of the critical validation workflow, empowering researchers to generate robust and reproducible data.

The Foundational Principles of Sensor Validation in a Biological Context

Before deploying a novel sensor in a cellular environment, a thorough in vitro and in situ characterization is paramount. Biological media, replete with proteins, competing ions, and autofluorescent molecules, can significantly alter a sensor's performance. A self-validating protocol, therefore, must be designed to anticipate and mitigate these challenges. The core tenets of this process are ensuring the sensor is non-perturbative , selective , and responsive in the intended experimental context.

The validation workflow can be conceptualized as a multi-stage process, beginning with basic photophysical characterization and culminating in live-cell imaging.

A Stage 1: In Vitro Characterization B Stage 2: Cytotoxicity Assessment A->B Ensure biocompatibility C Stage 3: In Situ Spectral Analysis & Calibration B->C Confirm performance in cellular environment D Stage 4: Live-Cell Imaging & Dynamic Response C->D Apply to biological question

Caption: A multi-stage workflow for validating a novel fluorescent sensor.

The Candidate Sensor: 2-hydrazinylquinolin-8-ol and Its Potential

The 8-hydroxyquinoline scaffold is a well-known chelator and fluorophore, forming the basis of many successful metal ion sensors. The addition of a hydrazinyl group at the 2-position, as in our candidate 2-hydrazinylquinolin-8-ol , offers additional coordination sites, potentially enhancing both affinity and selectivity for specific metal ions like Zn(II). The sensing mechanism is likely based on Chelation-Enhanced Fluorescence (CHEF), where the binding of the target ion restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield.

cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Sensor Sensor-Ion Complex Sensor->Sensor-Ion Complex + Zn²⁺ (CHEF) Ion Zn²⁺

Caption: Proposed CHEF mechanism for 2-hydrazinylquinolin-8-ol.

The Benchmarks: A Comparative Overview of Established Zinc Sensors

To objectively evaluate our novel sensor, we will compare its performance against two widely used fluorescent probes for intracellular zinc: Zinquin and FluoZin-3 . These sensors have distinct characteristics and have been extensively validated in the literature.

Feature2-hydrazinylquinolin-8-ol (Hypothetical)Zinquin (Ethyl Ester)FluoZin-3 (AM Ester)
Target Analyte Zn(II) (putative)Labile Zn(II) poolsLabile Zn(II) pools
Excitation Max (λex) ~370 nm~368 nm~494 nm
Emission Max (λem) ~490 nm~490 nm~516 nm
Quantum Yield (Φf) To be determinedModerateHigh
Dissociation Constant (Kd) To be determinedNanomolar range~15 nM
Cell Permeability To be determinedPermeantPermeant
Primary Advantage Potentially high selectivityWell-established, good for vesicular zincHigh sensitivity, visible light excitation
Primary Limitation UncharacterizedUV excitation can cause autofluorescencePotential for Ca(II) and Mg(II) interference

The Validation Gauntlet: A Step-by-Step Experimental Guide

This section outlines a comprehensive, self-validating protocol for the characterization and validation of a novel fluorescent sensor in biological media.

Stage 1: Foundational In Vitro Characterization

The initial step is to determine the fundamental photophysical properties of the sensor in a simple buffer system.

Protocol 1: Determining Spectral Properties, Quantum Yield, and Dissociation Constant (Kd)

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of 2-hydrazinylquinolin-8-ol in DMSO.

  • Spectral Scans: In a buffered solution (e.g., HEPES or PIPES, pH 7.4), record the absorbance and fluorescence emission spectra of a dilute sensor solution (e.g., 1-10 µM). Identify the excitation and emission maxima.

  • Quantum Yield (Φf) Determination: Using a known quantum yield standard with similar excitation and emission wavelengths (e.g., quinine sulfate in 0.1 M H₂SO₄), calculate the relative quantum yield of the sensor in its unbound and ion-bound states.

  • Dissociation Constant (Kd) Titration:

    • Prepare a series of buffered solutions containing a fixed concentration of the sensor and varying concentrations of the target ion (e.g., ZnCl₂).

    • Measure the fluorescence intensity at the emission maximum for each solution.

    • Plot the change in fluorescence against the ion concentration and fit the data to a one-site binding model to determine the Kd.

Stage 2: Assessing Biocompatibility

A useful sensor must not be toxic to the cells under investigation.

Protocol 2: Cytotoxicity Assessment using an MTT Assay

  • Cell Seeding: Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Sensor Incubation: Treat the cells with a range of concentrations of 2-hydrazinylquinolin-8-ol (e.g., 0.1 µM to 50 µM) for a duration relevant to the planned imaging experiments (e.g., 1-4 hours). Include a vehicle-only (DMSO) control and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Reagent Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer) and measure the absorbance at ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. A concentration that maintains >90% viability is generally considered non-toxic.

Stage 3: In Situ Characterization and Calibration

The sensor's performance must be verified within the complex environment of the cell.

Protocol 3: Determining Intracellular Selectivity and Affinity

  • Cell Loading: Incubate cells with a non-toxic concentration of the sensor.

  • Selectivity Assessment:

    • Image the baseline fluorescence.

    • Sequentially add solutions of various biologically relevant cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) at physiological concentrations and monitor for any change in fluorescence. A selective sensor will only respond to its target ion.

  • In Situ Calibration (for quantitative measurements):

    • After loading the cells with the sensor, treat them with a high concentration of the target ion and an ionophore (e.g., pyrithione for zinc) to determine the maximum fluorescence (Fmax).

    • Subsequently, add a high concentration of a cell-permeable chelator (e.g., TPEN for zinc) to determine the minimum fluorescence (Fmin).

    • The intracellular ion concentration can then be calculated using the Grynkiewicz equation, provided the in situ Kd is known or can be estimated.

Stage 4: Application in Live-Cell Imaging

The final stage is to use the validated sensor to monitor dynamic changes in the target analyte in response to a biological stimulus.

Protocol 4: Live-Cell Imaging of Dynamic Ion Fluxes

  • Cell Preparation and Sensor Loading: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and load with the validated concentration of 2-hydrazinylquinolin-8-ol.

  • Baseline Imaging: Acquire a stable baseline fluorescence image using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets.

  • Stimulation: Introduce a biological stimulus known to alter the intracellular concentration of the target ion (e.g., for zinc, this could be the addition of a zinc-containing medium or a signaling molecule that triggers zinc release from intracellular stores).

  • Time-Lapse Imaging: Acquire a time-lapse series of images to monitor the spatiotemporal dynamics of the fluorescence change.

  • Data Analysis: Quantify the change in fluorescence intensity over time in specific regions of interest (ROIs) within the cells.

cluster_0 In Vitro cluster_1 In Cells A Determine λex/λem, Φf, and Kd in Buffer B Assess Cytotoxicity (e.g., MTT Assay) A->B Proceed if promising C Confirm Spectral Properties in Cytosol B->C Use non-toxic concentration D Test Selectivity Against Competing Ions C->D E Calibrate Sensor (Fmin/Fmax) D->E F Live-Cell Imaging of Ion Dynamics E->F Apply validated sensor

Caption: Detailed validation workflow for a novel fluorescent ion sensor.

Conclusion and Future Outlook

The validation of a novel fluorescent sensor like 2-hydrazinylquinolin-8-ol is a multi-faceted process that demands rigorous experimental design and a deep understanding of the potential pitfalls of working in biological media. By systematically characterizing its photophysical properties, ensuring its biocompatibility, and calibrating its response within the cellular environment, researchers can have confidence in the data generated.

Comparing a new probe against established benchmarks like Zinquin and FluoZin-3 provides essential context for its potential advantages and limitations. While the specific performance data for 2-hydrazinylquinolin-8-ol remains to be experimentally determined, the framework provided in this guide offers a clear and robust pathway for its evaluation. As new fluorescent probes continue to be developed, the adherence to such systematic validation principles will be crucial for advancing our understanding of complex biological systems.

References

  • Thermo Fisher Scientific. (n.d.). The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. Retrieved from [Link]

Safety Operating Guide

2-Hydrazinylquinolin-8-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydrazinylquinolin-8-ol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary: Operational Safety Directive

Immediate Action Required: Treat 2-Hydrazinylquinolin-8-ol as a high-priority hazardous waste combining the acute toxicity of hydrazine moieties with the environmental persistence of quinoline scaffolds.[1]

CRITICAL PROHIBITIONS:

  • DO NOT attempt benchtop neutralization (e.g., bleach oxidation) as a primary disposal method. The complex aromatic ring structure can yield unpredictable, toxic chlorinated byproducts.

  • DO NOT dispose of down the drain.[2][3][4] This compound poses significant aquatic toxicity risks (chelation of essential metal ions and hydrazine-associated aquatic toxicity).

  • DO NOT mix with oxidizing agents (nitrates, peroxides) or strong acids during waste accumulation.

Chemical Profile & Hazard Assessment

To manage disposal effectively, one must understand the molecular behaviors driving the risk. 2-Hydrazinylquinolin-8-ol presents a dual-hazard profile:

Hazard ComponentMechanism of ActionOperational Implication
Hydrazine Moiety (-NHNH2)Strong reducing agent; potential alkylating agent.[1]High Reactivity: Susceptible to exothermic decomposition.[1] Carcinogenicity: Treat as a potential mutagen/carcinogen.[4]
Quinoline Scaffold Intercalation with DNA; metal chelation.[1]Persistence: Resists rapid biological degradation.[1] Aquatic Toxicity: High potential for damaging aquatic ecosystems.[5]
Physical State Solid (crystalline powder).[1]Inhalation Risk: Dust generation must be minimized during transfer/weighing.[1]

Waste Characterization & Regulatory Classification

While 2-Hydrazinylquinolin-8-ol may not have a specific named RCRA P- or U-list code (unlike parent Hydrazine, U133), it must be characterized based on its properties.[1]

  • RCRA Classification (US EPA):

    • Characteristic Waste: Likely D003 (Reactive) if the hydrazine content makes it unstable, or D001 (Ignitable) if flammable.

    • Toxicity: Due to the lack of a specific code, default to "Hazardous Waste, Solid, Toxic, N.O.S."[1] (Not Otherwise Specified) .

  • Segregation Category: Organic Bases / Toxic Solids.

Operational Disposal Workflow

This protocol ensures a self-validating safety loop, preventing cross-contamination and accidental exposure.

Step 1: Pre-Disposal Stabilization
  • Solid Waste: If the reagent is pure solid, do not dissolve it. Keep it in its original container if possible.

  • Solutions: If the compound is in solution (e.g., DMSO or Methanol), do not evaporate . Evaporation concentrates peroxides or unstable crystals. Absorb the solution onto an inert solid matrix (Vermiculite or Diatomaceous Earth) if required by your waste contractor.

Step 2: Primary Containment
  • Use a high-density polyethylene (HDPE) or glass container.

  • Headspace Rule: Leave at least 10% headspace to accommodate potential off-gassing.

  • Seal: Parafilm is insufficient. Use a screw cap with a chemically resistant liner (PTFE/Teflon).

Step 3: Labeling & Documentation
  • Label: Must read "HAZARDOUS WASTE - 2-Hydrazinylquinolin-8-ol."[1]

  • Hazard Tags: Check "Toxic" and "Irritant." If the specific synthesis suggests high reactivity, check "Reactive."

Step 4: Final Disposal via Incineration
  • Method: The only acceptable destruction method for this complex organic is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Why: Incineration ensures the complete breakdown of the quinoline ring and oxidation of the hydrazine group to Nitrogen (

    
    ) and water, preventing environmental leaching.
    

Emergency Contingencies: Spill Response

Scenario: Accidental spill of 500 mg solid powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[6][7]

  • PPE Upgrade: Double nitrile gloves, lab coat, and N95/P100 respirator (dust protection is critical).

  • Containment:

    • Do NOT dry sweep (creates dust).[8]

    • Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.

  • Cleanup:

    • Scoop the damp material into a wide-mouth waste jar.

    • Wipe the surface with a 10% bleach solution (to oxidize trace hydrazine residues), followed by water. Note: Bleach is used here only for surface decontamination, not bulk destruction.[1]

  • Disposal: Label the cleanup debris as hazardous waste (same as the neat chemical).

Visualized Decision Tree (Workflow)

The following diagram illustrates the logical flow for handling 2-Hydrazinylquinolin-8-ol waste, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste: 2-Hydrazinylquinolin-8-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid ContamCheck Is it Pure or Contaminated? Solid->ContamCheck Absorb Absorb on Vermiculite (Do NOT Evaporate) Liquid->Absorb PureSolid Keep in Original Container Double Bag (Secondary) ContamCheck->PureSolid Pure Reagent SpillDebris Contain in Wide-Mouth HDPE Jar ContamCheck->SpillDebris Spill Cleanup Labeling Label: 'Toxic Organic Waste' Add Chemical Name PureSolid->Labeling SpillDebris->Labeling Absorb->Labeling Storage Store in Vented Cabinet Segregate from Oxidizers Labeling->Storage Final Ship for High-Temp Incineration (Licensed Contractor) Storage->Final

Caption: Operational logic flow for the segregation, packaging, and final disposal of 2-Hydrazinylquinolin-8-ol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12345 (Hydrazine derivatives). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines: P and U List Wastes. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.